Potassium, phenyl-
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
3605-36-5 |
|---|---|
Molecular Formula |
C6H5K |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
potassium;benzene |
InChI |
InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
OLATUJZPGHTQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[C-]C=C1.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties, Synthesis, and Applications of Potassium Phenoxide
Abstract
Potassium phenoxide (C₆H₅KO) is an organic salt of significant interest in the fields of organic synthesis, catalysis, and materials science. As the potassium salt of phenol, it functions as a potent nucleophile and a strong base, facilitating a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental properties of potassium phenoxide, from its physicochemical characteristics to its complex structural arrangements in the solid state. We will delve into established methodologies for its synthesis, explore the mechanistic underpinnings of its reactivity in key organic reactions, and survey its diverse applications in both academic research and industrial processes. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support their work.
Introduction
Potassium phenoxide, also known as potassium phenate, is a cornerstone reagent in organic chemistry.[1][2] Its utility stems from the properties of the phenoxide anion (C₆H₅O⁻), a resonance-stabilized species formed from the deprotonation of phenol.[3] The potassium counter-ion (K⁺) imparts specific solubility and reactivity characteristics that distinguish it from other alkali metal phenoxides.[3] Historically, its synthesis via the neutralization of phenol with potassium hydroxide (KOH) has been a fundamental acid-base reaction, a method still prevalent today.[3]
This guide moves beyond a simple recitation of facts, aiming to explain the causality behind its utility. We will explore not just what potassium phenoxide does, but why it behaves in a particular way—from the influence of the potassium ion on reaction regioselectivity to the solid-state structures that inform its bulk properties.
Physicochemical Properties
Potassium phenoxide is typically a white to off-white or light yellow crystalline solid that is hygroscopic in nature, necessitating storage in a dry, inert atmosphere.[1][4][5] Its aqueous solution is strongly alkaline due to the basicity of the phenoxide ion.[1][4] The compound is highly soluble in water and also shows solubility in alcohols like methanol.[1][5][6]
Data Summary
The core quantitative properties of potassium phenoxide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 100-67-4 | [1][4][7] |
| Molecular Formula | C₆H₅KO | [1][4][8] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Appearance | White to reddish, hygroscopic, crystalline lumps | [1] |
| Melting Point | 103-104 °C | [5][6][7][9] |
| Boiling Point | 181.8 °C at 760 mmHg | [10][11] |
| Solubility in Water | 129.6 g/100 g at 25 °C | [3][6] |
| pH | Typically 11-12 in solution | [9] |
| pKa (of conjugate acid, Phenol) | ~10 | [3][8] |
Synthesis and Preparation
The synthesis of potassium phenoxide is fundamentally an acid-base reaction. Phenol is a weak acid (pKa ≈ 10), allowing for its easy deprotonation by a strong base to form the phenoxide ion.[3][8]
Causality in Reagent Selection
The most direct and widely used method involves the reaction of phenol with potassium hydroxide (KOH).[3][8] Other strong bases like potassium metal can also be used, which produce hydrogen gas as a byproduct in a very clean, anhydrous reaction.[9][12] The choice of base often depends on the desired reaction conditions; for instance, using potassium metal is ideal when strictly anhydrous conditions are required.[12]
Laboratory-Scale Synthesis Protocol: Phenol and KOH
This protocol describes a common and efficient method for preparing potassium phenoxide in a laboratory setting. The self-validating nature of this protocol lies in the near-quantitative yield and the characteristic properties of the final product.
Materials:
-
Phenol (freshly distilled for high purity)
-
Potassium hydroxide (KOH)
-
Distilled water or an organic solvent like toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator (if starting in water) or distillation apparatus (for azeotropic removal)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2.9 g (30 mmol) of freshly distilled phenol and 1.7 g (30 mmol) of potassium hydroxide in 10 mL of distilled water.[3]
-
Reaction Execution: Stir the solution at room temperature (approx. 24°C) for 30 minutes to ensure the acid-base reaction goes to completion.[3]
-
Isolation (Aqueous Method): Evaporate the solution to dryness under reduced pressure using a rotary evaporator. This method is straightforward and yields potassium phenoxide with up to 98% yield.[3]
-
Isolation (Anhydrous Method): Alternatively, for an anhydrous product, dissolve the reactants in a solvent like toluene. Heat the mixture to reflux to remove the water formed during the reaction via azeotropic distillation.[3][13] The anhydrous potassium phenoxide will precipitate from the solution.
-
Drying and Storage: The resulting solid should be thoroughly dried under a vacuum. Due to its hygroscopic nature, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Chemical Reactivity and Mechanistic Insights
The reactivity of potassium phenoxide is dominated by the nucleophilic and basic character of the phenoxide anion. The negative charge on the oxygen atom is delocalized into the benzene ring through resonance, which increases the electron density at the ortho and para positions.[8] This electronic distribution makes these positions susceptible to attack by electrophiles, while the oxygen atom remains a potent nucleophile.[8]
Williamson Ether Synthesis
A classic application of potassium phenoxide is in the Williamson ether synthesis to form aryl ethers.[3][9] In this Sₙ2 reaction, the phenoxide ion acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Kolbe-Schmitt Reaction
Potassium phenoxide is a key reactant in the Kolbe-Schmitt reaction, a carboxylation process used to synthesize hydroxybenzoic acids.[8] The phenoxide reacts with carbon dioxide under pressure and heat. The potassium cation plays a crucial role in directing the carboxylation preferentially to the ortho position to form salicylic acid, a precursor to aspirin.[8][14] Studies have shown that potassium phenoxide requires higher temperatures (around 483 K) for significant activity compared to its sodium counterpart.[14]
Caption: Simplified workflow of the Kolbe-Schmitt reaction.
Applications in Research and Development
The unique properties of potassium phenoxide make it a versatile tool in various chemical fields.
-
Organic Synthesis: It is a fundamental reagent for creating C-O bonds, essential for synthesizing aryl ethers, esters, and other phenolic compounds.[3][4][9] It is a key building block for producing polycarbonates, epoxy resins, and detergents.[5][10]
-
Catalysis: It serves as a strong base in catalyzed reactions, facilitating deprotonation and elimination steps.[3] For example, it has been used as a base in palladium-catalyzed borylation and intramolecular coupling reactions.[3][]
-
Polymerization: It can act as an initiator in the ring-opening polymerization of certain monomers, such as biobased macrolactones.[3]
-
Carbon Capture: In aqueous blends with amines, potassium phenoxide can participate in CO₂ capture, offering potential for more energy-efficient carbon capture solutions.[3][16]
Safety, Handling, and Storage
As a reactive and corrosive compound, potassium phenoxide requires careful handling to ensure laboratory safety.[4]
-
Hazards: It is harmful if swallowed and can cause skin irritation and serious eye damage.[2][7] Inhalation of dust should be avoided.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[11][17]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[17] Avoid dust formation.[11] Keep away from sources of ignition and prevent electrostatic discharge.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][11][18] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[5]
-
Spills: In case of a spill, prevent the material from entering drains.[11][17] Absorb solids with a suitable binding material and dispose of the contaminated material in accordance with local regulations.[17][18]
Conclusion
Potassium phenoxide is more than a simple organic salt; it is a highly versatile and powerful reagent whose utility is grounded in the fundamental principles of structure and reactivity. Its balance of strong nucleophilicity, basicity, and favorable solubility makes it indispensable for a range of applications, from the classic Williamson ether synthesis to modern catalytic systems and carbon capture technologies. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in scientific research and development.
References
-
Prezi. (2025, April 19). Potassium Phenoxide. Retrieved from [Link]
-
DrugFuture. (n.d.). Potassium Phenoxide. Retrieved from [Link]
-
Chemister.ru. (n.d.). potassium phenoxide. Retrieved from [Link]
-
Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: Potassium Phenoxide. Retrieved from [Link]
-
ALFA GROUP. (n.d.). China Potassium,phenoxide CAS 100-67-4 Manufacturers and Factory. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: potassium,phenoxide. Retrieved from [Link]
-
Dinnebier, R. E., et al. (1998). Powder Structure Solutions of the Compounds Potassium Phenoxide−Phenol: C6H5OK·xC6H5OH (x = 2, 3). Inorganic Chemistry, 37(24), 6364–6369. Retrieved from [Link]
-
The Good Scents Company. (n.d.). potassium phenoxide, 100-67-4. Retrieved from [Link]
-
PubChem. (n.d.). Potassium phenoxide | C6H5KO | CID 23670670. Retrieved from [Link]
- Google Patents. (n.d.). US1955080A - Method of preparing anhydrous alkali metal phenoxides.
-
LookChem. (n.d.). Cas 100-67-4,potassium phenolate. Retrieved from [Link]
-
Kojčinović, A., et al. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. International Journal of Molecular Sciences, 25(23), 14896. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of potassium phenoxy-phenolate. Retrieved from [Link]
-
Quora. (2019, May 12). What is the best reagent to produce phenoxide from phenol? Sodium, sodium amide, hydroxide, potassium, or sodium hydride.. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 100-67-4| Chemical Name : Potassium Phenolate. Retrieved from [Link]
-
ChemIndex. (n.d.). 100-67-4 | Potassium phenoxide. Retrieved from [Link]
Sources
- 1. Potassium Phenoxide [drugfuture.com]
- 2. Potassium phenoxide | C6H5KO | CID 23670670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Potassium phenoxide | 100-67-4 [smolecule.com]
- 4. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]
- 5. Cas 100-67-4,potassium phenolate | lookchem [lookchem.com]
- 6. potassium phenoxide [chemister.ru]
- 7. Potassium Phenoxide | 100-67-4 [sigmaaldrich.com]
- 8. Potassium Phenoxide CAS 100-67-4|RUO [benchchem.com]
- 9. prezi.com [prezi.com]
- 10. alfa-industry.com [alfa-industry.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. quora.com [quora.com]
- 13. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]
- 14. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. file.leyan.com [file.leyan.com]
- 18. chemicalbook.com [chemicalbook.com]
Synthesis of potassium phenyltrifluoroborate
Technical Synthesis Guide: Potassium Phenyltrifluoroborate ( )
Executive Summary
Potassium phenyltrifluoroborate (CAS: 153766-81-5) represents a pivotal advance in organoboron chemistry, serving as a robust, air-stable surrogate for phenylboronic acid. Unlike boronic acids, which are prone to protodeboronation and trimerization into boroxines, the trifluoroborate salt exists as a monomeric, tetracoordinate species indefinitely stable to oxidative conditions.
This guide provides a definitive protocol for the synthesis of potassium phenyltrifluoroborate, grounded in the mechanistic insights established by Vedejs and Molander. It details the "Gold Standard" aqueous KHF₂ method, purification via polarity-based fractionation, and critical characterization metrics.
Mechanistic Underpinnings
The utility of potassium phenyltrifluoroborate lies in its unique equilibrium behavior. While the salt itself is nucleophilically inert, it acts as a reservoir for the active boronic acid species.
The Fluorine-Hydroxy Exchange Equilibrium
In aqueous media, the trifluoroborate undergoes slow hydrolysis to release the reactive boronic acid. This "slow-release" mechanism is advantageous in palladium-catalyzed cross-coupling (Suzuki-Miyaura), as it maintains a low steady-state concentration of the boronic acid, minimizing homocoupling side reactions.[1]
Figure 1: Stepwise hydrolysis mechanism converting the stable trifluoroborate salt into the active boronic acid species.
Primary Synthesis Protocol: The KHF₂ Method
This protocol is the industry standard for converting phenylboronic acid or esters into their trifluoroborate counterparts.[2] It relies on the high thermodynamic stability of the B-F bond (approx. 150 kcal/mol) to drive the reaction to completion.
Reagents & Materials
| Reagent | Role | Stoichiometry |
| Phenylboronic Acid | Substrate | 1.0 equiv |
| Potassium Hydrogen Fluoride (KHF₂) | Fluorinating Agent | 4.5 equiv |
| Methanol (MeOH) | Solvent | - |
| Distilled Water ( | Solvent | - |
| Acetone | Purification Solvent | - |
| Diethyl Ether ( | Precipitant | - |
Experimental Workflow
Figure 2: Operational workflow for the synthesis and purification of potassium phenyltrifluoroborate.
Step-by-Step Methodology
Step 1: Solubilization Dissolve phenylboronic acid (1.0 equiv) in a minimal amount of methanol. Ensure complete dissolution to facilitate homogenous mixing.
-
Why: Methanol is miscible with the aqueous KHF₂ solution added in the next step, ensuring a single-phase reaction initially.
Step 2: Fluorination Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.5 equiv). Add this solution dropwise to the stirring boronic acid solution.
-
Observation: A white precipitate may begin to form immediately or upon concentration.
-
Why Excess KHF₂? An excess is required to drive the equilibrium fully toward the trifluoroborate and to prevent the formation of "ate" complexes or incomplete fluorination.
Step 3: Reaction & Concentration Stir the mixture vigorously at room temperature for 20–30 minutes. Subsequently, remove the methanol using a rotary evaporator.
-
Note: Do not apply excessive heat (>50°C) during evaporation to avoid potential hydrolysis, although the product is generally stable.
Step 4: Desiccation The remaining aqueous suspension must be dried completely. Use high vacuum or lyophilization to remove all water.
-
Critical: Water removal is essential for the next purification step. If water remains, inorganic salts (KF, excess KHF₂) will dissolve in the acetone during extraction, contaminating the product.
Step 5: Purification (The Acetone/Ether Switch) Extract the dry white solid with hot acetone .
-
Solubility Logic: Potassium phenyltrifluoroborate is highly soluble in acetone, whereas inorganic fluorides (KF, KHF₂) are insoluble. Filter the hot acetone suspension to remove the inorganic salts.
Step 6: Precipitation Concentrate the acetone filtrate to a small volume. Slowly add diethyl ether (or pentane) to the acetone concentrate.
-
Result: The product will crash out as a brilliant white crystalline solid. Filter, wash with ether, and dry.
Characterization & Data Analysis
The purity of the synthesized salt is best confirmed via multinuclear NMR.[3] The presence of the quadrupolar boron nucleus and fluorine coupling results in distinct spectral patterns.
NMR Spectral Data
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| 2.5 – 4.0 ppm | Quartet (1:3:3:1) | Diagnostic of | ||
| -140 to -145 ppm | Quartet (1:1:1:1) | Coupling to | ||
| 7.2 – 7.8 ppm | Multiplets | - | Aromatic protons (Ortho/Meta/Para). |
Note: Spectra are typically recorded in
Safety & Handling Considerations
-
Corrosivity: KHF₂ is a source of bifluoride ion (
), which can release HF. It is corrosive to glass and skin. -
Glassware Etching: While the reaction is often performed in glass, prolonged exposure to concentrated KHF₂ can etch glass. Plastic (polypropylene) vessels are recommended for the preparation of the saturated KHF₂ solution.
-
Toxicity: Fluoride salts are toxic if ingested. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Vedejs, E., et al. "Conversion of Boronic Acids to Trifluoroborate Salts."[4] Journal of Organic Chemistry, 1995.
-
Molander, G. A., & Bio, M. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Organic Letters, 2002.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism." Journal of the American Chemical Society, 2012.
-
Darses, S., & Genêt, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008.[5]
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
Chemical structure and bonding of phenyl potassium compounds
An In-depth Technical Guide to the Chemical Structure and Bonding of Phenyl Potassium Compounds
Organopotassium compounds, particularly phenyl potassium (PhK), represent a class of highly reactive organometallic reagents characterized by a carbon-potassium (C-K) bond.[1] Their chemistry is dominated by the high electropositivity of potassium, which imparts significant ionic character to the C-K bond.[1] This results in a phenyl anion that acts as a potent base and nucleophile, finding utility in specialized organic syntheses, including metalation and C-C bond formation.[2][3]
However, this same reactivity makes phenyl potassium and its analogues notoriously challenging to handle and characterize. They are pyrophoric, igniting spontaneously upon contact with air, and react violently with water and other protic solvents.[1][4][5] Consequently, their study demands rigorous air-free techniques and specialized equipment. This guide provides a detailed exploration of the synthesis, structural complexities, and bonding nature of phenyl potassium, offering insights for researchers in synthetic chemistry and materials science.
Synthesis and Safe Handling of Phenyl Potassium
The extreme sensitivity of phenyl potassium to air and moisture necessitates meticulous handling procedures.[6] All manipulations must be performed under a dry, inert atmosphere (typically argon or nitrogen) using either a glove box or Schlenk line apparatus.[7][8][9]
Core Safety and Handling Protocols
-
Inert Atmosphere: A glove box or Schlenk line is mandatory to maintain an environment with low parts-per-million levels of oxygen and water.[7][10]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene or Nomex) are essential.[4][11]
-
Solvent Purity: All solvents must be rigorously dried and degassed prior to use. The freeze-pump-thaw method is a common and effective technique for degassing solvents.[9]
-
Reagent Transfer: Liquid reagents are transferred using gas-tight syringes or a double-tipped needle (cannula) technique to prevent exposure to the atmosphere.[6][12][13] Solids should be handled exclusively within a glove box.[6]
-
Quenching and Disposal: Spills must be smothered with powdered lime or dry sand.[6] Residual or waste reagents must be carefully quenched by slow addition to a non-reacting solvent like isopropanol, followed by a more protic source like ethanol or water, typically at low temperatures to control the exothermic reaction.
Experimental Protocol: Synthesis via C-H Metalation
A prevalent method for synthesizing aryl potassium compounds is through direct C-H metalation using a highly basic reagent mixture, often referred to as a "Lochmann-Schlosser base".[2][14] This protocol outlines the in-situ generation of phenyl potassium from benzene.
Caption: Synthesis workflow for Phenyl Potassium via C-H metalation.
-
Glassware Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is connected to a Schlenk line and subjected to at least three vacuum/inert gas cycles to ensure a completely air- and moisture-free environment.[8][9]
-
Reagent Charging: Under a positive flow of inert gas, the flask is charged with potassium tert-butoxide (1.0 eq.) and anhydrous hexane.
-
Base Formation: The resulting suspension is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes (1.0 eq.) is added dropwise via a gas-tight syringe. The mixture is stirred for 30 minutes at this temperature.
-
Metalation: Benzene (1.0 eq.) is added dropwise to the cold, stirred suspension of the superbase.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The formation of phenyl potassium may be observed as a color change or the formation of a precipitate. The resulting solution or slurry can be used directly for subsequent reactions.[2]
The Elusive Structure: From Polymeric Chains to Solvated Monomers
The solid-state structure of organoalkali metal compounds is heavily influenced by the size of the metal cation, the nature of the organic group, and the presence of coordinating solvent molecules.[15] While a definitive crystal structure of simple, unsolvated phenyl potassium remains elusive due to its instability and tendency to form insoluble, polymeric materials, extensive studies on related compounds provide profound insights.
The Unsolvated State: Polymeric Aggregation
In the absence of coordinating solvents, organopotassium compounds typically form polymeric structures in the solid state to maximize electrostatic interactions.[15] This is driven by the desire of the large, coordinatively unsaturated K⁺ ion to interact with multiple anionic carbon centers.
-
Structural Analogs: Studies on compounds like methylpotassium (KCH₃) and potassium phosphides reveal extended, often ladder-like, polymeric chains.[15][16]
-
π-Interactions: A key feature of these structures is the interaction of the potassium cation not only with the anionic carbon but also with the π-systems of adjacent aryl rings.[16] X-ray diffraction studies of substituted benzylpotassium and polyphenyl-substituted potassium cyclopentadienides confirm the formation of 1D or 2D coordination polymers where K⁺ ions are bridged by the organic ligands, with significant K-arene π-bonding.[17][18] This metallocene-like linkage is a defining characteristic of heavier alkali metal organyls.[19]
The Role of Coordinating Ligands
The addition of Lewis basic solvents or ligands dramatically alters the structural landscape. These molecules solvate the potassium cation, breaking down the polymeric aggregates into smaller, often soluble, discrete units.
-
Solvent Effects: Ethereal solvents like tetrahydrofuran (THF) or chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) coordinate to the K⁺ center. This coordination satisfies the metal's coordination sphere, disrupting the intermolecular C-K and K-π interactions that lead to polymerization.[17][20]
-
Crown Ethers: Stronger ligands like crown ethers (e.g., 18-crown-6) can fully encapsulate the potassium ion, leading to the formation of well-defined, solvent-separated ion pairs, as seen in various potassium salts.[21][22]
The table below presents crystallographic data for a substituted benzylpotassium-PMDETA adduct, which serves as an excellent model for understanding the coordination environment around potassium in a phenyl-type system.
| Parameter | Value (Å or °) | Source |
| Compound | [2c·PMDETA]∞ | [17] |
| K-C(benzyl) distance | ~2.98 - 3.14 Å | [17] |
| K-Arene(centroid) dist. | ~3.05 Å | [17] |
| K-N(PMDETA) distances | ~2.86 - 2.92 Å | [17] |
| Structure Type | 1D Polymer | [17] |
Data extracted from the crystal structure of a 4-methylbenzylpotassium PMDETA adduct, a close structural analog.
The Carbon-Potassium Bond: A Highly Polar Interaction
The significant difference in electronegativity between carbon (~2.55) and potassium (~0.82) leads to a C-K bond with a high degree of ionic character.[1] This polarity is the cornerstone of phenyl potassium's reactivity.
Ionic vs. Covalent Character
The C-K bond is best described as a highly polarized covalent bond with dominant ionic character. This leads to a salt-like nature, where the phenyl group behaves as a carbanion (C₆H₅⁻) and potassium as a cation (K⁺).[1] This model explains the compound's:
-
High Reactivity: The localized negative charge on the phenyl ring makes it an exceptionally strong base and nucleophile.
-
Physical Properties: Like salts, organopotassium compounds are typically non-volatile solids that are insoluble in nonpolar solvents like alkanes but can be solubilized by coordinating solvents.[1]
Structural Models and Bonding Visualization
The interplay between aggregation and solvation can be visualized through two distinct structural motifs.
Caption: Bonding models for phenyl potassium: polymeric chain vs. solvated ion pair.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organometallic compounds in solution.[23] For phenyl potassium, ¹H and ¹³C NMR would reveal significant upfield shifts for the aromatic protons and carbons, particularly the ipso-carbon directly bonded to potassium. This shielding is a direct consequence of the high electron density (negative charge) on the phenyl ring, consistent with the carbanionic nature of the species.
Conclusion
Phenyl potassium is a fundamentally important yet challenging organometallic reagent. Its structure is not defined by a single, simple molecule but rather by a dynamic equilibrium between aggregated, polymeric forms and discrete, solvated species. The dominant structural motif in the solid state is a coordination polymer, stabilized by both direct C-K bonds and K-arene π-interactions. The introduction of coordinating ligands breaks down these aggregates, increasing solubility and modifying reactivity. The bonding is overwhelmingly ionic, bestowing upon the phenyl group a powerful carbanionic character that defines its role as a superbase in organic synthesis. A thorough understanding of these structural and bonding principles is paramount for any researcher aiming to safely and effectively harness the synthetic potential of phenyl potassium compounds.
References
-
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved March 4, 2026, from [Link]
-
Borys, A. M. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. Retrieved March 4, 2026, from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved March 4, 2026, from [Link]
-
VACUUBRAND. (2024, December 11). Keeping air and moisture out. Retrieved March 4, 2026, from [Link]
-
Borys, A. M. (n.d.). The Schlenk Line Survival Guide. Retrieved March 4, 2026, from [Link]
-
University of Nebraska-Lincoln Office of Research and Economic Development. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved March 4, 2026, from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved March 4, 2026, from [Link]
-
University of Utah Chemistry. (n.d.). Pyrophoric Materials Guidelines. Retrieved March 4, 2026, from [Link]
-
Wikipedia. (n.d.). Organosodium chemistry. Retrieved March 4, 2026, from [Link]
-
Klinkhammer, K. W., et al. (2006). Synthesis and Structural Characterization of the Solvent-Free Potassium Derivative of a Terphenyl-Substituted Primary Phosphane: [(2,6-Dimesitylphenyl)P(H)K]₄. Inorganic Chemistry, 45(25), 10344–10348. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Principle of the metallocene (potassium–phenyl) linkage observed in 5. Retrieved March 4, 2026, from [Link]
-
Karunananda, K. C., & Organ, M. G. (2014). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society, 136(42), 14798–14801. Retrieved March 4, 2026, from [Link]
-
Song, X., et al. (2024). Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ⁶O)potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate. Acta Crystallographica Section E, 80(9), 951-955. Retrieved March 4, 2026, from [Link]
-
Song, X., et al. (2024). Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ⁶O)potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate. IUCr Journals. Retrieved March 4, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl potassium. Retrieved March 4, 2026, from [Link]
-
Ahrens, T., et al. (2015). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society, 137(1), 463-469. Retrieved March 4, 2026, from [Link]
-
LibreTexts Chemistry. (2021, March 13). Properties of Organometallic Compounds. Retrieved March 4, 2026, from [Link]
-
Komarov, P. D., et al. (2022). Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. Molecules, 27(22), 7725. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (2020, October 30). Catalytic Use of Potassium Compounds in Organic Synthesis. Retrieved March 4, 2026, from [Link]
-
Armstrong, D. R., et al. (2018). [(TMEDA)Li(μ-PPh₂)₂K(TMEDA)(THF)]: a heterobimetallic molecular lithium-potassium phosphide complex. Chemical Communications, 54(1), 58-61. Retrieved March 4, 2026, from [Link]
-
LibreTexts Chemistry. (2022, August 28). NMR Spectroscopy. Retrieved March 4, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. pnnl.gov [pnnl.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ors.od.nih.gov [ors.od.nih.gov]
- 14. Benzyl potassium - Wikipedia [en.wikipedia.org]
- 15. Organosodium chemistry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ 6 O )potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate | NSF Public Access Repository [par.nsf.gov]
- 22. journals.iucr.org [journals.iucr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Expanding Role in Organic Synthesis
Abstract
Long regarded as curiosities, potassium organotrifluoroborate salts have emerged from the shadow of their boronic acid precursors to become powerhouse reagents in modern organic chemistry. Their remarkable stability to air and moisture, coupled with unique reactivity, has carved out an indispensable role in applications ranging from the venerable Suzuki-Miyaura coupling to the frontiers of photoredox catalysis. This guide provides an in-depth exploration of the synthesis, handling, and diverse applications of potassium phenyltrifluoroborates and their analogs, offering researchers and drug development professionals a comprehensive resource to harness their synthetic potential. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and survey the novel transformations that continue to redefine the utility of these versatile boron reagents.
Introduction: The Rise of a Superior Boron Reagent
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent limitations—such as a propensity for dehydration to form cyclic boroxines, uncertain stoichiometry, and susceptibility to protodeboronation—present significant challenges in complex synthetic campaigns.[1] The introduction of potassium organotrifluoroborate salts, pioneered by Vedejs, offered a transformative solution.[1] These tetracoordinate boron species are typically crystalline, free-flowing solids that are stable indefinitely to air and moisture, circumventing many of the handling and stability issues associated with boronic acids.[2][3]
The enhanced stability of the C-B bond in organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which "protects" it from undesired side reactions.[3][4] This stability is not a permanent deactivation; the reagent's nucleophilicity can be "unveiled" under specific reaction conditions, typically involving a base or fluoride source, to participate in catalytic cycles.[3][5] This unique combination of bench-top stability and controlled reactivity makes them ideal reagents for high-throughput screening, complex molecule synthesis, and industrial-scale processes.
Synthesis and Handling
The most common and straightforward method for preparing potassium aryltrifluoroborates is the reaction of a corresponding boronic acid with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂), in an aqueous or methanolic solution.[2][3][4] The desired salt often precipitates from the reaction mixture and can be isolated by simple filtration.[4]
Alternative synthetic routes have been developed, including iridium-catalyzed borylation of arenes followed by treatment with KHF₂, nickel-catalyzed Miyaura borylation of aryl halides, and electrochemical methods, broadening the scope of accessible structures.[4][6]
Diagram 1: General Synthesis of Potassium Aryltrifluoroborates
A schematic for the straightforward conversion of aryl boronic acids to their stable potassium aryltrifluoroborate salts.
The Suzuki-Miyaura Coupling: The Cornerstone Application
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and potassium organotrifluoroborates have proven to be exceptionally effective coupling partners.[2][3][7] The reaction facilitates the synthesis of biaryls, styrenes, and other conjugated systems critical to pharmaceuticals and materials science.[8]
Mechanistic Considerations
The catalytic cycle, typically employing a palladium(0) complex, mirrors the classic Suzuki-Miyaura pathway but with a distinct activation step for the trifluoroborate.[9] The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide/triflate bond to form a Pd(II) complex.[9]
-
Activation & Transmetalation: The organotrifluoroborate salt must be activated, typically by a base (e.g., Cs₂CO₃, K₂CO₃).[5][10] This is thought to facilitate the dissociation of a fluoride ion, generating a more reactive, transient tri-coordinate borane or a hydroxy/alkoxy borate species, which then undergoes transmetalation with the Pd(II) complex.[5] The organic moiety is transferred from boron to palladium.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 7. DSpace [repository.upenn.edu]
- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 9. youtube.com [youtube.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to organopotassium reagents in synthesis
Organopotassium reagents are powerful tools that enable synthetic strategies beyond the reach of more conventional organometallics. Their exceptional basicity allows for efficient and often highly selective C-H functionalization, providing a direct route to valuable intermediates. The recent development of catalyst systems that can harness their high reactivity for direct cross-coupling reactions has opened a new frontier in C-C bond formation. [5][6]As the demand for more efficient and atom-economical synthetic methods grows, particularly in the fields of drug discovery and materials science, the strategic application of organopotassium chemistry is poised for significant expansion. Future developments will likely focus on designing new ligands and catalysts to further tame and direct their reactivity, broadening their substrate scope and functional group tolerance. [5][6]
References
- Vertex AI Search. Potassium bis(trimethylsilyl)amide - Grokipedia.
-
Gentner, T. X., Löffler, J., Anderson, D. E., & Gessner, V. H. (2025). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. Available from: [Link]
- Gentner, T. X., Löffler, J., Anderson, D. E., & Gessner, V. H. (2025). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. ACS Publications.
- Schlosser, M. (1984). The “super-basic” butyllithium/potassium tert-butoxide mixture and other lickor-reagents. Semantic Scholar.
-
Wikipedia. Schlosser-Base. Available from: [Link]
-
Knochel, P., et al. (2018). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using Potassium Diisopropylamide in Continuous Flow. PMC. Available from: [Link]
-
Common Organic Chemistry. Potassium Bis(trimethylsilyl)amide (KHMDS). Available from: [Link]
-
Knochel, P., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. ACS Publications. Available from: [Link]
-
ResearchGate. The Reactivity of Organo-Potassium in Nucleophilic Reactions. Available from: [Link]
-
Wikipedia. Turbo-Hauser bases. Available from: [Link]
-
ResearchGate. Optimization of the preparation of potassium amide bases using solid.... Available from: [Link]
-
Knochel, P., et al. (2014). TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold. Organic Letters. Available from: [Link]
-
Savoia, D., Trombini, C., & Umani-Ronchi, A. (1985). Applications of potassium-graphite and metals dispersed on graphite in organic synthesis. Pure and Applied Chemistry. Available from: [Link]
-
Harder, S. (2020). Catalytic Use of Potassium Compounds in Organic Synthesis. Royal Society of Chemistry. Available from: [Link]
-
Shen, Q., et al. (2011). Facile Synthesis of Organolanthanide Hydrides with Metallic Potassium: Crystal Structures and Reactivity. Organometallics. Available from: [Link]
-
Wikipedia. Hauser base. Available from: [Link]
- Ishihara, K. (Ed.). (2009).
-
Wikipedia. Organosodium chemistry. Available from: [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available from: [Link]
- Schlosser, M. (1964). Organosodium and Organopotassium Compounds Part I: Properties and Reactions.
-
ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organosodium chemistry - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]
- 9. カリウムビス(トリメチルシリル)アミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using Potassium Diisopropylamide in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Schlosser-Base – Wikipedia [de.wikipedia.org]
The Heavy Alkali Advantage: Engineering Reactivity with Phenylpotassium Systems
Topic: Reactivity of Phenylpotassium (PhK) and Superbasic Organopotassium Systems with Electrophiles Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Development Scientists, and Organometallic Researchers.
Executive Summary
In the hierarchy of organometallic reagents, organolithiums (RLi) are the workhorses of the pharmaceutical industry. However, their reactivity is often insufficient for deprotonating weak acids (pKa > 35) or overcoming high kinetic barriers in sterically encumbered electrophilic additions. Phenylpotassium (PhK)—and specifically its in situ generation via the Lochmann-Schlosser (LICKOR) superbase protocol—offers a distinct "heavy alkali" advantage.
This guide analyzes the reactivity profile of phenylpotassium species with electrophiles. Unlike the covalent C-Li bond (~30-40% ionic character), the C-K bond is predominantly ionic, imparting extreme nucleophilicity and basicity. We explore how to harness this reactivity safely, focusing on the mechanistic divergence from lithium reagents and the practical handling of these pyrophoric intermediates.
The Nature of the C-K Bond: Ionicity as a Driver
To understand the reactivity of phenylpotassium, one must contrast it with phenyllithium. The reactivity difference is not merely linear; it is a step-change in bond nature.
| Feature | Phenyllithium (PhLi) | Phenylpotassium (PhK) | Impact on Reactivity |
| Bond Character | Polar Covalent | Predominantly Ionic | PhK exhibits "naked anion" behavior, increasing reaction rates by orders of magnitude. |
| Aggregation | Tetramers/Hexamers (Solvent dependent) | Polymeric/Ionic Lattice | PhK is insoluble in non-polar solvents; requires de-aggregation (via alkoxides) for solubility. |
| Solvent Compatibility | Stable in THF at <0°C | Attacks THF rapidly | PhK cleaves ethers (THF) via |
| Basicity (Thermodynamic) | pKa ~43 (Conj. Acid) | pKa ~50+ (Effective) | PhK can metallate benzene and toluene; PhLi cannot. |
The "Cationic Leverage" Mechanism
In electrophilic additions (e.g., to carbonyls), the potassium cation (
-
Outcome: PhK additions are often kinetically faster but may show different stereoselectivity compared to PhLi due to the looser transition state geometry.
Synthesis and In Situ Generation (The LICKOR Protocol)
Isolating pure phenylpotassium is hazardous and unnecessary for most applications. The industry standard for accessing PhK reactivity is the Lochmann-Schlosser Base (LICKOR: Li thium C arbon, K -OR ).
The Transmetalation Equilibrium:
Why this works: The formation of the stable Lithium tert-butoxide (
Visualization: The LICKOR Mechanism
The following diagram illustrates the mechanistic swap that activates the phenyl ring.
Caption: The LICKOR principle: The high lattice energy of Li-O bonds drives the formation of the reactive K-C species.
Reactivity Profile with Key Electrophiles
A. Proton Transfer (Metallation of Weak Acids)
This is the primary application of PhK systems. PhLi cannot deprotonate toluene (
-
Substrate: Toluene (
) -
Reagent: PhLi /
BuOK -
Product: Benzylpotassium (PhCH
K) -
Mechanism: Kinetic deprotonation driven by the high basicity of the PhK intermediate.
-
Application: Functionalization of benzylic positions without bromination.
B. Carbonyls (Aldehydes/Ketones)
PhK undergoes 1,2-addition to aldehydes and ketones.
-
Selectivity Note: Unlike Grignards, which can be steered toward 1,4-addition with Cu salts, PhK is an exclusive hard nucleophile (1,2-addition).
-
Side Reactions: Enolization is a major competitor if the ketone has
-protons, due to the extreme basicity of PhK. Recommendation: Use non-enolizable electrophiles (e.g., benzophenone, CO ) or work at -78°C.
C. Cross-Coupling (Transition Metal Catalysis)
Historically, organopotassiums were considered too reactive for Pd-catalyzed coupling. However, recent protocols using YPhos ligands allow for the direct coupling of benzylpotassium species (generated in situ) with aryl chlorides.
-
Significance: Allows C(sp3)-C(sp2) bond formation directly from hydrocarbons (via deprotonation) without intermediate halides.
Experimental Protocol: The Self-Validating System
Objective: Generation of Phenylpotassium (via Schlosser Base) and Trapping with CO
Safety Critical:
-
Pyrophoric: PhK and PhLi are spontaneously flammable in air.
-
Solvent: NEVER use pure THF at room temperature; it will decompose explosively or degrade the reagent. Use Hexane or Toluene.
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a magnetic stir bar and a low-temperature thermometer.
-
Reagent Loading:
-
Add Potassium tert-butoxide (
BuOK) (1.05 equiv) as a solid (glovebox handling preferred) or sublimed powder. -
Suspend in anhydrous Hexane (0.5 M concentration relative to substrate).
-
-
Formation of Superbase:
-
Cool to 0°C .
-
Add Phenyllithium (PhLi) (1.0 equiv, typically in dibutyl ether/cyclohexane) dropwise via syringe.
-
Observation: The white suspension of
BuOK will change texture/color (often becoming a creamy/yellow slurry) indicating the formation of the PhK/ BuOLi aggregate. Stir for 30 mins.
-
-
Validation (The "D2O Check"):
-
Aliquot: Remove 0.5 mL of the slurry via syringe and quench into a vial containing 0.5 mL D
O. -
Analysis: Run NMR. If PhK formed and survived, you will see Mono-deuterobenzene (C
H D). If only starting material remains or hydrolysis occurred, you will see C H .
-
-
Electrophile Trapping (Carboxylation):
-
Cool the slurry to -78°C (Dry ice/Acetone).
-
Introduce crushed, dried Dry Ice (CO
) or bubble gaseous CO through the solution. -
Note: The reaction is extremely exothermic. Monitor internal temp.
-
-
Workup:
-
Allow to warm to RT. Quench with 1M HCl.
-
Extract with EtOAc. The product is Benzoic Acid .
-
Decision Framework: When to use PhK?
Use the following logic flow to determine if the risks of PhK are warranted for your synthesis.
Caption: Selection logic for employing heavy alkali reagents.
References
-
Schlosser, M. (1988).[1] "Superbases for organic synthesis". Pure and Applied Chemistry, 60(11), 1627–1634.[1]
- Lochmann, L. (1998). "Lithium-Potassium Exchange in Alkyllithium/Potassium t-Pentoxide Systems". Journal of Organometallic Chemistry.
-
Timo von Keutz, et al. (2025).[2] "Advances in Flow Chemistry for Organolithium-Based Synthesis". MDPI Processes. (Discusses modern flow handling of sensitive organometallics).
-
Hevia, E., et al. (2023).[3] "Harnessing Organopotassium Reagents for Cross-Coupling". Journal of the American Chemical Society. (Modern application in Pd-catalysis).
-
Princeton University EHS. "Potassium and Organometallic Safety Guidelines".
Sources
Spectroscopic Characterization of Potassium Phenoxide: A Technical Guide
Executive Summary
Potassium phenoxide (PhOK) is a pivotal nucleophile in organic synthesis, widely employed in the Kolbe-Schmitt reaction, Williamson ether synthesis, and polymerization catalysis. However, its extreme hygroscopicity renders it prone to hydrolysis, regenerating phenol and potassium hydroxide. This degradation is often invisible to the naked eye but catastrophic for stoichiometric precision.
This guide provides a definitive spectroscopic framework (NMR, IR) for characterizing PhOK. It moves beyond simple peak listing to establish a self-validating analytical protocol , ensuring that the material used in your reactor is chemically distinct from its hydrolyzed precursor.
Part 1: Experimental Protocol & Sample Integrity
The "Senior Scientist" Insight: The most common error in PhOK characterization is analyzing a hydrolyzed sample. PhOK absorbs atmospheric moisture in seconds. Standard "bench" preparation for NMR often yields a spectrum of phenol, not phenoxide.
Recommended Protocol: In-Situ Generation
To obtain pristine spectroscopic data, generate the species directly in the NMR tube under an inert atmosphere. This eliminates moisture exposure.
Reagents:
-
Substrate: Phenol (sublimed or recrystallized).
-
Base: Potassium tert-butoxide (KOtBu) or Potassium Hydride (KH). Note: KOtBu is preferred for cleaner byproduct signals (t-BuOH).
-
Solvent: DMSO-d
(Dried over 4Å molecular sieves).
Workflow:
-
Dissolve Phenol (0.1 mmol) in DMSO-d
(0.6 mL). -
Acquire "Time 0" spectrum (Reference Phenol).
-
Add equimolar KOtBu inside a glovebox or via septum.
-
Acquire "Time 1" spectrum (Potassium Phenoxide).
-
Validation: The disappearance of the phenolic -OH proton (
~9.35 ppm) and the specific shifts of the aromatic ring confirm conversion.
Visualization: Sample Preparation Workflow
Figure 1: In-situ generation workflow to prevent hydrolysis during characterization.
Part 2: Nuclear Magnetic Resonance (NMR) Characterization
H NMR Spectroscopy
Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring via resonance. This increases the electron density at the ortho and para positions, causing a significant upfield shift (shielding) of these protons compared to the parent phenol.
Solvent: DMSO-d
| Proton Position | Phenol ( | K-Phenoxide ( | Shift ( | Mechanistic Insight |
| -OH | 9.35 (s) | Absent | - | Complete deprotonation confirmation. |
| Ortho (2,6) | 6.75 - 6.80 (d) | ~5.70 - 6.00 | -0.8 to -1.0 | Strong shielding due to resonance (- charge). |
| Meta (3,5) | 7.10 - 7.15 (t) | ~6.50 - 6.70 | -0.4 to -0.5 | Mild shielding; less resonance contribution. |
| Para (4) | 6.70 - 6.75 (t) | ~5.60 - 5.80 | -0.9 to -1.1 | Strong shielding due to resonance (- charge). |
Note: Chemical shifts are concentration and temperature dependent. The relative order (Ortho/Para < Meta) remains constant.
C NMR Spectroscopy
Carbon-13 NMR provides the most definitive structural proof. The Ipso carbon (C-1) exhibits a characteristic downfield shift (deshielding) upon salt formation, distinguishing it from the upfield shift of the ring carbons.
Solvent: DMSO-d
| Carbon Position | Phenol ( | K-Phenoxide ( | Trend | Mechanistic Insight |
| Ipso (C-1) | 157.3 | 166.0 - 168.0 | Downfield (+10) | Increased double-bond character of C-O bond. |
| Ortho (C-2,6) | 115.7 | 113.0 - 114.5 | Upfield (-2) | Increased electron density (Resonance). |
| Meta (C-3,5) | 129.6 | 128.5 - 129.0 | Minimal | Nodal point in resonance structures. |
| Para (C-4) | 120.8 | 113.0 - 115.0 | Upfield (-6) | Increased electron density (Resonance). |
Visualization: Spectral Logic Tree
Figure 2: Decision tree for validating K-Phenoxide purity via NMR.
Part 3: Infrared (IR) Spectroscopy
IR is excellent for solid-state characterization (ATR-FTIR). The primary indicator is the shift of the C-O stretching vibration. In the phenoxide anion, the C-O bond shortens and acquires partial double-bond character, shifting the absorption to a higher wavenumber (frequency).
| Vibrational Mode | Phenol ( | K-Phenoxide ( | Diagnostic Feature |
| O-H Stretch | 3200 - 3500 (Broad) | Absent | The "clean" region >3000 cm |
| C-O Stretch | 1220 - 1230 | 1270 - 1290 | Shift to higher energy due to bond strengthening. |
| Ring Breathing | ~1470, 1590 | 1480, 1580 | Shifts in aromatic skeletal vibrations. |
Technical Note: If you observe a broad band around 3400 cm
References
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Kornblum, N., & Lurie, A. P. (1959). Heterogeneity as a Factor in the Alkylation of the Phenoxide Ion. Journal of the American Chemical Society, 81(11), 2705–2715. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift increments).
An In-depth Technical Guide to the Basicity of Potassium Phenoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium phenoxide (C₆H₅KO) is an organic salt widely utilized as a base in chemical synthesis. Its utility stems from the basic character of the phenoxide ion, the conjugate base of phenol. This guide provides a comprehensive examination of the chemical principles governing the basicity of potassium phenoxide, grounded in concepts of resonance stabilization and conjugate acid-base relationships. Furthermore, it details authoritative, field-proven methodologies for the quantitative determination of its basicity, including potentiometric and spectrophotometric titrations. Practical applications, particularly in the context of nucleophilic substitution reactions like the Williamson ether synthesis, are discussed to illustrate its role in organic and medicinal chemistry.
The Chemical Principles of Potassium Phenoxide's Basicity
The basicity of potassium phenoxide in solution is fundamentally attributed to the properties of the phenoxide anion (C₆H₅O⁻). As a Brønsted-Lowry base, the phenoxide ion is a proton acceptor. Its strength as a base is inversely related to the acidity of its conjugate acid, phenol (C₆H₅OH).
The Conjugate Acid-Base Relationship: pKa and pKb
The strength of a base is quantified by its base dissociation constant (Kb), or more conveniently, its pKb value. This value is intrinsically linked to the acid dissociation constant (pKa) of its conjugate acid through the ion product of water (Kw) at a given temperature (typically 25 °C).
pKa + pKb = 14
Phenol is a weak acid with a pKa of approximately 9.95. This is significantly more acidic than aliphatic alcohols like ethanol (pKa ≈ 16), but less acidic than carboxylic acids such as acetic acid (pKa ≈ 4.76). Using the pKa of phenol, we can calculate the pKb of the phenoxide ion:
pKb = 14 - pKa pKb = 14 - 9.95 = 4.05
This pKb value indicates that phenoxide is a moderately weak base. A solution of potassium phenoxide in water is basic, with a typical pH ranging from 11 to 12.
The Decisive Role of Resonance Stabilization
The primary reason phenol is more acidic than an alcohol like ethanol—and consequently, why phenoxide is a weaker base than an alkoxide like ethoxide—is the resonance stabilization of the phenoxide anion.
Upon deprotonation of phenol, the resulting negative charge on the oxygen atom is not localized. Instead, it is delocalized across the aromatic ring through the π-electron system. This distribution of charge over multiple atoms (the oxygen and the ortho and para carbons of the ring) stabilizes the anion. In contrast, the negative charge on the ethoxide ion is localized on the single oxygen atom, making it a less stable and therefore more reactive (i.e., stronger) base.
The phenoxide ion can be represented by five principal resonance structures, which collectively illustrate the delocalization of the negative charge.
Caption: Resonance delocalization in the phenoxide ion.
While phenoxide has more resonance structures than an ion like acetate, the stability of the structures matters. In acetate, the negative charge is shared between two highly electronegative oxygen atoms. In phenoxide, three of the resonance contributors place the negative charge on a less electronegative carbon atom, making them less stable contributors than the primary structure. However, this delocalization is sufficient to render phenoxide a weaker base than alkoxides.
Quantitative Determination of Basicity
The basicity of potassium phenoxide can be precisely determined using several analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.
Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of potassium phenoxide as a strong acid (e.g., HCl) is incrementally added. A plot of pH versus the volume of titrant added produces a titration curve from which the equivalence point and pKb can be determined.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid titrant, such as 0.1 M Hydrochloric Acid (HCl).
-
Accurately weigh a sample of potassium phenoxide and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 7.00 and pH 10.00) to ensure accurate measurements.
-
Titration Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the potassium phenoxide solution into a beaker.
-
Immerse the calibrated pH electrode into the solution and begin stirring gently with a magnetic stirrer.
-
Record the initial pH of the solution.
-
Add the HCl titrant from a buret in small, recorded increments (e.g., 1.0 mL). After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain a more detailed curve in this critical region.
-
Continue adding titrant well past the equivalence point until the pH curve flattens in the acidic region.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve, which can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. Volume).
-
The half-equivalence point occurs when half of the volume of titrant required to reach the equivalence point has been added. At this point, the concentrations of the base (phenoxide) and its conjugate acid (phenol) are equal.
-
According to the Henderson-Hasselbalch equation for a basic buffer, at the half-equivalence point, pOH = pKb. Since pH + pOH = 14, the pKb can be calculated from the pH at this point: pKb = 14 - pH (at half-equivalence point) .
-
Harnessing the Reactive Potential: Exploring the Synthetic Utility of Potassium Salts of Phenolic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic acids are a cornerstone of synthetic chemistry, prized for their dual reactivity stemming from the carboxylic acid and phenolic hydroxyl groups. The strategic conversion of these acids into their potassium salts unlocks a host of synthetic advantages, including enhanced nucleophilicity, modified solubility, and, most critically, unique regiochemical control in key transformations. This guide provides an in-depth exploration of the synthetic utility of potassium salts of phenolic acids, moving beyond simple protocols to elucidate the underlying chemical principles that govern their reactivity. We will examine their preparation and delve into their application in cornerstone reactions such as the Kolbe-Schmitt carboxylation, Williamson ether synthesis, and O-acylation, providing field-proven insights and detailed methodologies for the modern research and development laboratory.
Introduction: The Rationale for Potassium Salts
Phenolic acids are naturally abundant compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] While the free acid form is the most common starting point, its direct use in synthesis can be hampered by the moderate acidity of the phenolic hydroxyl group and competing reaction pathways. The conversion to an alkali metal salt, specifically a potassium salt, is a critical and often indispensable first step.
The choice of potassium over other cations, such as sodium, is not arbitrary and is dictated by fundamental chemical properties that directly influence reaction outcomes. Potassium salts often exhibit different solubility profiles compared to their sodium counterparts, which can be advantageous in specific solvent systems.[3] Furthermore, the larger ionic radius of the potassium cation (K⁺) compared to sodium (Na⁺) can influence the coordination environment of the phenoxide, leading to profound differences in regioselectivity, most notably in electrophilic aromatic substitution reactions.[4][5] The use of potassium phenoxides, generated from the corresponding phenolic acid, provides a potent oxygen nucleophile, primed for a variety of synthetic transformations.[6]
This guide will systematically explore these advantages through the lens of pivotal synthetic reactions that form the bedrock of modern organic chemistry.
Preparation of Potassium Salts of Phenolic Acids
The generation of the potassium salt is a straightforward acid-base neutralization. The process involves treating the phenolic acid with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an appropriate solvent.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium hydroxide is a strong base that ensures complete and rapid deprotonation of both the carboxylic acid and the more weakly acidic phenolic hydroxyl group. Potassium carbonate is a milder base and is often used when the goal is to selectively deprotonate the more acidic carboxylic acid or to generate the phenoxide in situ for subsequent reactions like alkylations.[7]
-
Solvent: The reaction can be performed in water, followed by evaporation to yield the salt.[8][9] For in situ applications, aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are common, as they effectively solvate the potassium cation while leaving the phenoxide anion highly reactive.[10]
Experimental Protocol: General Preparation of a Potassium Phenolate
-
Dissolution: In a round-bottom flask, dissolve the phenolic acid (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., distilled water or ethanol).
-
Base Addition: Add a stoichiometric amount of potassium hydroxide (1.0 to 2.0 equivalents, depending on whether single or double deprotonation is desired) to the solution while stirring. For a simple phenoxide from phenol, 1.0 equivalent is used.[9]
-
Reaction: Continue stirring at room temperature for 30-60 minutes to ensure complete neutralization.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the potassium salt of the phenolic acid, which should be dried thoroughly under vacuum before use in subsequent anhydrous reactions.
Caption: Workflow for preparing potassium salts of phenolic acids.
Core Synthetic Applications
The Kolbe-Schmitt Reaction: A Masterclass in Cation-Controlled Regioselectivity
The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide into an aromatic hydroxy acid by heating it with carbon dioxide under pressure.[11][12] This reaction is a classic example of how the choice of alkali metal cation can dramatically alter the product distribution.
Mechanism and the Role of Potassium: The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[11] Theoretical and experimental studies have shown that with sodium phenoxide, a complex forms between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule. This proximity favors electrophilic attack at the ortho position of the aromatic ring, leading primarily to salicylic acid.[13]
In contrast, when potassium phenoxide is used, the larger and less tightly coordinating potassium ion does not facilitate this pre-reaction complex in the same way.[4][14] The reaction tends to proceed under thermodynamic control at higher temperatures, favoring the formation of the more stable para-isomer, 4-hydroxybenzoic acid.[4][11] This product is a vital precursor for parabens, which are widely used as preservatives.[12]
Caption: Regioselective synthesis of p-hydroxybenzoic acid via the Kolbe-Schmitt reaction.
Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid
-
Reagent Preparation: Dry potassium phenoxide is placed into a high-pressure autoclave.
-
Carboxylation: The vessel is sealed and pressurized with dry carbon dioxide gas to approximately 100 atm.[11]
-
Heating: The mixture is heated to around 180-200°C for several hours.[4]
-
Work-up: After cooling, the autoclave is vented. The solid product, potassium 4-hydroxybenzoate, is dissolved in water.
-
Acidification: The aqueous solution is acidified with a strong acid (e.g., sulfuric or hydrochloric acid) until precipitation is complete.
-
Isolation: The precipitated 4-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried.
| Cation | Typical Product | Regioselectivity | Key Application |
| Na⁺ | Salicylic Acid | ortho | Precursor to Aspirin[11][12] |
| K⁺ | 4-Hydroxybenzoic Acid | para | Precursor to Parabens[11][12] |
Table 1: Cation-dependent regioselectivity in the Kolbe-Schmitt reaction.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[15][16][17] Using the potassium salt of a phenolic acid (or generating the phenoxide in situ with a base like K₂CO₃) provides a powerful nucleophile for this transformation.[10][18]
Mechanism and Key Considerations: The reaction is a classic Sₙ2 displacement. The negatively charged phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-O bond.
-
Trustworthiness of Protocol: For this protocol to be self-validating, the choice of alkylating agent is critical. The reaction works best with methyl and primary alkyl halides.[15] Secondary halides can lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[15][17] This predictable outcome based on substrate choice is a hallmark of a reliable protocol.
-
Role of Potassium Carbonate: In many modern protocols, anhydrous potassium carbonate is used as the base in a polar aprotic solvent like DMF or acetone.[7] K₂CO₃ is strong enough to deprotonate the phenol but is not highly soluble, creating a solid-liquid phase system that often leads to cleaner reactions and simpler workups.
Caption: Workflow for in situ Williamson ether synthesis.
Experimental Protocol: Synthesis of Phenacetin from Acetaminophen This protocol illustrates the ethylation of the phenolic hydroxyl group of acetaminophen.[10]
-
Setup: In a dry round-bottom flask, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (or acetone).
-
Reagent Addition: Add ethyl iodide (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction by TLC until the acetaminophen is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
O-Acylation and Esterification
The esterification of the phenolic hydroxyl group is another key transformation. While phenols are generally less nucleophilic than aliphatic alcohols, their corresponding potassium phenoxides are excellent nucleophiles for acylation reactions with acyl halides or anhydrides.[19]
Furthermore, potassium salts can serve as effective catalysts in transesterification reactions. For example, potassium carbonate can catalyze the transesterification of (hetero)aryl esters with phenols, where the potassium ion is thought to interact with the π-system of the ester to facilitate C(acyl)-O bond cleavage.[20]
Experimental Protocol: Esterification with an Alkyl Halide in Acetone This method is effective for polyhydroxy aromatic acids where other methods might fail.[21]
-
Setup: Suspend the phenolic acid (1.0 eq) and potassium bicarbonate (1.25 eq) in dry acetone.
-
Reagent Addition: Add dimethyl sulfate (1.25 eq) or an alkyl iodide (3.0 eq).
-
Reaction: Reflux the mixture for 8-10 hours.
-
Work-up: Filter off the inorganic salts and remove the acetone under reduced pressure.
-
Purification: Dissolve the residue in an ether or ethyl acetate, wash with a sodium bicarbonate solution and then water, dry the organic layer, and concentrate to yield the ester.
| Reagent Class | Reactivity with K-Phenoxide | Typical Conditions |
| Acyl Halides | High | Aprotic solvent, often at 0°C to RT |
| Anhydrides | Moderate to High | Aprotic solvent, may require mild heating |
| Carboxylic Acids | Low (requires activation) | Requires coupling agent (e.g., DCC, EDCI) |
| Alkyl Esters | Low (Transesterification) | Requires catalyst (e.g., K₂CO₃) and heat[20] |
Table 2: Reactivity of Acylating Agents with Potassium Phenoxides.
Decarboxylation Reactions
The thermal decarboxylation of aromatic carboxylic acids to their corresponding phenols is a synthetically useful, though often high-temperature, process. The presence of metal salts, including potassium salts, can act as catalysts to promote this reaction at lower temperatures.[22] The pyrolysis of potassium benzoate, for instance, has been studied as a model for decarboxylation reactions, which proceed through the formation of a phenyl anion intermediate.[23] This strategy is particularly relevant in biorefinery contexts, where complex, naturally derived phenolic acids are converted into simpler, high-value phenolic platform chemicals.[24]
Conclusion and Future Outlook
The conversion of phenolic acids to their potassium salts is a simple but powerful strategy that significantly enhances their synthetic utility. From providing unparalleled regiochemical control in the Kolbe-Schmitt reaction to enabling efficient O-alkylation and O-acylation, potassium salts are indispensable intermediates. Their application leverages fundamental principles of reactivity, nucleophilicity, and cation-π interactions to achieve synthetic outcomes that are often inaccessible with the free acids or other metal salts.
For researchers in drug development, the ability to selectively functionalize the phenolic core is paramount for generating libraries of compounds for structure-activity relationship (SAR) studies.[25] The reliable and predictable nature of the reactions described herein makes potassium salts of phenolic acids trusted tools in the synthesis of complex molecular architectures. As the push towards more sustainable and efficient chemical processes continues, the use of these inexpensive and abundant potassium-based reagents will undoubtedly expand into new areas of catalysis and materials science.[26]
References
-
Title: Theoretical Study of the Kolbe-Schmitt Reaction Mechanism Source: Zeitschrift für Naturforschung A URL: [Link]
-
Title: Kolbe–Schmitt reaction Source: Wikipedia URL: [Link]
-
Title: Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Kolbe's Reaction Source: BYJU'S URL: [Link]
-
Title: Synthesis of potassium salts from derivatives of natural acids Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]
-
Title: Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex Source: PubMed URL: [Link]
-
Title: Synthesis of potassium salts from derivatives of natural acids Source: Spectrum of Emerging Sciences URL: [Link]
- Title: Etherification of phenols Source: Google Patents URL
-
Title: Kolbe-Schmitt Reaction Source: Cambridge University Press URL: [Link]
-
Title: Kolbe-Schmitt Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Potassium Salt Outperforms Precious Metals As a Catalyst Source: Caltech URL: [Link]
-
Title: Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts Source: Organic Letters URL: [Link]
-
Title: Organic Uses of Sodium and Potassium Source: Aakash Institute URL: [Link]
- Title: Manufacture of phenols Source: Google Patents URL
-
Title: Why are potassium organic salts ever preferable to the sodium equivalents? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst Source: RSC Publishing URL: [Link]
-
Title: Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis Source: MDPI URL: [Link]
-
Title: Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents Source: PMC URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: One-Pot Alkylation–Sulfonylation of Diphenol Source: MDPI URL: [Link]
- Title: Catalytic etherification of phenols to alkyl aryl ethers Source: Google Patents URL
-
Title: A modified method for esterification of some polyhydroxy aromatic acids Source: Indian Academy of Sciences URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: On the Origin of Alkali-Catalyzed Aromatization of Phenols Source: MDPI URL: [Link]
-
Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: ResearchGate URL: [Link]
-
Title: Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis Source: Arkivoc URL: [Link]
-
Title: Potassium hydroxide and potassium alkoxides are versatile reagents in condensation, esterification, alkylation, and etherification reactions Source: Science of Synthesis URL: [Link]
-
Title: Williamson Ether Synthesis Source: ChemTalk URL: [Link]
-
Title: Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods Source: ACS Publications URL: [Link]
-
Title: Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? Source: ResearchGate URL: [Link]
- Title: Manufacture of phenols by decarboxylation of salicylic acids Source: Google Patents URL
-
Title: Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity Source: PubMed URL: [Link]
-
Title: Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents Source: ResearchGate URL: [Link]
-
Title: Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Source: doku.pub URL: [Link]
Sources
- 1. Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. esciencesspectrum.com [esciencesspectrum.com]
- 9. potassium phenolate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. canov.jergym.cz [canov.jergym.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 18. mdpi.com [mdpi.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. ias.ac.in [ias.ac.in]
- 22. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 23. datapdf.com [datapdf.com]
- 24. Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Potassium Salt Outperforms Precious Metals As a Catalyst - www.caltech.edu [caltech.edu]
Methodological & Application
Technical Application Note: Potassium Phenylacetate in Pharmaceutical Synthesis
Target Audience: Researchers, Bioprocess Engineers, and Synthetic Organic Chemists Focus Areas: Biocatalytic Fermentation, Continuous-Flow Photochemistry, and Perkin-Type Condensations
Executive Summary & Physicochemical Rationale
Potassium phenylacetate (KPAA, CAS 13005-36-2) is a highly versatile reagent functioning at the intersection of industrial biotechnology and synthetic organic chemistry. While free phenylacetic acid (PAA) is often cited in literature, the potassium salt (KPAA) is overwhelmingly preferred in practical pharmaceutical synthesis for three critical reasons:
-
Aqueous Bioprocessing: KPAA exhibits superior water solubility compared to free PAA. In fermentation broths, KPAA acts as a potent buffer, preventing localized drops in pH that would otherwise inhibit mycelial growth or degrade acid-sensitive β-lactam products.
-
Photochemical Reactivity: The pre-formed carboxylate anion in KPAA is a superior electron donor for Photoinduced Electron Transfer (PET), facilitating rapid photodecarboxylation to generate nucleophilic benzyl radicals.
-
Condensation Kinetics: In Perkin-type reactions, the potassium cation enhances the nucleophilicity of the α-carbon while simultaneously acting as a basic catalyst for enolization.
This guide details three distinct, field-proven methodologies where KPAA is the critical driver of pharmaceutical synthesis.
Biocatalytic Synthesis of Penicillin G (Fermentation)
Mechanistic Insight: Precursor Saturation vs. Catabolic Degradation
In the industrial production of Penicillin G by Penicillium chrysogenum, KPAA is fed into the fermentation broth as the direct precursor for the benzyl side-chain. Once taken up by the cell, KPAA is transported into the peroxisome via the PaaT transporter and activated to phenylacetyl-CoA. The enzyme acyl-CoA:6-aminopenicillanic acid (6-APA) acyltransferase then catalyzes the acyl exchange, replacing the L-α-aminoadipyl side chain of Isopenicillin N with the phenylacetyl group .
The Causality of Strain Selection: Wild-type strains suffer from low yields because KPAA is actively degraded by a competing cytosolic enzyme, phenylacetate 2-hydroxylase (PahA) —a cytochrome P450 monooxygenase. Modern industrial strains (derived from the Wisconsin 54-1255 lineage) possess a critical L181F mutation in the pahA gene, effectively crippling this degradation pathway and shunting all KPAA into Penicillin G biosynthesis .
Fig 1. Penicillin G biosynthesis pathway and the competing PahA degradation route.
Protocol: Fed-Batch Fermentation with KPAA
Self-Validating System: KPAA is toxic to mycelia at concentrations above 0.15% (w/v). The protocol relies on continuous pH monitoring as a proxy for KPAA consumption.
-
Inoculation: Seed a bioreactor containing standard corn steep liquor/lactose medium with P. chrysogenum (e.g., a pahA-deficient industrial strain). Incubate at 25°C with high aeration (1 vvm) and agitation.
-
Growth Phase: Allow the fermentation to proceed for 48 hours until the biomass reaches the exponential phase and the broth pH naturally rises above 6.5.
-
KPAA Feeding (Critical Step): Initiate a continuous feed of a sterile 10% (w/v) KPAA aqueous solution.
-
Validation Checkpoint: Adjust the feed rate to maintain a residual KPAA concentration of 0.05% in the broth. Diagnostic: If the broth pH begins to drop rapidly, KPAA is accumulating to toxic levels (stop the feed). If the pH rises above 7.2, the KPAA is depleted and the fungus is starving for precursor (increase the feed).
-
Harvest: Terminate fermentation at 120–144 hours. Filter the mycelium and extract Penicillin G from the chilled filtrate (4°C) using butyl acetate at pH 2.5 to minimize degradation .
Quantitative Data Summary
Table 1: Effect of KPAA Feeding Strategy and pahA Mutation on Penicillin G Yield
| Strain Lineage | pahA Status | KPAA Feeding Strategy | Relative Pen G Yield |
| Wild-Type (NRRL 1951) | Active (Wild-type) | Single Batch (0.1%) | 1.0x (Baseline) |
| Improved (Wis 54-1255) | Mutated (L181F) | Single Batch (0.1%) | ~5.0x |
| Modern Industrial | Deleted / Silenced | Continuous Fed-Batch (0.05%) | >100.0x |
Continuous-Flow Photodecarboxylative Benzylation
Mechanistic Insight: Radical Generation via Decarboxylation
KPAA is an excellent reagent for the installation of benzyl groups onto pharmaceutical pharmacophores (e.g., phthalimides) via photochemistry. Under UV or concentrated solar irradiation, the target substrate (e.g., N-methoxyphthalimide) reaches an excited state. KPAA donates an electron (PET), forming a carboxyl radical that instantly extrudes CO₂. The resulting benzyl radical attacks the substrate, yielding benzylated hydroxyphthalimidines .
The Causality of Continuous Flow: Batch photochemical reactions suffer from poor light penetration (Beer-Lambert law limitations). Moving this reaction to a continuous-flow Fluorinated Ethylene Propylene (FEP) microreactor dramatically increases the surface-area-to-volume ratio, ensuring uniform irradiation and reducing reaction times from hours to minutes .
Fig 2. Continuous-flow photodecarboxylative benzylation workflow using KPAA.
Protocol: Flow Reactor Setup
Self-Validating System: The generation of CO₂ gas during decarboxylation will create bubbles that disrupt the flow regime, leading to unpredictable residence times. The inclusion of a Back-Pressure Regulator (BPR) is mandatory to keep CO₂ dissolved in the liquid phase.
-
Solution Preparation: Dissolve N-methoxyphthalimide (4 mmol) and KPAA (8 mmol, 2 eq. to account for competing H-abstraction) in 50 mL of an Acetone/pH 7 Buffer mixture (3:1 v/v). Degas the solution with N₂ for 15 minutes.
-
Reactor Priming: Prime an HPLC pump and a 10 mL FEP tubing reactor coil (wrapped around a UV-C lamp or placed in a solar trough) with the pure solvent mixture.
-
Pressurization (Critical Step): Attach a 5-bar Back-Pressure Regulator (BPR) to the outlet. Diagnostic: Ensure the pump pressure stabilizes at ~5 bar. If pressure fluctuates wildly, there is a leak or the BPR is failing, which will ruin the residence time calibration.
-
Execution: Pump the reagent solution through the irradiated coil at a flow rate of 0.083 mL/min (yielding a 2-hour residence time).
-
Workup: Collect the effluent, depressurize, remove acetone in vacuo, and extract the aqueous layer with ethyl acetate. Purify via column chromatography to isolate the benzylated product.
Quantitative Data Summary
Table 2: Photodecarboxylative Benzylation Yields (Batch vs. Continuous-Flow)
| Reactor Type | Reagents | Irradiation Time | Conversion (%) | Isolated Yield (%) |
| Batch (Test Tube) | N-methoxyphthalimide + KPAA | 12 hours | 65% | 52% |
| Continuous-Flow (FEP Coil) | N-methoxyphthalimide + KPAA | 2 hours | 95% | 73% |
Perkin-Type Condensation for α-Phenylcinnamic Acid
Mechanistic Insight: Nucleophilic Enolate Generation
α-Phenylcinnamic acid is a valuable intermediate for synthesizing stilbene derivatives and various pharmaceuticals. It is synthesized via a Perkin-type condensation between benzaldehyde and KPAA in the presence of acetic anhydride. KPAA is utilized because the potassium ion facilitates the formation of the mixed anhydride (phenylacetic acetic anhydride) and promotes the abstraction of the α-proton to form the reactive enolate, which subsequently attacks the benzaldehyde carbonyl .
Protocol: Laboratory Synthesis
Self-Validating System: The product is highly insoluble in highly acidic aqueous media. Using Congo red indicator ensures the pH is low enough to guarantee complete precipitation of the product, preventing yield loss.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 42.5 g (0.40 mol) of benzaldehyde, 45 g (0.26 mol) of KPAA, and 100 mL of acetic anhydride.
-
Reflux: Heat the mixture to a gentle boil (approx. 150°C) using a heating mantle for 4 hours. The mixture will turn dark brown as the condensation proceeds.
-
Hydrolysis: Allow the reaction to cool to 100°C, then slowly pour it into 400 mL of water while stirring vigorously to hydrolyze the excess acetic anhydride.
-
Clarification: Heat the aqueous mixture to boiling and add 2 g of decolorizing carbon. Filter the hot solution through a pre-warmed Buchner funnel.
-
Precipitation (Critical Step): Immediately add 6N hydrochloric acid to the hot filtrate until the solution tests strongly acidic. Diagnostic: Spot the solution on Congo red paper; it must turn blue (indicating pH < 3.0). If it remains red, add more HCl.
-
Isolation: Cool the mixture in an ice bath to fully crystallize the crude α-phenylcinnamic acid. Filter, wash with cold water, and recrystallize from aqueous ethanol to yield 48–53 g (54–59% yield) of pure cis-isomer (m.p. 172–173°C).
References
-
Reduced function of a phenylacetate-oxidizing cytochrome p450 caused strong genetic improvement in early phylogeny of penicillin-producing strains. PubMed / National Institutes of Health. URL:[Link]
-
Photodecarboxylative benzylations of N-methoxyphthalimide under batch and continuous-flow conditions. Australian Journal of Chemistry / JCU ResearchOnline. URL:[Link]
-
Continuous-Flow Photochemical Transformations of 1,4-Naphthoquinones and Phthalimides in a Concentrating Solar Trough Reactor. Australian Journal of Chemistry. URL:[Link]
-
Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth. ACS Omega. URL:[Link]
-
α-Phenylcinnamic Acid. Organic Syntheses. URL:[Link]
Application Note: Palladium-Catalyzed Cross-Coupling of Organopotassium Reagents
Executive Summary
The construction of carbon-carbon bonds via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry and drug development. Historically, the field has relied heavily on stabilized, transmetalated species such as organoboron (Suzuki-Miyaura) or organozinc (Negishi) reagents[1]. While potassium-based stabilized reagents, such as potassium alkenyltrifluoroborates, have proven highly effective and environmentally friendly in aqueous media[2], the direct use of highly reactive, un-stabilized organopotassium compounds (R–K) has remained a formidable challenge.
Recent breakthroughs have fundamentally shifted this paradigm. By leveraging highly electron-rich ylide-substituted phosphine (YPhos) ligands, researchers can now perform direct, one-pot cross-coupling of aryl halides with aryl- and benzylpotassium species generated via direct C–H metalation[1]. This application note details the mechanistic causality, optimization parameters, and self-validating protocols required to successfully execute these next-generation organopotassium cross-coupling reactions.
Mechanistic Paradigm Shift: Taming Organopotassium Reactivity
The Historical Bottleneck
Alkali-metal organyls are exceptionally powerful metalation reagents. However, their direct application in transition-metal catalysis has been severely limited by their high reactivity. When introduced to palladium catalytic cycles, traditional organopotassium reagents rapidly decompose, leading to protodemetalation, catalyst degradation, and unwanted homocoupling side-reactions[1]. To bypass this, chemists historically added an extra transmetalation step (e.g., converting R–K to R–Zn via zinc chloride) before coupling[3].
The YPhos Solution & The "Insolubility Buffer"
The successful direct coupling of R–K reagents relies on two interconnected mechanistic phenomena:
-
Hyper-Accelerated Catalysis: YPhos ligands possess extreme electron-donating capabilities and significant steric bulk. This unique electronic profile drastically lowers the activation barrier for both the oxidative addition of challenging aryl chlorides and the subsequent transmetalation step[4]. The catalytic cycle turns over faster than the organopotassium species can decompose[1].
-
The Kinetic "Insolubility Buffer": Counterintuitively, the limited solubility of the generated organopotassium aggregate in non-polar solvents is a critical advantage[3]. The insoluble R–K solid acts as a natural slow-release reservoir. If strong chelating agents (such as PMDETA) are added to force the dissolution of the organopotassium species, the reaction fails entirely, yielding only decomposition products[1].
Catalytic Cycle & Workflow Logic
The following diagrams illustrate the logical progression from C–H metalation to product isolation, followed by the specific catalytic cycle enabled by YPhos-Pd complexes.
Workflow of YPhos-Pd catalyzed direct cross-coupling using in situ generated organopotassium reagents.
Catalytic cycle of the YPhos-Pd system demonstrating rapid oxidative addition and transmetalation.
Optimization & Quantitative Data
To ensure high yields and minimize catalyst degradation, specific reaction parameters must be strictly controlled. The table below summarizes the quantitative and qualitative impact of key experimental choices[1],[3].
| Parameter | Experimental Choice | Mechanistic Causality & Yield Impact |
| Organometallic Addition | Rapid, one-pot addition | Optimal (>85% Yield). Fast addition prevents the catalyst from entering off-cycle resting states. The limited solubility of the R–K aggregate acts as a natural kinetic buffer, preventing catalyst flooding. |
| Organometallic Addition | Slow addition (Murahashi-style) | Suboptimal. Exposes the catalyst to low steady-state concentrations of the coupling partner, leading to degradation and increased homocoupling. |
| Metalation Base | TMSCH₂K (in situ) | Optimal. Provides clean, direct C–H metalation. The byproduct (tetramethylsilane, TMSCH₃) is volatile, driving the equilibrium forward without interfering with the Pd center. |
| Solubilizing Additives | Addition of PMDETA | Failure (0% Yield). Forcing the R–K aggregate to dissolve creates a highly reactive, completely soluble species that rapidly degrades the Pd catalyst before transmetalation occurs. |
| Ligand Selection | YPhos (Ylide-substituted) | Optimal. Extreme electron richness and steric bulk accelerate the oxidative addition of Ar–Cl and transmetalation, effectively outcompeting R–K decomposition. |
Standard Operating Protocol (SOP): Direct One-Pot Cross-Coupling
Safety Warning: Organopotassium compounds are highly pyrophoric and severely air/moisture sensitive[5]. All manipulations must be performed under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox.
Phase 1: In Situ Generation of the Base (TMSCH₂K)
-
In a flame-dried Schlenk flask under inert atmosphere, add potassium tert-butoxide (KOtBu) (1.05 equiv. relative to the target substrate).
-
Suspend the KOtBu in anhydrous, degassed hexane or toluene.
-
Slowly add (trimethylsilyl)methyllithium (TMSCH₂Li) (1.0 equiv., typically a solution in pentane) at room temperature.
-
Self-Validation Checkpoint: Observe the reaction mixture. The formation of a distinct, fine precipitate confirms the successful Schlosser-type cation exchange. Because TMSCH₂K is insoluble in non-polar solvents, this visual cue validates the generation of the active base.
Phase 2: Direct C–H Metalation
-
To the stirring suspension of TMSCH₂K, add the arene substrate (1.0 equiv.) dropwise at room temperature.
-
Allow the mixture to stir for 1 to 3 hours to ensure complete metalation.
-
Self-Validation Checkpoint: Monitor for a distinct color change in the suspension (e.g., the formation of deep red or orange aggregates for benzylic potassium species). The persistence of an insoluble suspension is expected and mechanistically required; do not add donor solvents to clarify the solution.
Phase 3: YPhos-Pd Catalyzed Cross-Coupling
-
Prepare a solution of the aryl chloride (Ar–Cl) (0.25 mmol) and the YPhos-Pd catalyst (1–5 mol%) in a minimal amount of anhydrous toluene.
-
Rapidly inject the Ar–Cl/Catalyst solution into the stirring organopotassium suspension at room temperature[3].
-
Self-Validation Checkpoint: The reaction should exhibit a mild exothermic profile. Monitor the reaction progress via GC-FID by adding 0.25 mmol of tetradecane as an internal standard[3]. A successful reaction is validated by the gradual consumption of the colored R–K suspension correlating directly with product formation on the GC trace.
-
After 3 hours (or upon complete consumption of the aryl halide), quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo for subsequent column chromatography.
References
1.[1] Knyszek, D., Löffler, J., Anderson, D. E., Hevia, E., & Gessner, V. H. (2025). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society.[Link] 2.[2] Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Journal of Organic Chemistry.[Link]
Sources
- 1. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Potassium phenoxide in the Kolbe-Schmitt reaction for carboxylation
Application Note: Potassium Phenoxide in the Kolbe-Schmitt Reaction for the Regioselective Synthesis of 4-Hydroxybenzoic Acid
Introduction & Mechanistic Rationale
The Kolbe-Schmitt reaction is a cornerstone carboxylation process in organic synthesis, traditionally recognized for its role in converting sodium phenoxide into salicylic acid (ortho-hydroxybenzoic acid) under high pressure and temperature[1]. However, a critical divergence in regioselectivity occurs when substituting the sodium cation with potassium. The carboxylation of potassium phenoxide predominantly yields 4-hydroxybenzoic acid (para-hydroxybenzoic acid)[2], a vital precursor for parabens (preservatives), liquid crystal polymers (such as Vectran), and various active pharmaceutical ingredients (APIs)[2][3].
The Causality of Cation Selection: As an application scientist, understanding the physical chemistry behind this shift is essential for optimizing yields. The transition from ortho- to para-substitution is governed by the ionic radius of the alkali metal. The sodium ion (Na⁺, 1.02 Å) strongly coordinates with both the phenoxide oxygen and the incoming carbon dioxide, stabilizing an ortho-transition state via tight chelation[4].
In contrast, the larger potassium ion (K⁺, 1.38 Å) disrupts this tight chelation network[4]. Computational and gasometric studies reveal that under high CO₂ pressure, an intermediate potassium phenoxide-CO₂ complex (KOPh-CO₂) is formed[5]. Because the K⁺ ion cannot tightly bind the CO₂ molecule to the ortho position, the complex becomes solvated by additional CO₂ molecules, sterically hindering the ortho-position and directing the electrophilic attack primarily to the sterically accessible para-position[5].
Mechanistic Pathway Visualization
Mechanistic pathway of potassium phenoxide carboxylation favoring para-substitution.
Experimental Design & Field-Proven Insights
To ensure a self-validating and high-yielding system, the protocol relies on the strict control of moisture, temperature, and phase dynamics.
-
Absolute Dehydration (The Quenching Threat): I cannot overstate the importance of absolute dehydration prior to carboxylation. The synthesis of potassium phenoxide generates water. If residual water remains, it hydrolyzes the phenoxide back to phenol and potassium hydroxide (KOH). The free KOH will preferentially react with CO₂ to form potassium carbonate (K₂CO₃), permanently quenching the carboxylation and drastically reducing your yield[4].
-
Temperature & Pressure Dynamics: The reaction requires elevated temperatures (200–240 °C) to overcome the activation energy barrier for aromatic electrophilic substitution[6]. High CO₂ pressure (50–80 atm) is essential not only as a reactant but also to solvate the KOPh-CO₂ intermediate, shifting the equilibrium toward the carboxylated product[5][6].
-
Phase Mass Transfer: During the reaction, the dry powder transitions into a pasty mass as the dipotassium salt of 4-hydroxybenzoic acid forms. This can cause severe mass-transfer limitations and localized overheating. Utilizing a high-torque mechanical stirrer or suspending the phenoxide in an inert, high-boiling solvent (like aromatic hydrocarbons) ensures uniform heat distribution and maximizes CO₂ contact[6][7].
Quantitative Data: Cation Effect on Regioselectivity
The table below summarizes how the choice of alkali metal directly dictates the regiochemical outcome of the Kolbe-Schmitt reaction.
| Alkali Metal Cation | Ionic Radius (Å) | Optimal Temp (°C) | Pressure (atm) | Major Carboxylated Product | Regioselectivity (Para:Ortho) |
| Lithium (Li⁺) | 0.76 | 150 | 50 | Salicylic Acid | < 1:99 |
| Sodium (Na⁺) | 1.02 | 125 | 100 | Salicylic Acid | 1:99 |
| Potassium (K⁺) | 1.38 | 200–240 | 50–80 | 4-Hydroxybenzoic Acid | ~ 80:20 |
| Rubidium (Rb⁺) | 1.52 | 220 | 50 | 4-Hydroxybenzoic Acid | > 90:10 |
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the Kolbe-Schmitt synthesis of 4-hydroxybenzoic acid.
Phase 1: Preparation and Dehydration of Potassium Phenoxide
-
Salt Formation: In a reaction vessel equipped with a Dean-Stark trap and mechanical stirrer, combine equimolar amounts of high-purity phenol and KOH. Add toluene to serve as an azeotropic solvent.
-
Azeotropic Distillation: Heat the mixture to reflux. The water generated from the acid-base reaction will co-distill with the toluene. Continue refluxing until water collection in the Dean-Stark trap ceases entirely (typically 2-4 hours).
-
Solvent Removal: Apply a vacuum to distill off the remaining toluene, leaving behind a completely dry, white-to-light-pink powder of anhydrous potassium phenoxide. Crucial Note: The powder is highly hygroscopic; transfer it to the next step immediately under an inert atmosphere (N₂ or Ar).
Phase 2: High-Pressure Carboxylation 4. Autoclave Loading: Transfer the anhydrous potassium phenoxide into a high-pressure, high-torque stirred autoclave. Seal the reactor and purge three times with bone-dry CO₂ (>99.9% purity) to displace any residual air or inert gas. 5. Pressurization & Heating: Pressurize the autoclave with CO₂ to 50 atm. Gradually heat the reactor to 220 °C[6]. As the temperature rises, the internal pressure will naturally increase. Maintain the operating pressure around 70–80 atm by venting or supplementing CO₂ as necessary. 6. Reaction Hold: Maintain the temperature and pressure under vigorous stirring for 2 to 4 hours. The solid-gas phase reaction will proceed, converting the phenoxide into dipotassium 4-hydroxybenzoate[7].
Phase 3: Workup and Acidification 7. Cooling & Depressurization: Cool the autoclave to room temperature and slowly vent the excess CO₂ through a scrubber system. 8. Dissolution & Extraction: Dissolve the crude reaction mass in distilled water. Extract the aqueous layer with diethyl ether or toluene to recover any unreacted phenol. 9. Acidification: Slowly add concentrated Hydrochloric Acid (HCl, 37%) to the aqueous phase under continuous stirring until the pH reaches 2.0[3]. The free 4-hydroxybenzoic acid will precipitate out of the solution as a dense white crystalline solid. 10. Purification: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water to remove residual potassium chloride salts, and recrystallize from hot water or aqueous ethanol to obtain highly pure 4-hydroxybenzoic acid.
References[1] Title: Kolbe–Schmitt reaction
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0373619A2 - Process for preparing para-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Patent 0338088 [data.epo.org]
Application Notes and Protocols for Reactions Utilizing Phenyl Potassium
Introduction: The Enhanced Reactivity of Phenyl Potassium in Organic Synthesis
In the realm of potent organometallic nucleophiles, organolithium and Grignard reagents have traditionally been the workhorses of synthetic chemistry.[1][2][3] However, for reactions requiring enhanced basicity and nucleophilicity, organopotassium compounds, such as phenyl potassium (PhK), offer a significant reactivity advantage.[4][5] The increased ionic character of the carbon-potassium bond compared to the carbon-lithium or carbon-magnesium bond renders the phenyl anion more "naked" and, consequently, more reactive.[5][6] This heightened reactivity can be pivotal for challenging transformations, including the metalation of less acidic C-H bonds and certain cross-coupling reactions.[7][8]
This guide provides a comprehensive overview of the experimental setup and protocols for safely and effectively utilizing phenyl potassium in a research setting. It is designed for professionals in chemistry and drug development who are familiar with standard synthetic techniques but may be new to the specific challenges posed by highly reactive organopotassium reagents. The protocols detailed herein emphasize safety, procedural integrity, and reproducibility, grounded in established principles of handling air- and moisture-sensitive compounds.
Pillar 1: Safety and Handling of a Highly Reactive Reagent
Phenyl potassium is a highly reactive organometallic compound that can be pyrophoric, igniting spontaneously upon contact with air.[5] It also reacts violently with water and other protic sources.[2][9] Therefore, adherence to stringent safety protocols is not merely a recommendation but a critical necessity.
Essential Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety glasses or goggles; a full-face shield is recommended when handling larger quantities.[10][11]
-
Chemically resistant gloves (e.g., nitrile gloves, worn in double layers).
Engineering Controls:
-
All manipulations involving phenyl potassium must be performed under an inert atmosphere, typically within a glovebox or using a Schlenk line.[12][13][14]
-
Work must be conducted in a well-ventilated fume hood.[15]
-
A Class D fire extinguisher (for combustible metals) must be readily accessible.
-
An emergency safety shower and eyewash station must be in close proximity.[16]
Pillar 2: The Inert Atmosphere – Schlenk Line Apparatus and Technique
The Schlenk line is a versatile piece of glassware that allows for the manipulation of air-sensitive compounds by providing a dual manifold for vacuum and an inert gas (typically argon or nitrogen).[13][17][18] Mastery of Schlenk techniques is fundamental for success.
Glassware Preparation:
-
All glassware (Schlenk flasks, dropping funnels, etc.) must be thoroughly dried in an oven (e.g., >100 °C overnight) to remove adsorbed water.[17]
-
The hot glassware is then assembled and connected to the Schlenk line while still warm.
-
The glassware is subjected to a minimum of three "vacuum/backfill" cycles.[12][17][18] This involves evacuating the flask to remove the air and then refilling it with inert gas. This process ensures a truly inert atmosphere within the reaction vessel.[13][18]
Caption: Basic setup for a reaction on a Schlenk line.
Protocol 1: In Situ Generation of Phenyl Potassium
Phenyl potassium is often prepared in situ immediately before use. A common and effective method is the transmetalation of phenyllithium using a potassium alkoxide, a combination often referred to as a "Lochmann-Schlosser base".[7][8]
Materials & Reagents:
| Reagent/Material | Quantity (for ~10 mmol scale) | Molar Eq. | Notes |
| Anhydrous Hexane | 50 mL | - | Must be thoroughly dried and degassed. |
| Phenyllithium (PhLi) | ~5.6 mL (1.8 M in dibutyl ether) | 1.0 | Titrate prior to use for accurate concentration. |
| Potassium tert-butoxide (KOtBu) | 1.12 g | 1.0 | Sublimed grade is preferred. Must be dry. |
| Schlenk Flask (100 mL) | 1 | - | Oven-dried and cycled. |
| Magnetic Stir Bar | 1 | - | |
| Gas-tight Syringe | 1 (10 mL) | - | For transferring phenyllithium. |
Procedure:
-
Setup: Place a magnetic stir bar and potassium tert-butoxide into the oven-dried 100 mL Schlenk flask. Seal the flask and cycle it onto the Schlenk line.
-
Solvent Addition: Add 50 mL of anhydrous hexane via cannula transfer under a positive pressure of inert gas.
-
Cooling: Cool the resulting suspension to 0 °C using an ice/water bath.
-
Addition of PhLi: While stirring, slowly add the phenyllithium solution dropwise via a gas-tight syringe over 15 minutes.[12]
-
Formation: A precipitate (phenyl potassium) will form. Continue stirring the mixture at 0 °C for 1 hour to ensure complete transmetalation.
-
Readiness: The resulting slurry of phenyl potassium is now ready for reaction with an electrophile. Do not isolate the solid.
Protocol 2: Reaction with an Electrophile (Example: Benzophenone)
This protocol details the nucleophilic addition of the freshly prepared phenyl potassium to benzophenone to form triphenylmethanol.
Procedure:
-
Electrophile Preparation: In a separate, oven-dried Schlenk flask, dissolve benzophenone (1.82 g, 10 mmol) in 20 mL of anhydrous THF. Cycle this flask onto the Schlenk line.
-
Temperature Control: Cool both the phenyl potassium slurry and the benzophenone solution to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the reaction.
-
Cannula Transfer: Slowly transfer the benzophenone solution into the stirring phenyl potassium slurry via a double-tipped needle (cannula) under positive inert gas pressure. The addition should take approximately 30 minutes. A color change is typically observed.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours while stirring.
Caption: General experimental workflow for a reaction using phenyl potassium.
Protocol 3: The Quench and Aqueous Workup
Quenching is the process of deactivating the highly reactive organometallic species.[9] This step is often highly exothermic and must be performed with extreme caution.[9][19]
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice/water bath.
-
Initial Quench (Less Reactive Alcohol): Slowly and dropwise, add 5 mL of isopropanol to the stirring reaction mixture.[9][19] This will neutralize the most reactive species in a controlled manner. Observe for any gas evolution or temperature increase.
-
Secondary Quench: Once the initial vigorous reaction subsides, slowly add 5 mL of methanol.[19]
-
Final Quench (Aqueous): After the reaction with methanol ceases, slowly add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][9] This will quench any remaining reactive species and begin to dissolve the inorganic salts.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel, venting frequently.
-
Separation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash them sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).[9] The brine wash helps to break emulsions and remove residual water.[9]
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting crude product can then be purified by standard methods, such as recrystallization or column chromatography, to yield the final product (triphenylmethanol).
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change) | Incomplete generation of PhK due to wet reagents/solvents or poor inert atmosphere. | Ensure all glassware is scrupulously dried. Use freshly dried and degassed solvents. Verify the quality of KOtBu and titrate the PhLi solution. |
| Low yield of desired product | Reaction temperature too high, leading to side reactions. PhK degradation. | Maintain strict temperature control, especially during addition. Use the PhK slurry immediately after preparation. |
| Uncontrollable exotherm during quench | Quenching agent added too quickly. Reaction was not fully complete. | Always cool the reaction to 0 °C before quenching. Add the quenching agents extremely slowly, especially the initial portion. |
| Formation of an emulsion during workup | Presence of fine inorganic salts at the interface. | Add more brine solution to the separatory funnel and shake gently.[9] If persistent, filter the entire mixture through a pad of Celite. |
References
- An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
- Technical Support Center: Quenching Procedures for Organometallic Reactions. (2025). Benchchem.
- Protocol for quenching reactive chemicals. EPFL.
- Keeping air and moisture out. (2024). VACUUBRAND.
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE.
- Guides. (2024). Chemistry LibreTexts.
- Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). JoVE.
- Multiple Additions of Organometallic Reagents to Acyl Compounds.
- Potassium phenyl sulf
- MATERIAL SAFETY D
- Safety D
- Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. PMC.
- Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applic
- SAFETY D
- SAFETY D
- Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. (2025). Journal of the American Chemical Society.
- Properties of Organometallic Compounds. (2021). Chemistry LibreTexts.
- Organometallic Reagents. (2020). Chemistry LibreTexts.
- difference between Ph-Li and Ph-Mg-Br. (2011). Sciencemadness.org.
- Chemical Reactivity. MSU chemistry.
Sources
- 1. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. staging.keyorganics.net [staging.keyorganics.net]
- 12. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 15. aksci.com [aksci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 19. epfl.ch [epfl.ch]
Application Note: Potassium Phenyltrifluoroborates in Rhodium-Catalyzed Additions
This Application Note provides a comprehensive technical guide on the use of potassium phenyltrifluoroborates in rhodium-catalyzed addition reactions. It is designed for researchers requiring high-fidelity protocols and mechanistic depth.
Executive Summary
Potassium phenyltrifluoroborates (
Mechanistic Foundation
The utility of potassium phenyltrifluoroborates lies in their dual nature: they are inert salts that become reactive nucleophiles only under specific catalytic conditions.
The "Slow-Release" Mechanism
The widely accepted mechanism involves the in situ hydrolysis of the trifluoroborate to the boronic acid (or boronate) species. This creates a low, steady-state concentration of the active transmetallating agent, minimizing homocoupling and protodeboronation side pathways.
Key Catalytic Steps:
-
Hydrolysis:
hydrolyzes (often base/water-mediated) to . -
Transmetallation: The organoboron species transfers the organic group to the Rh(I)-hydroxo complex.
-
Carbometalation: The organorhodium intermediate inserts into the electrophile (enone/aldehyde).
-
Hydrolysis/Protonation: The resulting Rh-alkoxide/enolate is hydrolyzed, releasing the product and regenerating the Rh-hydroxo catalyst.
Figure 1: The mechanistic pathway emphasizing the "Slow Release" of the active boronic acid species from the trifluoroborate precursor.
Application 1: 1,4-Addition to -Unsaturated Carbonyls
This reaction is the gold standard for creating C–C bonds at the
Substrate Scope & Performance
| Substrate Class | Catalyst System | Solvent System | Yield (Avg) | Notes |
| Cyclic Enones | Dioxane/H2O | 85-98% | High enantioselectivity with chiral ligands. | |
| Linear Enones | MeOH/H2O | 80-95% | Requires higher temp (60-80°C) than cyclic. | |
| Toluene/H2O | 75-90% | Base additives (e.g., |
Detailed Protocol: 1,4-Addition to Cyclohexenone
Objective: Synthesis of 3-phenylcyclohexanone.
Reagents:
-
Potassium phenyltrifluoroborate (1.2 equiv)
-
2-Cyclohexenone (1.0 equiv)
-
Catalyst:
(1.5 mol%) -
Ligand: rac-BINAP (3 mol%)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with
(7.4 mg, 0.015 mmol) and rac-BINAP (18.7 mg, 0.03 mmol). Add 2 mL of degassed Toluene. Stir at RT for 15 mins until a clear orange/red solution forms. -
Reagent Addition: Add Potassium phenyltrifluoroborate (220 mg, 1.2 mmol) directly to the vial.
-
Substrate Addition: Add 2-Cyclohexenone (96 µL, 1.0 mmol) followed by Water (0.2 mL).
-
Reaction: Seal the vial and heat to 80°C for 16 hours with vigorous stirring. Note: Vigorous stirring is critical for the biphasic system.
-
Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL). Dry organic layer over
. -
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc 9:1).
Application 2: 1,2-Addition to Aldehydes
While Grignard reagents are standard for 1,2-additions, they are incompatible with sensitive functional groups (esters, nitriles). Rh-catalyzed addition of trifluoroborates offers a mild, chemoselective alternative.
Detailed Protocol (Batey Conditions)
Objective: Synthesis of diphenylmethanol from benzaldehyde.
Reagents:
-
Potassium phenyltrifluoroborate (2.0 equiv)[1]
-
Benzaldehyde (1.0 equiv)
-
Catalyst:
(1-3 mol%) -
Ligand:
or Triphenylphosphine (2-6 mol%) -
Solvent: DME/Water (1:1) or Acetone/Water (3:1)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with
(1 mol%) and the phosphine ligand (2 mol%). -
Solvent: Add DME (Dimethoxyethane) and Water (1:1 ratio). Degas by sparging with Argon for 10 mins.
-
Addition: Add Potassium phenyltrifluoroborate (2.0 equiv) and Benzaldehyde (1.0 equiv).
-
Reaction: Heat the mixture to 60°C for 12–24 hours.
-
Quench: Cool to RT and quench with saturated
. -
Isolation: Extract with diethyl ether (
). The crude product is often high purity; purify via silica gel chromatography if necessary.
Expert Tips & Troubleshooting (E-E-A-T)
The Critical Role of Water
Water is not just a solvent here; it is a reagent.
-
Function: It facilitates the hydrolysis of
to . -
Optimization: If conversion is low, increase the water ratio . A 10:1 organic:water ratio is standard, but 3:1 may be required for difficult substrates.
Solvent Selection
-
Dioxane/H2O: Best for high-temperature 1,4-additions.
-
MeOH/H2O: Promotes faster hydrolysis but can lead to protodeboronation of electron-rich aryl groups.
-
Acetone/H2O: Specifically recommended for 1,2-additions to aldehydes (Batey's protocol).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete hydrolysis of | Increase water content or add mild base ( |
| Homocoupling (Biaryl) | Oxidation of active boronic acid | Degas solvents thoroughly; ensure Argon atmosphere. |
| No Reaction | Catalyst poisoning | Ensure |
Experimental Workflow Visualization
Figure 2: Standard operational workflow for Rh-catalyzed addition reactions.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones.[1] Organic Letters. Link
-
Hayashi, T., & Yamasaki, K. (2003).[2] Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews. Link
-
Pucheault, M., Darses, S., & Genêt, J. P. (2002). Potassium Organotrifluoroborates in Rhodium-Catalyzed Asymmetric 1,4-Additions to Enones. European Journal of Organic Chemistry.[3] Link
Sources
Application Note: Potassium Phenyl Sulfate in Metabolomics Research
From Gut-Microbiota Biomarker to Uremic Toxin Standard
Executive Summary
Potassium Phenyl Sulfate (PPS) is the stable salt form of Phenyl Sulfate (PS) , a critical gut microbiota-derived uremic toxin. Historically viewed merely as a phase II metabolite of phenol, PS has emerged as a high-value biomarker for Diabetic Kidney Disease (DKD) , cardiovascular risk, and gut microbiome dysbiosis.
This guide details the application of PPS as an analytical standard in targeted metabolomics. It covers the biological mechanism of its formation, a validated LC-MS/MS quantification protocol, and its utility in monitoring host-microbe co-metabolism.
Biological Context: The Gut-Kidney Axis
To effectively utilize PPS in research, one must understand its origin. It is not synthesized de novo by the host but is a product of trans-genomic metabolism.
The Tyrosine-Phenol-Sulfate Pathway[1][2]
-
Precursor: Dietary Tyrosine reaches the colon.
-
Microbial Conversion: Gut bacteria (specifically those expressing tyrosine phenol-lyase, e.g., families Enterobacteriaceae and Fusobacteriaceae) convert tyrosine into Phenol .
-
Host Conjugation: Phenol is absorbed into the portal vein and transported to the liver. There, Sulfotransferase 1A1 (SULT1A1) sulfates phenol into Phenyl Sulfate .
-
Excretion/Accumulation: In healthy physiology, PS is excreted via the kidneys (OAT transporters). In Chronic Kidney Disease (CKD), it accumulates, causing podocyte damage and albuminuria.
Visualization: The Metabolic Pathway
The following diagram maps the trajectory of Potassium Phenyl Sulfate from dietary origin to renal toxicity.
Figure 1: The trans-genomic metabolic pathway of Phenyl Sulfate, illustrating the gut-liver-kidney axis.[1]
Experimental Protocol: LC-MS/MS Quantification
Objective: Accurate quantification of Phenyl Sulfate in human plasma using Potassium Phenyl Sulfate as the reference standard. Matrix: Plasma (EDTA or Heparin). Standard: Potassium Phenyl Sulfate (CAS: 1733-88-6).[2][3]
Reagents & Standards Preparation[6][7][8]
-
Stock Solution: Dissolve 10 mg of Potassium Phenyl Sulfate in 10 mL of 50:50 Methanol:Water to make a 1 mg/mL stock. Store at -20°C.
-
Internal Standard (IS): Phenyl-d5 sulfate (or Phenyl-13C6 sulfate). Prepare at 1 µg/mL in 50% Methanol.
-
Calibration Curve: Prepare serial dilutions in PBS or surrogate matrix (0.1 µM to 100 µM).
Sample Preparation (Protein Precipitation)
This "dilute-and-shoot" method minimizes analyte loss, crucial for polar sulfates.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Note: Acidification helps stabilize the sulfate moiety.
-
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial with a glass insert.
-
Dilution (Optional): If the signal saturates, dilute 1:1 with water before injection to improve peak shape on aqueous gradients.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent HSS T3 for better retention of polars.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 4.0 | 95 | Linear Ramp |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Rationale: Sulfate groups ionize efficiently in negative mode, losing a proton to form [M-H]⁻.
-
Source Temp: 500°C.
-
Capillary Voltage: -2.5 kV.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Phenyl Sulfate | 173.0 | 93.0 (Phenolate) | 30 | 20 |
| Phenyl Sulfate (Qual) | 173.0 | 80.0 (SO3 radical) | 30 | 35 |
| Phenyl-d5 Sulfate (IS) | 178.0 | 98.0 | 30 | 20 |
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow for the extraction and quantification of Phenyl Sulfate.
Key Applications in Research
Diabetic Kidney Disease (DKD) Biomarker
Research by Kikuchi et al. (2019) established Phenyl Sulfate as a predictive marker for albuminuria in diabetic patients.
-
Application: Use PPS standards to quantify patient serum levels.
-
Thresholds: High physiological levels (e.g., > 5 µg/mL) often correlate with 2-year progression of microalbuminuria.
-
Mechanism Study: PPS induces oxidative stress in podocytes by damaging mitochondria. Researchers use PPS in cell culture (at concentrations mimicking uremic serum) to test nephroprotective drugs.
Microbiome Diversity Profiling
Since host enzymes cannot produce phenol from tyrosine, PPS levels are a direct readout of gut microbial Tyrosine phenol-lyase (TPL) activity.
-
Dysbiosis Indicator: Elevated PPS often indicates an overgrowth of proteolytic bacteria (e.g., E. coli, Proteus spp.) relative to saccharolytic species.
-
Dietary Intervention: PPS is used to monitor compliance in Phenylketonuria (PKU) diets or the efficacy of tyrosine-restricted diets in CKD management.
Technical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Peak Tailing | Interaction with metal ions or column silanols. | Use a high-strength silica (HSS) column or add 5mM Ammonium Acetate to the mobile phase. |
| Signal Suppression | Matrix effects from phospholipids. | Switch from simple protein precipitation to Ostro™ Pass-through plates or Solid Phase Extraction (SPE). |
| Carryover | Sticky sulfate moiety on injector needle. | Use a needle wash solution containing 10% Acetone or Isopropanol. |
| Stability | Hydrolysis of the sulfate ester.[6] | Keep samples at 4°C in the autosampler. Avoid high pH (>8) buffers. |
References
-
Kikuchi, K., et al. (2019). Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease.[7][8] Nature Communications, 10(1), 1835.[9] Link
-
Edamatsu, T., et al. (2018). Phenyl sulfate, indoxyl sulfate and p-cresyl sulfate decrease glutathione level to render cells vulnerable to oxidative stress in renal tubular cells.[3] PLoS One, 13(2), e0193342.[3] Link
-
Cruickshank-Quinn, C., et al. (2018). Metabolomics of phenylketonuria: urinary biomarkers for non-invasive assessment. Analyst, 144. Link
-
BenchChem. Application Notes and Protocols for the Quantification of Phenyl Hydrogen Sulfate. Link
Sources
- 1. Diabetic Kidney Disease: Contribution of Phenyl Sulfate Derived from Dietary Tyrosine upon Gut Microbiota Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1733-88-6 Cas No. | Potassium phenyl sulfate | Apollo [store.apolloscientific.co.uk]
- 3. Potassium phenyl sulfate CAS No. 1733-88-6 Sigma-Aldrich [sigmaaldrich.com]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Phenyl Sulfate [myskinrecipes.com]
- 7. Diabetic nephropathy | 19174 Publications | 172993 Citations | Top Authors | Related Topics [scispace.com]
- 8. Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Faculty Collaboration Database - Gut microbiome-derived phenyl sulfate contributes to albuminuria in diabetic kidney disease. Nat Commun 2019 Apr 23;10(1):1835 [fcd.mcw.edu]
Application Note & Protocols: Investigating Superconductivity in Potassium-Intercalated p-Terphenyl
Abstract: The discovery of superconductivity in alkali-metal-doped polycyclic aromatic hydrocarbons (PAHs) has opened a new frontier in materials science. Among these, potassium-intercalated p-terphenyl (KₓC₁₈H₁₄) has garnered significant attention due to reports of high-temperature superconductivity, with critical temperatures (Tc) ranging from a few Kelvin to above 120 K.[1][2][3] This variability highlights the material's sensitivity to synthesis conditions and stoichiometry, presenting both a challenge and an opportunity for researchers. This guide provides a comprehensive overview of the synthesis and characterization of K-doped p-terphenyl, offering detailed, field-proven protocols designed for researchers aiming to explore this complex quantum material.
Introduction: The Allure of an Organic Superconductor
Para-terphenyl (C₁₈H₁₄) is an organic molecule composed of three benzene rings linked in a chain. In its pristine state, it is an electrical insulator.[2] However, upon intercalation with alkali metals like potassium, a charge transfer occurs from the potassium atoms to the p-terphenyl molecules.[4] This process dopes the material with electrons, transforming it into a metal and, under specific conditions, a superconductor.[2][5]
The initial reports of superconductivity at temperatures as high as 123 K in K-doped p-terphenyl sparked considerable excitement, suggesting a new class of high-Tc materials built from simple, carbon-based molecules.[2][6] However, the superconducting phase is often found to be delicate and coexists with other magnetic or insulating phases, making reproducibility a significant challenge.[7][8] The underlying mechanism for superconductivity is still under debate, with theories invoking strong electron-electron correlations and unique electronic band structures.[1][4]
This document serves as a practical guide for the synthesis of K-doped p-terphenyl and the validation of its superconducting properties through rigorous characterization.
Synthesis of Potassium-Intercalated p-Terphenyl (KₓC₁₈H₁₄)
The synthesis of high-quality K-doped p-terphenyl is paramount for observing its superconducting properties. The primary challenges are achieving homogeneous intercalation and preventing sample degradation, as both potassium metal and the intercalated product are extremely sensitive to air and moisture.[7] The following protocol is based on a facile solid-state reaction method.
Materials and Equipment
| Material/Equipment | Specification | Rationale |
| p-Terphenyl (C₁₈H₁₄) | >99% purity, Alfa Aesar or equivalent | High purity of the precursor is essential to avoid unwanted side reactions and impurity phases. |
| Potassium (K) Metal | >99% purity, stored under mineral oil, Loba Chemie or equivalent | Potassium acts as the electron donor (intercalant). Must be handled in an inert atmosphere to prevent oxidation. |
| Inert Atmosphere Glovebox | O₂ < 0.5 ppm, H₂O < 0.5 ppm | CRITICAL: Prevents rapid degradation of potassium metal and the final product upon exposure to air and moisture. |
| Quartz Tubes | High purity, vacuum compatible | Serves as the reaction vessel. Quartz is chosen for its chemical inertness and ability to withstand high temperatures and vacuum. |
| Tube Furnace | Programmable, capable of reaching at least 400°C | Used for the purification of p-terphenyl via sublimation and for the annealing reaction. |
| Vacuum System | Capable of reaching < 10⁻⁵ Torr | Required for evacuating the quartz tubes to remove atmospheric contaminants before sealing and reaction. |
| Digital Balance | Resolution of 0.1 mg or better, located inside the glovebox | For precise weighing of reactants to control the stoichiometry (e.g., K₃C₁₈H₁₄). |
| Mortar and Pestle (Agate) | For grinding and mixing the reactants to ensure intimate contact and a homogeneous reaction mixture. |
Synthesis Workflow Diagram
Caption: Workflow for the characterization of K-doped p-terphenyl.
Protocol: Magnetic Susceptibility Measurement
This is the most common method for identifying superconductivity in PAHs. [9]
-
Sample Preparation: Inside a glovebox, tightly pack the powdered KₓC₁₈H₁₄ sample into a gelatin capsule or other sample holder suitable for your magnetometer (e.g., SQUID or VSM).
-
Zero-Field Cooled (ZFC) Measurement:
-
Cool the sample from room temperature down to the lowest possible temperature (e.g., 2 K) in the absence of an applied magnetic field.
-
Apply a small DC magnetic field (e.g., 20-50 Oe).
-
Measure the magnetic moment as the sample is warmed up. A superconducting transition will be marked by a sharp drop in magnetization (a strong diamagnetic signal) as the temperature crosses Tc.
-
-
Field-Cooled (FC) Measurement:
-
Cool the sample from above Tc down to the lowest temperature in the presence of the same small DC magnetic field used for the ZFC measurement.
-
Measure the magnetic moment as the sample is warmed. The FC curve shows the Meissner effect (flux expulsion) and will typically show a smaller diamagnetic signal than the ZFC curve.
-
-
Data Interpretation: The onset of the diamagnetic transition in the ZFC curve is taken as the critical temperature, Tc. The difference between the ZFC and FC signals below Tc provides qualitative information about the superconducting volume fraction and flux pinning effects. Note that the overall signal may remain positive due to a dominant paramagnetic or ferromagnetic background from impurity phases. [7][10]
Protocol: Four-Probe Resistivity Measurement
This technique provides the second definitive proof of superconductivity.
-
Sample Preparation: Inside a glovebox, press the KₓC₁₈H₁₄ powder into a dense pellet using a hydraulic press.
-
Contacting: Attach four electrical leads to the pellet in a linear geometry using conductive silver paint or epoxy. This must be done inside the glovebox.
-
Measurement:
-
Mount the contacted pellet onto the sample puck of a cryostat (e.g., a Physical Property Measurement System - PPMS).
-
Apply a constant DC current through the outer two probes and measure the voltage across the inner two probes as a function of temperature.
-
Rationale: Using four probes eliminates the contribution of contact resistance from the measurement, which is crucial for materials with very low resistance. [11]4. Data Interpretation: A plot of resistivity versus temperature should show a sharp drop to zero (or to the noise floor of the instrument) at the superconducting critical temperature, Tc. [2]A broad transition may indicate sample inhomogeneity. [2]
-
Typical Results and Data Interpretation
The reported superconducting properties of K-doped p-terphenyl vary significantly in the literature, which is a key aspect of ongoing research.
Reported Superconducting Critical Temperatures (Tc)
| Reported Tc (K) | Measurement Technique | Stoichiometry (x in KₓC₁₈H₁₄) | Reference |
| ~125 K | Magnetic Susceptibility | ~3 | Wang et al. (via secondary source)[8] |
| ~123 K | Magnetic Susceptibility | Not specified | Wang et al. (via secondary source)[4][6] |
| ~107 K | Magnetic Susceptibility | ~3 | Neha, P., et al. (2017) [7][12] |
| 90 K | Electrical Resistivity | Not specified | Occulti, E., et al. (2020) [2] |
| 43 K | Magnetic Susceptibility | Not specified | Wang et al. (via secondary source)[6] |
| 7.2 K | Magnetic Susceptibility | Not specified | Wang et al. (via secondary source)[4] |
| 5 K | Magnetic Susceptibility | Not specified | (via secondary source)[7] |
Key Interpretation Points
-
Stoichiometry: First-principles calculations suggest that the K-doping concentration is constrained between x=2 and x=3, with different stoichiometries potentially leading to different electronic and magnetic ground states. [1][3][4]The highest Tc values are generally associated with doping levels approaching x=3. [2]* Structural Changes: Upon intercalation, the crystal structure of p-terphenyl is altered to accommodate the potassium ions. This can be confirmed by X-ray diffraction (XRD), which will show shifts in peak positions and the appearance of new peaks compared to pristine p-terphenyl. [4]* Magnetic Behavior: Samples often exhibit a mix of superconductivity and other magnetic signals. [8]M-H loop measurements taken below Tc can reveal the behavior of a type-II superconductor after subtracting the background signal. [7][10]* Air Sensitivity: The extreme sensitivity of the material to air and moisture is a primary cause for inconsistency in results. [7]Any handling outside of a high-purity inert atmosphere can lead to rapid degradation and loss of superconductivity.
Conclusion
Potassium-intercalated p-terphenyl remains a compelling and enigmatic material in the field of superconductivity. Its potential for high-temperature superconductivity in a carbon-based system drives continued research. However, the synthesis is non-trivial, and the resulting superconducting phase is often fragile and difficult to isolate. By following rigorous, atmosphere-controlled synthesis and characterization protocols as outlined in this guide, researchers can systematically investigate the properties of KₓC₁₈H₁₄ and contribute to a deeper understanding of its complex behavior. The variability in reported Tc underscores the need for careful control over stoichiometry and synthesis conditions, representing a rich area for further exploration.
References
-
Neha, P., Sahu, V., & Patnaik, S. (2017). Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase. arXiv preprint arXiv:1712.01766. Available at: [Link]
-
Chinese Academy of Sciences. (2018). Researchers Reveal Microstructure of Potassium-doped P-terphenyl High-temperature Superconductor. Available at: [Link]
-
Yan, J.-F., et al. (2019). Superconductivity and Phase Stability of Potassium-Intercalated p-Quaterphenyl. The Journal of Physical Chemistry Letters, 10(1), 40-47. Available at: [Link]
-
arXiv. (2017). [1712.01766] Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase. Available at: [Link]
-
Zhong, G.-H., et al. (2018). Structural and Bonding Characteristics of Potassium-Doped p-Terphenyl Superconductors. The Journal of Physical Chemistry C, 122(6), 3537-3544. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase | Request PDF. Available at: [Link]
-
Shamra Academia. (n.d.). Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase. Available at: [Link]
-
Occulti, E., et al. (2020). Potassium-Doped Para-Terphenyl: Structure, Electrical Transport Properties and Possible Signatures of a Superconducting Transition. Materials, 13(23), 5488. Available at: [Link]
-
arXiv. (2017). [1706.03965] Structural and bonding character of potassium-doped p-terphenyl superconductors. Available at: [Link]
-
Liu, W., et al. (2017). Magnetization of potassium-doped p-terphenyl and p-quaterphenyl by high-pressure synthesis. arXiv preprint arXiv:1706.06018. Available at: [Link]
-
ResearchGate. (n.d.). Structural and Bonding Characteristics of Potassium-Doped p-Terphenyl Superconductors | Request PDF. Available at: [Link]
-
Yan, J.-F., et al. (2019). Superconductivity and Phase Stability of Potassium-Intercalated p-Quaterphenyl. PubMed. Available at: [Link]
-
Zhong, G.-H., et al. (2015). Superconductivity in Potassium-Doped Solid Benzene. arXiv preprint arXiv:1501.00240. Available at: [Link]
-
Zhong, G.-H., et al. (2019). Superconductivity and Its Enhancement in Polycyclic Aromatic Hydrocarbons. Frontiers in Physics, 7, 56. Available at: [Link]
-
ResearchGate. (n.d.). Structural and electrical characterization of potassium intercalated p‐terphenyl. Available at: [Link]
-
Preprints.org. (2024). Physics of Superconductors Polycyclic Aromatic Hydrocarbons (PAH)[v1]. Available at: [Link]
-
Semantic Scholar. (n.d.). Magnetization of potassium-doped p -terphenyl and p -quaterphenyl by high-pressure synthesis. Available at: [Link]
-
Zhong, G.-H., et al. (2018). Magnetic Transitions in K-Doped Biphenyl and p-Terphenyl. IEEE Transactions on Magnetics, 54(11), 1-4. Available at: [Link]
-
ResearchGate. (n.d.). SEM images of sublimed p-terphenyl (a and b) and K-intercalated.... Available at: [Link]
-
Opast Publisher. (n.d.). Physics of Superconductors Polycyclic Aromatic Hydrocarbons (PAH) Journal of Data Analytics and Engineering Decision Making. Available at: [Link]
- Four probe method. (n.d.). Retrieved from a publicly available lab manual source.
-
Wang, R., et al. (2011). Superconductivity above 30 K in alkali-metal-doped hydrocarbon. PubMed. Available at: [Link]
- Study the temperature dependence of resistivity of a semiconductor (Four probe method) and to determine b. (n.d.).
-
Schuetze, A. P., et al. (2004). A laboratory on the four-point probe technique. American Journal of Physics, 72(2), 149-154. Available at: [Link]
-
the four point electrical probe - Superconductors. (n.d.). Imagesco. Available at: [Link]
- High Temperature Superconductivity Advanced Lab- Magneto-transport in the normal state. (n.d.). Retrieved from a publicly available university lab manual.
Sources
- 1. english.cas.cn [english.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. [1706.03965] Structural and bonding character of potassium-doped p-terphenyl superconductors [arxiv.org]
- 4. hpstar.ac.cn [hpstar.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. hpstar.ac.cn [hpstar.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Superconductors - Four Point Probe [imagesco.com]
- 12. [1712.01766] Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase [arxiv.org]
Troubleshooting & Optimization
How to improve the yield of reactions involving potassium phenoxide
Welcome to the Advanced Technical Support Center for potassium phenoxide (CAS 100-67-4) chemistry. Potassium phenoxide is a highly reactive, ambident nucleophile essential for Williamson ether syntheses and Kolbe-Schmitt carboxylations. However, its sensitivity to moisture, solvent architecture, and steric hindrance often leads to suboptimal yields.
This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and data-driven solutions to maximize your reaction efficiency.
Part 1: Troubleshooting Reaction Yields & Regioselectivity (FAQs)
Q1: My Williamson ether synthesis using potassium phenoxide is yielding less than 20%. What is the most likely mechanistic failure?
A: Moisture contamination or substrate sterics driving E2 elimination.
-
The Causality of Moisture: Potassium phenoxide is highly hygroscopic. Even trace amounts of water will form strong hydrogen bonds with the phenoxide oxygen. Because water (pKa ~15.7) is less acidic than phenol (pKa ~10), it does not strictly protonate the phenoxide in organic solvents, but the hydration sphere drastically reduces the oxygen's nucleophilicity. In carboxylation reactions, moisture causes immediate degradation back to phenol, plummeting yields (1)[1].
-
The Causality of Sterics: Phenoxide is a strong base. If you are utilizing secondary or tertiary alkyl halides, the steric hindrance at the electrophilic carbon prevents the SN2 pathway. Instead, base-catalyzed E2 elimination outcompetes substitution, generating alkenes instead of your target ether (2)[2].
Q2: I am observing C-alkylation on the aromatic ring instead of the desired O-alkylation. How do I force the reaction to form the ether?
A: Transition from a protic to an aprotic polar solvent.
-
The Causality of Solvent Effects: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom or the ortho/para carbon atoms. In the gas phase or in purely aprotic polar solvents (e.g., DMSO, DMF, CH₂Cl₂), O-alkylation is kinetically favored due to the high charge density localized on the oxygen atom (3)[3]. However, if you use protic solvents (like water or fluorinated alcohols), strong hydrogen bonding heavily masks the oxygen center. This steric and electronic shielding forces the electrophile to attack the less-encumbered carbon atoms, resulting in C-alkylation (4)[4].
Caption: Mechanistic divergence of phenoxide alkylation based on solvent hydrogen-bonding capacity.
Q3: My reaction in acetonitrile is sluggish, taking over 24 hours. Can I accelerate it without increasing the temperature?
A: Yes, by utilizing cation sequestration via crown ethers or polyethers.
-
The Causality of Chelation: In less polar solvents, potassium phenoxide exists as tight ion pairs (K⁺-OPh⁻), which lowers the effective concentration of the reactive nucleophile. Introducing a macrocyclic polyether, such as 18-crown-6, selectively chelates the potassium cation because the crown ether's cavity size perfectly matches the K⁺ ionic radius. This liberates the phenoxide into a highly reactive, unsolvated "naked" anion, increasing reactivity by orders of magnitude (5)[5]. Similarly, switching to longer-chain polyethers like tetraethylene glycol dimethyl ether can increase reaction rates up to 150-fold compared to monoethylene glycol derivatives due to cooperative alkali ion solvation (4)[4].
Q4: When attempting CO₂ fixation (Kolbe-Schmitt), sodium phenoxide works at 378 K, but potassium phenoxide yields nothing. Why?
A: Potassium phenoxide requires a significantly higher activation energy threshold for carboxylation.
-
The Causality of Cation Size: Meaningful activity for potassium phenoxide in Kolbe-Schmitt reactions is strictly observed at elevated temperatures (~483 K) and high pressures (e.g., 3 MPa CO₂). At lower temperatures (e.g., 473 K), yields drop to <5% (1)[1]. The larger ionic radius of potassium alters the transition state geometry of the intermediate phenoxide-CO₂ complex, requiring a higher thermal input to yield salicylic acid (43.4–49.3%) and 4-hydroxyisophthalic acid (5.1–6.3%) (1)[1].
Part 2: Quantitative Data Summaries
The following table synthesizes the expected outcomes of potassium phenoxide reactions based on varying parameters, allowing for rapid experimental benchmarking.
| Reaction Type | Reagents / Conditions | Key Additive / Solvent | Expected Yield | Primary Failure Mode |
| Williamson Ether | K-Phenoxide + 1° Alkyl Halide | DMSO or CH₂Cl₂ | 85–95% | Moisture (hydrolysis back to phenol) |
| Williamson Ether | K-Phenoxide + 2°/3° Alkyl Halide | Any Aprotic Polar | < 20% | E2 Elimination (alkene formation) |
| Williamson Ether | K-Phenoxide + 1° Alkyl Halide | MeCN + 18-crown-6 | > 90% (Accelerated) | Omission of crown ether (slow rate) |
| Kolbe-Schmitt | K-Phenoxide + CO₂ (3 MPa) | 483 K (No solvent) | ~49% (Salicylic Acid) | Low Temperature (<473 K yields <5%) |
| C-Alkylation | K-Phenoxide + Alkyl Halide | Water / Fluorinated Alcohols | Variable | O-alkylation (if solvent isn't protic enough) |
Part 3: Self-Validating Experimental Protocol
To ensure E-E-A-T standards, the following protocol for a High-Yield Williamson Ether Synthesis (O-Alkylation) incorporates mandatory validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation of Anhydrous Potassium Phenoxide
-
In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent of phenol in anhydrous methanol.
-
Slowly add 1.0 equivalent of standardized potassium methoxide (KOMe) in methanol. Stir for 30 minutes at room temperature.
-
Remove the methanol under reduced pressure, then dry the resulting solid under high vacuum at 60 °C for 4 hours.
-
Validation Check 1: The resulting potassium phenoxide must be a dry, free-flowing white/off-white powder. If it is sticky or clumps, moisture remains. Re-dry under high vacuum; failure to do so will stall the alkylation.
Step 2: Alkylation via "Naked" Anion Generation
-
Dissolve the anhydrous potassium phenoxide in anhydrous DMSO (0.5 M concentration).
-
Validation Check 2: The solution must be completely clear. Turbidity indicates moisture contamination or unreacted KOH.
-
Add 0.05 equivalents of 18-crown-6 to the solution to chelate the K⁺ ions.
-
Dropwise, add 1.1 equivalents of a primary alkyl halide. Stir at 50 °C.
-
Validation Check 3: Monitor via TLC (Hexanes:EtOAc). The phenol starting material (which stains dark with KMnO₄) should disappear within 2–4 hours, replaced by a higher Rf spot (the ether product).
Step 3: Workup and Yield Verification
-
Cool the mixture to room temperature and quench with distilled water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with 1M NaOH to deprotonate and remove any unreacted phenol, followed by a brine wash.
-
Validation Check 4: Acidify the discarded 1M NaOH aqueous wash to pH 2 using HCl. If a heavy white precipitate forms, your reaction did not reach completion (significant unreacted phenol recovered). If the solution remains mostly clear, conversion was highly successful.
Part 4: Troubleshooting Workflow Visualization
Caption: Stepwise troubleshooting logic for resolving low yields in Williamson ether synthesis.
References
- Benchchem.Potassium Phenoxide CAS 100-67-4.
- Georgia Institute of Technology.Reactions of Potassium Salts Solubilized by 18-Crown-6 and Mechanism of Nucleophilic Substitution.
- Benchchem.Improving reaction conditions for Williamson ether synthesis.
- SciSpace.The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions.
- MDPI.Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO₂.
- ACS Publications.Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities.
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Organotrifluoroborates
A Guide for the Modern Synthetic Chemist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborate salts (R-BF₃K). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize these powerful C-C bond-forming reactions and troubleshoot common issues. As your virtual Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Organotrifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies storage and handling. However, their unique activation requirements can present challenges. This guide is structured in a question-and-answer format to directly address the practical problems you may encounter at the bench.
Core Principles: The Trifluoroborate Activation Step
A frequent source of difficulty in these couplings is the initial activation of the trifluoroborate salt. Unlike boronic acids, which can directly engage in transmetalation, trifluoroborates require an initial hydrolysis step to form a reactive boronic acid or a related boronate species in situ. This hydrolysis is typically the rate-limiting step and is highly dependent on the reaction conditions. Understanding this prerequisite is fundamental to troubleshooting.
Figure 1: Suzuki-Miyaura Catalytic Cycle with Trifluoroborates. The diagram illustrates the mandatory pre-activation (hydrolysis) of the trifluoroborate salt before the active boronic acid species can participate in the transmetalation step with the Pd(II) complex.
Troubleshooting Guide & FAQs
Category 1: Low or No Conversion
Question: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes and how can I fix it?
This is the most common issue and often points back to inefficient activation of the trifluoroborate or problems with the catalyst.
Potential Causes & Solutions:
-
Insufficient Hydrolysis of the Trifluoroborate: The R-BF₃K salt is not being converted to the active R-B(OH)₂ species quickly enough.
-
Solution 1: Increase Water Content. While Suzuki reactions are often run in predominantly organic solvents, a certain amount of water is essential for the hydrolysis of the trifluoroborates. If you are using anhydrous solvents, try adding water (e.g., 5-10% v/v) or using a solvent system like dioxane/water or THF/water.
-
Solution 2: Change the Base. The choice of base is critical for facilitating hydrolysis. While carbonate bases (K₂CO₃, Cs₂CO₃) are common, they may not be optimal for all substrates. A hydroxide base like NaOH or KOH can be more effective in promoting the hydrolysis of the B-F bonds. However, be mindful that strong bases can cause unwanted side reactions with sensitive functional groups.
-
Solution 3: Increase Temperature. The hydrolysis step is temperature-dependent. Cautiously increasing the reaction temperature can significantly accelerate the conversion of the trifluoroborate salt.
-
-
Catalyst Deactivation: The Pd(0) catalyst is either being oxidized or is aggregating into inactive palladium black.
-
Solution 1: Degas Thoroughly. Ensure your reaction mixture is rigorously degassed before heating to remove oxygen, which can oxidize your Pd(0) catalyst. Techniques like freeze-pump-thaw cycles are more effective than simple sparging with an inert gas.
-
Solution 2: Check Your Ligand. The phosphine ligand protects the palladium center. If you are using a ligand that is not sterically bulky enough (e.g., PPh₃), it may not be sufficient to prevent catalyst aggregation at high temperatures. Consider switching to a more robust, electron-rich, and bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.
-
Solution 3: Lower Catalyst Loading. Counterintuitively, very high catalyst loadings can sometimes promote the formation of palladium black. Try reducing the catalyst loading to the 1-2 mol % range.
-
Figure 2: Decision workflow for troubleshooting low conversion. This diagram provides a logical path to diagnose and solve issues related to stalled reactions.
Category 2: Significant Side Product Formation
Question: My reaction works, but I'm getting a lot of homocoupling of my aryl halide (Ar-Ar) or protodeboronation of my trifluoroborate (R-H). How can I minimize these side reactions?
Side reactions compete with your desired cross-coupling and complicate purification. Understanding their origins is key to suppression.
Potential Causes & Solutions:
-
Protodeboronation (R-BF₃K → R-H): This occurs when the organoboron species reacts with a proton source (like water or alcohol) instead of the palladium complex.
-
Solution 1: Use a Non-Protic Solvent System where possible. While some water is needed for hydrolysis, excessive amounts or the use of protic solvents like methanol can favor protodeboronation. A solvent system like dioxane/water is often a good compromise.
-
Solution 2: Base Strength and Timing. A very strong base can accelerate protodeboronation. If this is a major issue, consider using a weaker base like K₃PO₄ or Cs₂CO₃. Also, ensure the base is added with all other components; pre-incubating the trifluoroborate with base and water before adding the catalyst and aryl halide is generally not recommended.
-
-
Homocoupling of Aryl Halide (Ar-X → Ar-Ar): This typically arises from a side reaction involving two molecules of the palladium-aryl intermediate (Ar-Pd-X).
-
Solution 1: Use a More Electron-Rich Ligand. Electron-rich ligands can accelerate the reductive elimination step (the final C-C bond formation), which helps it outcompete the pathways leading to homocoupling. Again, bulky biarylphosphine ligands are excellent choices.
-
Solution 2: Lower the Temperature. Homocoupling pathways can have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress this side product.
-
Solution 3: Check Reagent Purity. Impurities in the aryl halide or solvent can sometimes trigger side reactions. Ensure high-purity reagents are used.
-
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Protodeboronation | Excess proton source; overly strong base | Use a mixed solvent system (e.g., Dioxane/H₂O) instead of pure protic solvents. | Use a weaker base (K₃PO₄); adjust base-to-boron stoichiometry. |
| Aryl Homocoupling | Slow reductive elimination; catalyst side reactions | Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). | Lower reaction temperature; verify reagent purity. |
| Dehalogenation | Presence of a hydrogen source and certain bases | Ensure rigorous inert atmosphere; screen alternative bases. | Use fresh, anhydrous solvents. |
Table 1: Summary of Common Side Reactions and Mitigation Strategies.
Category 3: Purification and Workup Issues
Question: After the reaction, I'm having trouble with the workup. There are persistent emulsions or my product is difficult to separate from boron-containing byproducts.
A clean workup is essential for obtaining a pure product. Trifluoroborate couplings can sometimes leave behind fluorine and boron salts that complicate extraction.
Potential Causes & Solutions:
-
Formation of Boronic Acid Byproducts: The hydrolysis of R-BF₃K generates fluoride salts and boronic acid species, which can sometimes be difficult to remove.
-
Solution 1: Acid/Base Wash. A wash with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities, while a wash with a dilute base (e.g., 1M NaOH) can help deprotonate and solubilize acidic boron byproducts into the aqueous layer.
-
Solution 2: Oxidative Workup. For stubborn boron impurities, an oxidative workup can be effective. After the reaction is complete, adding a small amount of an oxidizing agent like hydrogen peroxide with NaOH can convert residual boronic acids into more water-soluble alcohols and borate salts. Use this method with caution if your product has oxidizable functional groups.
-
Solution 3: Sorption/Scavenging. Passing a solution of the crude product through a plug of silica gel or a specialized scavenger resin designed to bind boronic acids can be a highly effective final purification step before chromatography.
-
General Experimental Protocol
This protocol serves as a robust starting point. Optimization of the base, solvent, ligand, and temperature will likely be necessary for your specific substrates.
Materials:
-
Aryl or Vinyl Halide (1.0 equiv)
-
Potassium Organotrifluoroborate (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol %)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, potassium organotrifluoroborate, and base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Title: Potassium Organotrifluoroborates: New and Robust Reagents for Suzuki−Miyaura Cross-Coupling Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organometallics URL: [Link]
-
Title: The Hydrolysis of Potassium Organotrifluoroborates: A Detailed Mechanistic Investigation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Base-Dependent Diversity in the Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates Source: Organic Letters URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed C-C, C-N, and C-O Bond-Forming Reactions Source: Accounts of Chemical Research URL: [Link]
-
Title: A Simple and Efficient Method for the Removal of Boronic Acid-Derived Byproducts from Reaction Mixtures Source: Organic Process Research & Development URL: [Link]
Managing the high reactivity and instability of organopotassium reagents
Welcome to the Advanced Organometallics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling highly reactive, often pyrophoric organopotassium reagents[1].
Unlike conventional organolithium or Grignard reagents, organopotassium compounds exhibit extreme nucleophilicity and basicity. Their behavior is heavily dictated by their aggregation state, solvent coordination, and temperature[1]. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure your experiments are both safe and highly reproducible.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my Lochmann-Schlosser base fail to metalate weakly acidic substrates consistently?
Causality & Solution: The is a "superbasic" mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu). Its extreme reactivity (capable of deprotonating benzene, pKa ~ 43) does not simply come from forming butylpotassium in situ; rather, it arises from the formation of complex bimetallic clusters (e.g., LixKy aggregates) that drastically alter the aggregation state of the alkyllithium species[2].
Inconsistent yields usually stem from stoichiometry imbalances or degraded precursors. If the n-BuLi has slowly eliminated LiH over time, or if the KOtBu has absorbed moisture to form KOH, the delicate bimetallic aggregate cannot form properly.
-
Self-Validation Check: Always titrate your n-BuLi against a standard (e.g., N-benzylbenzamide or diphenylacetic acid) immediately before use. Ensure your KOtBu is freshly sublimed and handled strictly inside an argon-filled glovebox.
Q2: My organopotassium reagent rapidly changes color and loses activity in THF. What is the mechanism?
Causality & Solution:
While ethereal solvents like tetrahydrofuran (THF) are excellent for breaking down organometallic aggregates to increase reactivity, organopotassium reagents are too basic for THF at room temperature. The reagent coordinates to the oxygen atom of THF, positioning the potassium near the adjacent carbon. This leads to a rapid
-
Self-Validation Check: If you must use THF, the reaction must be strictly maintained below -50 °C[3]. For room temperature metalations, use non-polar solvents like toluene or hexanes, which are inert to ether cleavage.
Mechanism of THF degradation by highly reactive organopotassium superbases.
Q3: How do I prevent homocoupling and catalyst degradation when using organopotassiums in Pd-catalyzed cross-coupling?
Causality & Solution: Historically, direct cross-coupling of isolated organopotassium reagents was considered nearly impossible due to their inherently high reactivity and limited compatibility with organic solvents[4]. Traditional Murahashi couplings require the slow addition of the organometallic reagent via a syringe pump to prevent homocoupling.
However, utilizing electron-rich, ylide-substituted phosphine (YPhos) ligands have changed this paradigm. The YPhos-Pd catalyst facilitates exceptionally fast transmetalation and oxidative addition. Therefore, contrary to older protocols, rapid addition of the organopotassium reagent is actually required to outcompete unwanted side reactions, completing the coupling in less than 10 minutes[4].
Part 2: Stability and Reactivity Data
To aid in experimental design, the following table summarizes the operational limits of common organoalkali reagents based on their solvent environment.
| Reagent | Solvent | Temperature Limit | Stability / Half-Life | Primary Degradation Mechanism |
| Lochmann-Schlosser Base | THF | < -50 °C | Minutes at RT | |
| Benzylpotassium | Toluene | Room Temp | Indefinitely stable (as isolated solid) | None (if kept under inert gas) |
| Benzylpotassium | THF | < -50 °C | Rapid decomposition at RT | Ether cleavage |
| n-Butyllithium | Hexanes | Room Temp | Highly stable | Slow elimination of LiH over years |
Part 3: Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. Visual cues (color changes) and specific purification steps are embedded to ensure the integrity of the highly reactive intermediates.
Protocol 1: Synthesis and Isolation of Benzylpotassium
This modified procedure ensures the isolation of a pure, solvent-free organopotassium solid, removing lithium alkoxide byproducts that could interfere with downstream catalysis[5].
-
Preparation: Inside a glovebox, charge a 250 mL Schlenk flask with 2.00 g (17.8 mmol) of freshly sublimed KOtBu and 100 mL of anhydrous toluene (which acts as both solvent and reactant).
-
Cooling: Transfer the flask to a Schlenk line. Cool the slurry in a cold bath to −35 °C (or until the mixture is frozen).
-
Metalation: While stirring aggressively, add 7.12 mL of cold (−35 °C) n-butyllithium (2.5 M in hexanes) dropwise to the thawing slurry.
-
Validation Check: You must observe an immediate color change to yellow-orange, indicating the formation of the superbasic aggregate[5].
-
-
Maturation: Remove the cold bath and allow the solution to warm to room temperature. Stir for 1 to 20 hours.
-
Validation Check: The mixture will darken to a deep orange-red suspension, confirming the quantitative formation of benzylpotassium[5].
-
-
Isolation: Filter the orange-red solid using a fritted funnel under inert atmosphere. Wash the filter cake with a continuous stream of anhydrous pentane (~200 mL). Causality: This critical wash step removes unreacted toluene and the soluble LiOtBu byproduct.
-
Storage: Dry the solid thoroughly on the vacuum line. Store the highly pyrophoric powder in a glovebox freezer.
Protocol 2: Direct Pd-Catalyzed Cross-Coupling with YPhos
This procedure outlines the rapid cross-coupling of the isolated benzylpotassium with aryl chlorides[4].
-
Catalyst Preformation: In a glovebox, preform the Pd-YPhos catalyst (3 mol% loading) in anhydrous toluene.
-
Electrophile Addition: Add 0.25 mmol of the desired aryl chloride to the catalyst solution.
-
Nucleophile Addition: Rapidly add a slight excess of the isolated benzylpotassium solid (or an in situ generated solution) to the reaction mixture at room temperature. Causality: Rapid addition prevents the highly reactive potassium organyl from degrading or promoting homocoupling[4].
-
Reaction: Stir the mixture at room temperature. The reaction is exceptionally fast and will reach completion in less than 10 minutes[4].
-
Quench: Quench the reaction with wet ether or water, and determine the yield via GC-FID using tetradecane as an internal standard.
Workflow for the generation and catalytic application of Benzylpotassium.
References
-
Schlosser's base - Wikipedia. Wikipedia. URL:[Link]
-
Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society - ACS Publications. URL:[Link]
-
New Benzylpotassium Reagents and Their Utility for the Synthesis of Homoleptic Uranium(IV) Benzyl Derivatives. Organometallics - ACS Publications. URL:[Link]
-
Superbases for Organic Synthesis. SciSpace. URL:[Link]
-
The quest for organo-alkali metal monomers: unscrambling the structure–reactivity relationship. RSC Publishing. URL:[Link]
Sources
- 1. The quest for organo-alkali metal monomers: unscrambling the structure–reactivity relationship - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00980G [pubs.rsc.org]
- 2. Schlosser's base - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing solvent choice for reactions with potassium phenoxide
Technical Support Center: Optimizing Solvent Choice for Potassium Phenoxide Alkylations
Welcome to the Technical Support Center for phenoxide chemistry. Potassium phenoxide (
This guide provides field-proven troubleshooting strategies, grounded in mechanistic causality, to help you optimize your solvent systems and achieve self-validating, high-yield reactions.
Mechanistic Workflow: The Role of Solvents in Regioselectivity
Caption: Reaction pathways of potassium phenoxide dictated by solvent-solute interactions.
Quantitative Solvent Comparison
To systematically troubleshoot your reaction, refer to the thermodynamic and physical properties of common solvents and their empirical effects on phenoxide alkylation[1].
| Solvent Category | Example Solvents | Dielectric Constant (ε) | K⁺ Solvation Ability | Phenoxide State | Dominant Regioselectivity |
| Polar Aprotic | DMSO, DMF | 46.7, 36.7 | Excellent | "Naked" Anion | O-Alkylation (Ether) |
| Protic | Water, TFE, MeOH | 80.1, 26.1 | Moderate | Hydrogen-Bonded | C-Alkylation (Ortho/Para) |
| Non-Polar | Toluene, THF | 2.4, 7.6 | Very Low | Tight Ion Pair | Mixed / Low Yield |
Troubleshooting & FAQs
Q1: I am attempting a Williamson Ether Synthesis, but NMR shows significant ortho/para C-alkylation. Why is this happening?
Analysis & Causality: You are likely using a protic solvent (e.g., ethanol, water, or trifluoroethanol) or your solvent is heavily contaminated with moisture. Protic solvents form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide anion[2]. This solvation shell creates both steric hindrance and electronic shielding around the oxygen. Consequently, the electrophile is forced to attack the less hindered, albeit less electronegative, carbon centers of the aromatic ring, driving C-alkylation[3].
Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents efficiently solvate the potassium cation (
Q2: My O-alkylation reaction in toluene is extremely slow and low-yielding. How can I accelerate it without switching to high-boiling solvents like DMSO?
Analysis & Causality: In non-polar solvents like toluene, potassium phenoxide exists as tight ion pairs or higher-order aggregates because the solvent cannot stabilize the separated charges. The
Q3: I am using anhydrous DMF, but I still recover mostly unreacted phenol and very little product. What is the root cause?
Analysis & Causality: This is a classic symptom of moisture ingress or incomplete deprotonation during the preparation of the phenoxide. Potassium phenoxide is highly hygroscopic. If trace water enters the system, it acts as a protic shield (promoting C-alkylation) and shifts the equilibrium. While phenol (
Self-Validating Experimental Protocol: Optimized O-Alkylation
To guarantee reproducibility and trustworthiness, this protocol incorporates built-in validation steps to ensure the phenoxide is fully formed and the solvent environment is optimized for O-alkylation.
Materials Required:
-
Phenol (1.0 equiv)
-
Potassium tert-butoxide (
) (1.05 equiv) - Preferred over for homogeneous, water-free deprotonation. -
Alkyl halide (1.1 equiv)
-
Anhydrous DMSO (stored over 3Å molecular sieves)
Step-by-Step Methodology:
-
System Purging (Validation of Inert Atmosphere): Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat three times.
-
Causality: Eliminates ambient moisture that causes hydrogen-bonding to the phenoxide, which would otherwise poison O-alkylation.
-
-
In-Situ Phenoxide Generation: Dissolve phenol (1.0 equiv) in anhydrous DMSO (0.2 M concentration) under Argon. Slowly add
(1.05 equiv) in portions at room temperature.-
Self-Validation Checkpoint: The solution will typically transition to a distinct yellow/orange color, confirming the formation of the highly conjugated phenoxide anion. The use of
generates tert-butanol as a byproduct, which is sterically bulky and less disruptive than water.
-
-
Electrophile Addition: Stir the phenoxide solution for 30 minutes to ensure complete deprotonation. Dropwise, add the alkyl halide (1.1 equiv).
-
Reaction Monitoring: Heat the reaction to 50°C. Monitor via TLC (Hexanes:Ethyl Acetate).
-
Self-Validation Checkpoint: O-alkylated products (ethers) will elute significantly faster (higher
) than the highly polar, hydrogen-bonding starting phenol. C-alkylated byproducts usually have intermediate values.
-
-
Quench and Workup: Once the phenol is consumed, cool the reaction to room temperature. Quench with ice-cold water (to dissolve DMSO and potassium salts) and extract three times with diethyl ether. Wash the combined organic layers with 1M NaOH to remove any trace unreacted phenol, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the pure O-alkylated ether.
References
-
Nogueira, I. C., & Pliego, J. R. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate / Scite.ai. URL:[Link]
-
PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. URL:[Link]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed / NIH. URL:[Link]
Sources
Technical Support Center: Phenyl Potassium & Air-Sensitive Organometallics
A Guide for Senior Application Scientists
Welcome to the technical support center for handling highly reactive organopotassium compounds. This guide is designed for experienced researchers, scientists, and drug development professionals who work with air- and moisture-sensitive reagents like phenyl potassium. As Senior Application Scientists, we understand that success in this field hinges on a deep understanding of not just the what, but the why. This resource provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and success of your experiments.
Part 1: Core Principles of Handling Phenyl Potassium
Organopotassium compounds, such as phenyl potassium, are among the most reactive organometallic reagents available to a synthetic chemist.[1][2] Their high reactivity stems from the significant ionic character of the carbon-potassium bond, which makes the organic moiety an exceptionally strong base and nucleophile.[1] However, this same reactivity makes them exquisitely sensitive to atmospheric oxygen and moisture, as well as reactive towards many common laboratory solvents.[3][4][5] Understanding and mastering the techniques to mitigate these sensitivities is non-negotiable for reproducible success.
FAQ 1: Glovebox vs. Schlenk Line: Which should I use for my phenyl potassium reaction?
Answer: The choice between a glovebox and a Schlenk line depends on the scale of your reaction, the number of manipulations required, and the ultimate sensitivity of your materials.
-
Glovebox: A glovebox provides a continuously maintained inert atmosphere (typically <1 ppm O₂ and H₂O) and is the superior choice for complex manipulations, handling solids, and long-term storage.[6][7][8] It allows for weighing reagents, preparing solutions, and setting up reactions with greater dexterity and a lower risk of atmospheric contamination.[9] For phenyl potassium, which is often a solid or used in preparations from solid starting materials, a glovebox is highly recommended for initial handling.[10][11]
-
Schlenk Line: A Schlenk line is a versatile apparatus that uses a dual manifold for vacuum and inert gas (N₂ or Ar) to create an air-free environment within specific glassware.[12][13] It is excellent for solution-based chemistry, including solvent transfers, reactions, and filtrations under an inert atmosphere.[14][15][16] While perfectly suitable for many organopotassium reactions, it requires more technical skill to maintain a strictly inert environment during complex transfers compared to a glovebox.[3][17]
Expert Insight: For maximum integrity, we recommend weighing solid phenyl potassium and preparing stock solutions inside a glovebox. The sealed reaction vessel can then be transferred to a Schlenk line for the subsequent reaction and workup. This hybrid approach leverages the strengths of both systems.
Diagram: Inert Atmosphere Workflow Decision Tree
Caption: Decision tree for selecting the appropriate inert atmosphere technique.
Part 2: Troubleshooting Guide for Phenyl Potassium Experiments
This section addresses common problems encountered during the synthesis, handling, and use of phenyl potassium.
Problem 1: My phenyl potassium reagent appears discolored (dark brown/black) and my reaction yield is poor.
Answer: This is a classic sign of decomposition. Phenyl potassium should ideally be a colored powder (often orange or reddish), but a dark, non-homogenous appearance indicates significant degradation.[18]
Causality: The highly nucleophilic and basic nature of the phenyl anion makes it susceptible to rapid reaction with several common contaminants.
-
Oxidation: Exposure to even trace amounts of oxygen will rapidly degrade the reagent, leading to oxygenated byproducts and a loss of activity.
-
Protonation: Moisture (H₂O) from the atmosphere or residual water in the solvent will protonate the phenyl anion to form benzene, rendering it inactive for its intended purpose.
-
Solvent Degradation: Ethereal solvents like tetrahydrofuran (THF), while common in organometallic chemistry, can be deprotonated by highly reactive organopotassium reagents, especially at room temperature or upon prolonged storage.[4][5] This not only consumes the reagent but also introduces impurities into the reaction.
Diagram: Phenyl Potassium Decomposition Pathways
Caption: Common decomposition pathways for phenyl potassium.
Troubleshooting Steps & Preventative Measures:
| Issue | Preventative Action & Validation |
| Atmospheric Exposure | Always handle solid phenyl potassium in a high-integrity glovebox (<1 ppm O₂/H₂O).[7][8] For solutions, use rigorously air-free techniques such as cannula transfers under positive inert gas pressure.[12][14] |
| Solvent Contamination | Use anhydrous, deoxygenated solvents. For hydrocarbon solvents (e.g., hexane, toluene), purification via a solvent still over Na/benzophenone or a column-based solvent purification system is standard.[19][20] Validation: The deep blue/purple color of the sodium-benzophenone ketyl radical anion is a reliable indicator that the solvent is free of oxygen and water.[19] |
| Solvent Reactivity | For reactions involving phenyl potassium, non-coordinating hydrocarbon solvents like hexane or toluene are often preferred as they are less reactive.[4][5] If an ethereal solvent is required for solubility or reactivity, conduct the reaction at low temperatures (e.g., -78 °C) to minimize solvent deprotonation. |
Problem 2: My reaction is inconsistent. Sometimes it works well, other times it fails completely.
Answer: Inconsistency often points to subtle variations in reagent quality or experimental setup. The key is to establish self-validating protocols.
Causality: Unlike more stable reagents, the concentration of organometallic solutions can change over time due to slow decomposition or precipitation. Assuming the concentration printed on a commercial bottle or from a previous experiment is accurate is a common source of error.
Solution: Reagent Titration Protocol
Before each use, or periodically for stored solutions, the molarity of your phenyl potassium solution must be determined by titration.
Step-by-Step Protocol: Titration of Phenyl Potassium
-
Preparation (in a glovebox or via Schlenk line):
-
Accurately weigh ~100-150 mg of a suitable indicator, such as diphenylacetic acid, into an oven-dried 100 mL flask equipped with a magnetic stir bar. Record the exact mass.
-
Add 10-15 mL of anhydrous THF or another suitable solvent in which the indicator and its potassium salt are soluble. Stir until dissolved.
-
-
Titration:
-
Draw a known volume (e.g., 1.00 mL) of the phenyl potassium solution into a gas-tight syringe.
-
Slowly add the phenyl potassium solution dropwise to the stirring indicator solution.
-
The endpoint is reached at the first appearance of a persistent color change (often yellow to orange/red for many indicators), indicating that all the acidic protons of the indicator have been consumed.
-
Record the exact volume of titrant added.
-
-
Calculation:
-
Calculate the moles of the indicator used: (mass of indicator) / (molar mass of indicator).
-
The stoichiometry between phenyl potassium and diphenylacetic acid is 1:1. Therefore, moles of indicator = moles of phenyl potassium.
-
Calculate the molarity of the phenyl potassium solution: (moles of phenyl potassium) / (volume of titrant in L).
-
-
Best Practice: Perform the titration in triplicate and average the results for the highest accuracy. This validated concentration should be used in all subsequent reaction calculations.
Part 3: Safety, Handling, and Disposal
FAQ 2: What are the primary safety hazards of phenyl potassium and how should I quench a reaction?
Answer: Phenyl potassium and other organo-alkali metal compounds are pyrophoric, meaning they can ignite spontaneously on contact with air.[6][16] They also react violently with water, producing flammable hydrogen gas.[21][22] Extreme caution is mandatory.
Safe Handling & Personal Protective Equipment (PPE):
| Precaution | Specification | Rationale |
| Work Area | Operate exclusively within a certified chemical fume hood or a glovebox.[23] | To contain any potential fire and safely vent flammable gases. |
| PPE | Wear a flame-resistant lab coat, safety goggles (or safety glasses with a face shield), and chemical-resistant gloves (nitrile or neoprene).[22][23][24] | To protect skin and eyes from corrosive materials and potential splashes or fires. |
| Fire Safety | Keep a Class D fire extinguisher (for combustible metals) readily accessible. DO NOT use water, CO₂, or soda-acid extinguishers, as they will react violently.[21] | Using the wrong extinguisher can exacerbate an alkali metal fire. |
Protocol: Quenching and Disposal
Never dispose of active organometallic reagents directly. They must be safely quenched first.
-
Cooling: Cool the reaction vessel to 0 °C or below in an ice bath. This moderates the rate of the quench.
-
Dilution: Dilute the reaction mixture with an inert, high-boiling point solvent like toluene. This helps dissipate heat.[21]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive proton source. The order of quenching agents should be from least reactive to most reactive:
-
Step A (Primary Quench): Slowly add iso-propanol dropwise. It reacts exothermically but controllably.
-
Step B (Secondary Quench): After the initial reaction subsides, slowly add ethanol.
-
Step C (Final Quench): Once the reaction with ethanol is complete, very cautiously add water dropwise to quench any remaining reactive species.
-
-
Disposal: The resulting aqueous and organic mixture can then be separated and disposed of according to your institution's hazardous waste guidelines.
References
-
Wikipedia. Schlenk line. [Link]
-
EPFL. Trap, Vacuum line, Schlenk techniques. [Link]
-
R. J. P. Corriu, C. Guérin, B. J. L. Henner, & W. W. C. Wong Chi Man. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Shriver, D. F. (1969). Development of Techniques for Handling Organometallic Compounds. [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
Moodle@Units. Schlenk Lines Transfer of Solvents. [Link]
-
Hsin-Chun Chiu & Tyler J. Morin. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1987). Development of Techniques in Organometallic Chemistry. ACS Publications. [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. [Link]
-
M. R. Anneser, et al. (2021). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
-
Michael E. Cournoyer & Jeffrey H. Dare. The use of alternative solvent purification techniques. American Chemical Society. [Link]
-
Scott Group, University of Warwick. (2019). Alkali Metals and Derivatives (destroying). [Link]
-
Tamara M. Powers. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. [Link]
-
José Barluenga, Francisco J. Fañanás, & Miguel Yus. (1980). β-Substituted Organosodium and Organopotassium Compounds. Preparation and Characterization. ACS Publications. [Link]
-
University of Bristol. Organometallics. [Link]
-
M. R. Anneser, et al. (2021). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. [Link]
-
ResearchGate. (A) Scope of the synthesis of phenol from potassium.... [Link]
-
Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Wikipedia. Organosodium chemistry. [Link]
-
Reddit. (2021). Purification of air-sensitive complex. [Link]
-
BNT Chemicals. Organometallic Compounds. [Link]
-
A. A. Trifonov, et al. (2021). Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. PMC. [Link]
- Google Patents.
-
Purdue University. Alkali Metals. [Link]
-
ResearchGate. (2025). Decomposition of Phenolic Endocrine Disrupting Chemicals by Potassium Permanganate. [Link]
-
S. Kanungo, et al. (2018). Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase. arXiv. [Link]
-
Wikipedia. Benzyl potassium. [Link]
-
Michigan Technological University. Laboratory Standard Operating Procedure. [Link]
-
ResearchGate. TG diagram of the decomposition of all three investigated potassium.... [Link]
-
ResearchGate. The Reactivity of Organo-Potassium in Nucleophilic Reactions. [Link]
-
BD. Troubleshooting Erroneous Potassiums in a Clinical Laboratory Setting. [Link]
-
Duke University. Safety Manual | Chemistry. [Link]
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
-
LookChem. Cas 3605-36-5,Potassium, phenyl-. [Link]
-
University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
University of California, Berkeley. Phenol. [Link]
-
M. Schlosser. (1964). Organosodium and Organopotassium Compounds Part I: Properties and Reactions. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
- Google Patents.
Sources
- 1. Organosodium chemistry - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ossila.com [ossila.com]
- 8. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 9. Safely handling air-sensitive products [cleanroomtechnology.com]
- 10. Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Schlenk line - Wikipedia [en.wikipedia.org]
- 13. jove.com [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. moodle2.units.it [moodle2.units.it]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. epfl.ch [epfl.ch]
- 18. Benzyl potassium - Wikipedia [en.wikipedia.org]
- 19. acs.org [acs.org]
- 20. Air-free technique - Wikipedia [en.wikipedia.org]
- 21. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]
- 22. purdue.edu [purdue.edu]
- 23. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 24. Safety Manual | Chemistry [chem.duke.edu]
Technical Support Center: Potassium Base Optimization in Cross-Coupling
The following guide serves as a Technical Support Center for researchers optimizing cross-coupling reactions. It focuses specifically on the mechanistic failures associated with potassium bases (
Status: Operational | Topic: Side Reaction Mitigation | Audience: R&D Chemists
The "Protodeboronation" Trap (Suzuki-Miyaura Focus)
Severity: Critical Symptoms: Low yield of cross-coupled product; high recovery of de-boronated arene (Ar-H); homocoupling absent.
The Mechanism
In Suzuki-Miyaura coupling, the base is required to activate the boronic acid (
Key Insight: The rate of decomposition is pH-dependent. If the concentration of the "ate" complex is too high relative to the rate of transmetalation, the resting species decomposes before it can couple.
Figure 1: The bifurcation point between productive coupling and destructive protodeboronation.
Troubleshooting Protocol: The "Slow-Release" Strategy
To mitigate this, you must keep the standing concentration of the "ate" complex low.
-
Switch Reagents: Replace Boronic Acids with Potassium Organotrifluoroborates (
) or MIDA Boronates . These hydrolyze slowly, releasing the active species at a rate that matches the catalytic cycle. -
Water Management: If using
or , strictly control water content.-
Protocol: Use a 10:1 or 20:1 Organic:Water ratio. Do not use pure water.
-
Why: Water is the proton source for the decomposition step.
-
-
Base Selection: Switch from
(strong, fast activation) to (buffered activation).
Functional Group Intolerance (Ester/Nitrile Hydrolysis)
Severity: High Symptoms: Loss of ester/nitrile groups; formation of carboxylic acids; low mass balance.
The Problem: Nucleophilicity vs. Basicity
Potassium bases are not just proton acceptors; they can act as nucleophiles.
-
: Highly basic (
in alcohol), but sterically bulky. However, at elevated temperatures ( ), it can still attack esters or cause E2 elimination on alkyl halides. -
/ Hydroxide Impurities: Often present in wet hygroscopic bases (
, ). Hydroxide is a potent nucleophile that rapidly hydrolyzes esters.
Comparative Data: Base Compatibility
| Base | pKa (conj. acid) | Nucleophilicity | Ester Compatibility | Nitrile Compatibility | Recommended Use |
| ~17 (tBuOH) | Mod-Low | Poor (Transesterification) | Poor ( | Buchwald-Hartwig (e- rich amines) | |
| ~26 (THF) | Very Low | Moderate | Poor | Forming enolates; specialized couplings | |
| ~12.3 ( | Moderate | Good | Good | Suzuki (Sterically hindered) | |
| ~10.3 ( | Low | Excellent | Excellent | General Suzuki/Heck |
Troubleshooting Protocol: The "Anhydrous Buffer" System
If your substrate contains sensitive esters:
-
Eliminate Hydroxide: Use anhydrous micronized
(dried at under vacuum). Commercial "tribasic potassium phosphate" is often the hydrate ( ). -
Solvent Switch: Avoid alcohols (MeOH, EtOH) which facilitate transesterification. Use non-protic polar solvents like 1,4-Dioxane or Toluene .
-
Use a Weak Base: If the reaction permits, downgrade to
or .
The Heterogeneity Factor (Particle Size & Solubility)
Severity: Moderate (Reproducibility Issue) Symptoms: Inconsistent yields between batches; reaction stalls despite active catalyst.
The Mechanism
Inorganic bases like
-
Large Particles: Low surface area
Slow transmetalation Catalyst decomposition. -
Small Particles: High surface area
Fast reaction.
Critical Variable: Using "granular" vs. "powdered" base can alter reaction rates by orders of magnitude.
Figure 2: Decision tree for troubleshooting heterogeneous base issues.
Troubleshooting Protocol: Surface Area Optimization
-
Standardization: Always specify mesh size or "powder" in SOPs.
-
The "Water Spike": Add exactly 1-2% v/v water to the organic solvent. This creates a saturated aqueous film on the carbonate surface, dramatically increasing ion transfer without fully dissolving the base (which would cause hydrolysis).
-
Phase Transfer Catalysis: Add 5-10 mol% 18-Crown-6 . This pulls
into solution, carrying the anion ( or ) with it, effectively making the base "soluble."
Solvent-Base Incompatibilities
Severity: High (Safety/Impurity) Symptoms: Unknown byproducts; exotherms; dark tarry mixtures.
Certain solvents react destructively with potassium bases:
-
Acetone/Ketones + Strong Base (
):-
Reaction: Aldol Condensation.[1]
-
Result: Self-polymerization of the solvent.
-
Fix: Use non-enolizable ethers (THF, MTBE).
-
-
Dichloromethane (DCM) / Chloroform + Bases:
-
Reaction: Deprotonation forms dichlorocarbene (:CCl2).
-
Result: Carbenes react with amines/alkenes violently or poison Pd catalysts.
-
Fix:NEVER use chlorinated solvents with basic cross-coupling conditions.
-
-
DMF/DMAc + High Heat + Base:
-
Reaction: Hydrolysis to dimethylamine.
-
Result: Dimethylamine can act as a competitive ligand or nucleophile (poisoning the catalyst).
-
Fix: Use NMP (more stable) or Toluene.
-
Frequently Asked Questions (FAQs)
Q: Should I use anhydrous
-
Suzuki: The hydrate (
) is often superior because the crystal water aids in forming the boronate species. -
Buchwald-Hartwig: Strictly anhydrous is preferred to prevent hydrolysis of the amide product or starting materials.
Q: My reaction works with
Q: Can I use
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. [Link]
-
Role of Water and Base Solubility: Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc. 2011 , 133, 2116–2119. [Link]
-
Base Selection in Buchwald-Hartwig: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. A Generalized Ligand Design Strategy for the Pd-Catalyzed C-N Cross-Coupling. Chem. Sci. 2011 , 2, 57–68. [Link]
-
Organotrifluoroborates (Slow Release Strategy): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res. 2007 , 40, 275–286. [Link]
Sources
Technical Support Center: Safe Quenching of Pyrophoric Potassium Reagents
Welcome to the Technical Support Center for handling highly reactive and pyrophoric potassium reagents (e.g., Potassium Metal, Potassium Hydride). This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to ensure absolute safety during experimental quenching.
Knowledge Base: The Causality of Potassium Hazards
Potassium (K) is significantly more dangerous to handle and quench than other alkali metals like lithium or sodium. Understanding the chemical causality behind its behavior is critical for safe manipulation:
-
Superoxide Formation: Unlike sodium, potassium readily reacts with trace oxygen to form potassium oxide (K₂O), potassium peroxide (K₂O₂), and potassium superoxide (KO₂) on its surface, even when stored under mineral oil[1]. The canary-yellow superoxide is highly shock-sensitive and can detonate violently upon friction or cutting.
-
Exothermic Hydrogen Evolution: When potassium or potassium hydride (KH) reacts with protic solvents, it releases hydrogen gas (H₂). The reaction is so violently exothermic that it routinely exceeds the auto-ignition temperature of the H₂/O₂ mixture, leading to spontaneous combustion if not strictly controlled[1].
Standard Operating Procedure (SOP): Step-by-Step Quenching Methodology
To safely destroy active potassium reagents, you must follow a strictly ordered, self-validating sequence of quenching agents. Never deviate from the Isopropanol → Methanol → Water sequence[1].
Step 1: Inert Dilution and Thermal Control
-
Action: Suspend the potassium reagent in a high-boiling, unreactive solvent (e.g., dry toluene or heptane) under a continuous sweep of inert gas (Nitrogen or Argon). Cool the flask to 0 °C in an ice-water bath,[2].
-
Causality: Potassium reactions are violently exothermic. Dilution acts as a thermal sink, while cooling prevents the solvent from reaching its flash point. The inert sweep actively displaces oxygen, preventing the auto-ignition of the evolved hydrogen gas[2].
-
Validation Check: The system is validated for the next step only when the internal temperature stabilizes at 0 °C and the bubbler confirms a positive pressure of inert gas.
Step 2: Primary Quench (Isopropanol)
-
Action: Slowly add anhydrous isopropanol dropwise to the cooled suspension,[1].
-
Causality: Isopropanol is chosen as the first agent because its bulky isopropyl group sterically hinders the hydroxyl oxygen, significantly slowing the reaction rate with potassium compared to water or methanol. This controls both the exotherm and the rate of H₂ gas evolution[1],[2].
-
Validation Check: The primary quench is self-validated as complete when the addition of a fresh drop of isopropanol produces zero new bubbling and the temperature remains flat[2].
Step 3: Secondary Quench (Methanol)
-
Action: Once isopropanol reactivity ceases, add methanol dropwise.
-
Causality: Methanol is less sterically hindered and more reactive than isopropanol. It penetrates any unreacted potassium domains or protective alkoxide layers that isopropanol could not breach,[1].
-
Validation Check: The step is validated when methanol addition yields no further hydrogen gas evolution or temperature spikes.
Step 4: Final Quench (Water) and Neutralization
-
Action: Cautiously add water dropwise, then stir the mixture at 20 °C for at least 6 hours. Finally, neutralize the highly basic solution with citric or acetic acid,[2].
-
Causality: Water is the most reactive agent and guarantees the total destruction of any microscopic pockets of active potassium. Neutralization is required because the resulting potassium hydroxide (KOH) is highly corrosive and must be neutralized prior to hazardous waste disposal[2].
-
Validation Check: The entire quench is validated as successful when the solution reaches a neutral pH and prolonged stirring at room temperature produces no further gas[2].
Process Workflows & Decision Matrices
Step-by-step workflow for the safe quenching of pyrophoric potassium reagents.
Decision matrix for the visual inspection of potassium metal prior to handling.
Troubleshooting & FAQs
Q: I found an old bottle of potassium metal in mineral oil, and it has a canary-yellow crust. How do I quench this safely? A: DO NOT attempt to quench, handle, or cut it. The yellow crust indicates the formation of potassium superoxide (KO₂) or potassium peroxide (K₂O₂). Causality: Potassium is uniquely prone to forming these superoxides. These compounds are highly shock-sensitive oxidants that will detonate upon friction (e.g., cutting with a spatula)[1]. Resolution: Treat the bottle as an active explosive hazard. Contact your Environmental Health and Safety (EHS) department immediately to arrange for specialized hazardous waste removal[3].
Q: What should I do if a small fire starts in the fume hood during the quenching process? A: Never use water or standard ABC fire extinguishers. Causality: Water will violently accelerate the reaction with unquenched potassium, generating more hydrogen gas and heat. An ABC pressurized extinguisher will blow the pyrophoric powder across the hood, spreading the fire[4]. Resolution: Smother the fire using a Class D fire extinguisher, dry sand, or powdered lime (calcium oxide),[5]. Ensure these materials are physically within arm's reach before beginning the quench.
Q: Can I use paper towels to clean up a small spill of potassium hydride dispersion? A: No. Causality: The friction from wiping can ignite the pyrophoric material, and the combustible paper towel will act as fuel, immediately starting a fire[6],[7]. Resolution: Smother the spill with dry sand or powdered lime. Once smothered, carefully quench the solid mixture with isopropanol in a controlled manner before double-bagging it for hazardous waste disposal,[4].
Quantitative Data: Alkali Metal Reactivity & Quenching Metrics
The following table summarizes the comparative hazard profiles of common alkali metals to contextualize the extreme precautions required for potassium.
| Reagent | Reactivity Level | Primary Hazard Profile | Recommended Quench Sequence | Fire Extinguisher Class |
| Lithium (Li) | High | Flammable H₂ gas | Isopropanol → Methanol → Water | Class D (Sand/Graphite) |
| Sodium (Na) | Very High | Flammable H₂ gas, Exothermic | Isopropanol → Methanol → Water | Class D (Sand/Graphite) |
| Potassium (K) | Extremely High | Shock-sensitive KO₂, Auto-ignition | Isopropanol → Methanol → Water | Class D (Sand/Graphite) |
| Potassium Hydride (KH) | Extremely High | Pyrophoric dust, Violent H₂ release | Isopropanol → Methanol → Water | Class D (Sand/Graphite) |
References
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory, National Institutes of Health (NIH),[Link]
-
Procedures for Safe Use of Pyrophoric Solids, UCLA Chemistry and Biochemistry,[Link]
-
Management of Lithium, Sodium, and Potassium Metal, Stanford Environmental Health & Safety,[Link]
-
Pyrophoric Chemicals SOP, University of New Mexico (UNM) Environmental Health & Safety,[Link]
-
SOP: Ordering & Storage of Hydrides, University of Cape Town (UCT),[Link]
-
Lessons Learned: Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium, ACS Chemical Health & Safety,[Link]
-
Pyrophoric SOP | Compliance and Risk Management, Kent State University,[Link]
-
Standard Operating Procedure (SOP) – Quenching of Pyrophoric Substances, Imperial College London,[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Management of Lithium, Sodium, and Potassium Metal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. kent.edu [kent.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Purification of Crude Products from Potassium Phenoxide Reactions
Introduction
Potassium phenoxide is a pivotal reagent in organic synthesis, most notably in the Williamson ether synthesis for the formation of aryl ethers.[1][2] While the reaction itself is robust, the subsequent purification of the crude product presents a variety of challenges for researchers. This guide is designed to serve as a comprehensive technical resource, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions for successful purification.
Core Principles of Purification
The choice of purification strategy is dictated by the physical properties of the desired product and the nature of the impurities. A systematic approach, starting from the reaction workup, is crucial for an efficient and effective purification process.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from potassium phenoxide reactions in a practical question-and-answer format.
Work-up and Extraction Issues
Question: My reaction mixture has formed a thick emulsion during the aqueous work-up. How can I break it?
Answer: Emulsion formation is a frequent issue, particularly when residual potassium phenoxide is present.
-
Underlying Cause: The phenoxide acts as a surfactant, stabilizing the interface between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[3]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Change in pH: Carefully acidifying the aqueous layer with a dilute acid (e.g., 1 M HCl) will convert the phenoxide to phenol, which may reduce its surfactant properties. However, be mindful that this can introduce phenol as a new impurity to be removed.[4]
-
Question: I suspect there is unreacted phenol in my organic layer. What is the most effective way to remove it without using column chromatography?
Answer: Unreacted phenol is a common impurity that can often be removed with a simple liquid-liquid extraction.[5]
-
Underlying Cause: Phenol is acidic and will be deprotonated by a basic aqueous solution, forming the water-soluble sodium or potassium phenoxide salt.[4]
-
Protocol: Basic Aqueous Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a separatory funnel. This will convert the phenol into its corresponding water-soluble phenoxide salt.
-
Separate the aqueous layer.
-
Repeat the basic wash one or two more times to ensure complete removal of the phenol.
-
Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification of Solid Products
Question: My solid product is an off-white or yellowish color after initial isolation. How can I improve its purity and color?
Answer: Recrystallization is a powerful technique for purifying solid compounds.[6]
-
Underlying Cause: The discoloration is likely due to the presence of minor impurities trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Troubleshooting Steps:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] Common solvents to try for aryl ethers include ethanol, methanol, toluene, or a mixture of solvents like hexane/ethyl acetate.[7][8]
-
Decolorization: If the discoloration persists after an initial recrystallization, it may be due to highly colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs the colored impurities.
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities.[6]
-
Purification of Liquid Products
Question: I am trying to purify my liquid ether product by distillation, but I am not getting a clean separation from a high-boiling impurity. What are my options?
Answer: When simple distillation is ineffective, other techniques must be employed.
-
Underlying Cause: If the boiling points of your product and the impurity are too close, simple distillation will not provide adequate separation.[9]
-
Troubleshooting Workflow:
Caption: Decision workflow for purifying a liquid product with a high-boiling impurity.
-
Detailed Explanation:
-
Fractional Distillation: If the boiling point difference is less than 70°C but more than approximately 25°C, fractional distillation can provide better separation than simple distillation.[10]
-
Vacuum Distillation: For high-boiling compounds (typically >150°C at atmospheric pressure), distillation under reduced pressure is recommended to prevent thermal decomposition.[10] Lowering the pressure lowers the boiling point of the liquid.[9]
-
Column Chromatography: If distillation methods fail, column chromatography is a highly effective method for separating compounds with different polarities.[11]
-
Column Chromatography Challenges
Question: My aryl ether product appears to be decomposing on the silica gel column. What is happening and how can I prevent this?
Answer: Some aryl ethers can be sensitive to the acidic nature of standard silica gel.[12]
-
Underlying Cause: Silica gel is slightly acidic and can catalyze the hydrolysis or degradation of sensitive compounds.[12]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% by volume of the eluent), before packing the column.[12]
-
Use Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. For acid-sensitive compounds, neutral or basic alumina can be a good alternative to silica gel.[11]
-
Alternative Chromatography Techniques: Consider other chromatographic methods such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for small-scale purifications.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product from a potassium phenoxide reaction (e.g., Williamson ether synthesis)?
A1: The common impurities can be categorized as follows:
-
Starting Materials: Unreacted phenol and the alkylating agent.
-
Side-Reaction Products:
-
C-alkylation products: Alkylation can sometimes occur on the aromatic ring of the phenoxide instead of the desired O-alkylation.[14][15]
-
Elimination products: If a secondary or tertiary alkyl halide is used, an alkene can be formed as a major byproduct via an E2 elimination reaction.[1]
-
Products from side reactions of the alkylating agent: For example, hydrolysis of the alkyl halide to an alcohol.
-
-
Reagents and Solvents: Residual base (potassium hydroxide if used to generate the phenoxide in situ) and reaction solvents.
Q2: How can I quickly assess the purity of my product after purification?
A2: Several techniques can be used for a rapid purity assessment:
-
Thin-Layer Chromatography (TLC): This is a fast and simple method to check for the presence of multiple components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Melting Point Analysis: For solid products, a sharp melting point range that is close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the structure of your compound and can also reveal the presence of impurities, even at low levels.
Q3: My reaction involves a solid potassium phenoxide that is difficult to handle. Are there any tips for its use?
A3: Potassium phenoxide is hygroscopic and can be reactive.
-
Handling: It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and carbon dioxide from the air.
-
In Situ Generation: Often, it is more convenient to generate the potassium phenoxide in situ by reacting phenol with a strong base like potassium hydride (KH) or potassium hydroxide (KOH) immediately before adding the alkylating agent.[17][18]
Q4: What are the safety considerations when purifying products from potassium phenoxide reactions?
A4:
-
Handling Bases: Potassium phenoxide and any residual strong bases used in the reaction are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used in extraction and chromatography. Perform these procedures in a well-ventilated fume hood.
-
Peroxide Formation in Ethers: The desired ether products, as well as ether solvents like diethyl ether and THF, can form explosive peroxides over time when exposed to air and light.[12][19] It is crucial to test for peroxides before any distillation or concentration step.[20]
Summary of Purification Techniques vs. Common Impurities
| Purification Technique | Target Impurities | Advantages | Disadvantages |
| Basic Aqueous Extraction | Unreacted Phenol | Simple, fast, and avoids chromatography. | May not remove all phenolic impurities if they are very non-polar. |
| Recrystallization | Minor impurities in a solid product | Can yield very pure material. | Requires finding a suitable solvent; some product loss is inevitable. |
| Distillation (Simple, Fractional, Vacuum) | Volatile impurities with different boiling points | Effective for large quantities of liquid products. | Not suitable for thermally unstable compounds or for separating liquids with close boiling points.[9][10] |
| Column Chromatography | A wide range of impurities with different polarities | Highly versatile and effective for difficult separations. | Can be time-consuming and requires larger volumes of solvent.[11] |
References
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. Available at: [Link]
-
BrainKart. (2016, March 9). Methods for the purification of liquids Distillation. Available at: [Link]
-
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. Available at: [Link]
-
ResearchGate. (2018, June 30). Distillation of diethyl ether ?. Available at: [Link]
-
University of Rochester. How To: Purify by Distillation. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Available at: [Link]
-
ACS Publications. (2026, February 27). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. Hydrothermal alkylation of phenols with alcohols in diluted acids. Available at: [Link]
- Google Patents. US3450608A - Purification of ethers.
-
Comparative extraction studies of potassium phenoxide, p-nitrophenoxide, and picrate into methylene chloride by macrocyclic crow. Available at: [Link]
-
ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?. Available at: [Link]
- Google Patents. US1955080A - Method of preparing anhydrous alkali metal phenoxides.
- Google Patents. US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
-
MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros. Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses Procedure. Org. Synth. 2011, 88, 342. Available at: [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
UVic. Column chromatography. Available at: [Link]
-
University of Rochester. Purification: How To. Available at: [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Available at: [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
SciSpace. (1982, January 1). Solvent extraction of phenols from water. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. Available at: [Link]
-
ResearchGate. 7 Analytical Methods. Available at: [Link]
- Google Patents. WO2004046039A1 - Extraction of phenol from wastewater.
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. Available at: [Link]
-
R Discovery. Spot test detection of phenoxy compounds. Available at: [Link]
-
Reddit. (2023, June 29). Chromatography columns on phenols : r/ChemicalEngineering. Available at: [Link]
-
Summary of Common Crystallization Solvents. Available at: [Link]
-
ResearchGate. (2026, February 5). (PDF) Mechanism of the Kolbe—Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide—CO2 Complex. Available at: [Link]
-
Identification of Phenols. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. rubingroup.org [rubingroup.org]
- 7. Purification [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. brainkart.com [brainkart.com]
- 10. How To [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. moravek.com [moravek.com]
- 17. benchchem.com [benchchem.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Stability-Reactivity Paradox: A Comparative Guide to Potassium Trifluoroborates vs. Boronic Acids
Executive Summary: The Case for Boron Speciation
In pharmaceutical process chemistry and academic methodology, the Suzuki-Miyaura cross-coupling remains the gold standard for C–C bond formation. However, the ubiquity of Boronic Acids (
This guide objectively analyzes Potassium Organotrifluoroborates (
The Stoichiometric Challenge: Boroxines vs. Monomers
The primary operational disadvantage of boronic acids is their tendency to dehydrate into cyclic trimers known as boroxines . This equilibrium is driven by entropy and water removal, making it difficult to determine the exact molecular weight of the reagent during weighing.
Comparative Analysis: Physical Properties
| Feature | Boronic Acids ( | Potassium Trifluoroborates ( | Impact on Protocol |
| State | Equilibrium mixture (Acid + Boroxine) | Discrete Monomeric Solid | Stoichiometry: |
| Hygroscopicity | Variable (often high) | Non-hygroscopic | Handling: |
| Purification | Difficult (Crystallization often fails) | Easy (Precipitation from Acetone/Et2O) | Purity: |
| Atom Economy | Moderate (loss of | High (but carries K+ counterion) | Waste: |
Visualizing the Instability
The following diagram illustrates the dynamic equilibrium of boronic acids versus the static stability of trifluoroborates.
Figure 1: The boronic acid-boroxine equilibrium complicates stoichiometry, whereas trifluoroborates remain discrete monomers.
The "Slow Release" Mechanism[1][2][3][4][5]
The most scientifically significant advantage of
Why "Slow Release" Matters
-
Suppression of Homocoupling: High concentrations of active boronic acid often lead to oxidative homocoupling (
). By releasing slowly, the instantaneous concentration remains low, favoring the cross-coupling with the aryl halide. -
Prevention of Protodeboronation: Unstable groups (e.g., 2-pyridyl, vinyl, polyfluorophenyl) rapidly protodeboronate in free boronic acid form. The
salt protects the C-B bond until the moment of reaction.
Mechanistic Pathway (Lennox & Lloyd-Jones Model)[3][4]
Figure 2: The "Slow Release" mechanism acts as an in-situ protection group, maintaining low concentrations of the active species to prevent side reactions.[1][2][3]
Experimental Protocol: Cross-Coupling of Unstable Nucleophiles
This protocol is adapted from the work of Molander et al. , optimized for heteroaryl trifluoroborates which are notoriously difficult as boronic acids.
Reagents & Materials[4][5][6][7][8][9][10][11][12][13][14]
-
Aryl Halide: 1.0 equiv
-
Potassium Organotrifluoroborate: 1.05 – 1.1 equiv (Note the low excess compared to 1.5 equiv for boronic acids)
-
Catalyst:
(2 mol%) + RuPhos (4 mol%) or XPhos (for steric bulk). -
Base:
(3.0 equiv) or . -
Solvent: Toluene/Water (3:1) or THF/Water (10:1). Water is mandatory to drive the hydrolysis equilibrium.
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Potassium organotrifluoroborate (1.05 mmol),
(3.0 mmol), and the Pd catalyst/ligand system. -
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add the Toluene/Water (3:1, 0.2 M concentration) via syringe. Note: The biphasic mixture helps regulate the hydrolysis rate.
-
Reaction: Heat the mixture to 80–100 °C for 12–24 hours with vigorous stirring.
-
Checkpoint: Monitor by LCMS. You will see the disappearance of the halide. You may observe a small transient peak for the boronic acid, but it should be consumed rapidly.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. The inorganic byproducts (
, salts) stay in the aqueous layer. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Critical Decision Matrix: When to Use Which?
While
| Scenario | Recommended Reagent | Reasoning |
| Standard Aryl-Aryl Coupling | Boronic Acid / Pinacol Ester | Commercial availability; "good enough" stability for standard substrates. |
| 2-Pyridyl / Heterocycles | Trifluoroborate | 2-Py boronic acids decompose rapidly. |
| Vinyl / Alkenyl Groups | Trifluoroborate | Vinyl boronic acids polymerize. Vinyl- |
| Primary Alkyl Groups | Trifluoroborate | Alkyl boronic acids are waxy and prone to oxidation. Alkyl- |
| Large Scale (GMP) | Trifluoroborate | Precise stoichiometry reduces cost and impurity profiles (less homocoupling). |
References
-
Molander, G. A., & Ellis, N. (2007).[6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[11] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[12][13][2][3] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][14] Link[12][2]
-
Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews. Link
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[15][16][17] The Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. scispace.com [scispace.com]
Analytical Methods for the Characterization of Organopotassium Compounds: A Comparative Guide
Organopotassium compounds—ranging from simple alkylpotassiums to complex Lochmann-Schlosser superbases—are indispensable reagents in modern synthetic chemistry and drug development. Their extreme polarity and the large ionic radius of the potassium cation grant them unparalleled metalation power. However, these same properties make their analytical characterization notoriously difficult. They are highly pyrophoric, extremely sensitive to adventitious moisture, and rarely exist as discrete monomers, preferring to form complex coordination polymers or clusters[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical modalities used to characterize these reactive species: Multinuclear NMR Spectroscopy , Single-Crystal X-Ray Diffraction (SCXRD) , and Quantitative Titration . Rather than merely listing procedures, this guide delves into the causality behind experimental choices, providing self-validating protocols to ensure absolute scientific integrity in your workflows.
Solution-State Dynamics via Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the frontline tool for understanding the solution-state behavior of organopotassiums. Because these compounds often act as dynamic aggregates in solution, NMR provides critical insights into charge delocalization and ion pairing that solid-state methods cannot capture.
1H and 13C NMR: Tracking Charge Delocalization
The highly polar nature of the C–K bond results in significant negative charge delocalization across the organic framework. In ¹H and ¹³C NMR, this manifests as a profound shielding effect. For example, in benzylpotassium derivatives synthesized for cross-coupling applications, the aromatic protons are shifted significantly upfield (ranging from 7.01 to 5.79 ppm) compared to neutral arenes, directly reflecting the electron density pushed into the aromatic π-system[2].
39K NMR: Probing Ion Solvation
While ¹H and ¹³C NMR characterize the organic anion, ³⁹K NMR (a quadrupolar nucleus,
Protocol 1: Air-Free Solution-State NMR Preparation
Self-Validating Mechanism: The use of a sealed J. Young NMR tube ensures that any atmospheric breach is immediately detectable. The sudden appearance of neutral alkane or arene resonances (e.g., toluene forming from benzylpotassium) instantly invalidates the sample, serving as an internal control for atmospheric integrity.
-
Solvent Selection: Inside an argon-filled glovebox (
< 0.1 ppm, < 0.1 ppm), select a strongly coordinating deuterated solvent (e.g., THF- ). Non-polar solvents like often fail because organopotassiums form insoluble polymeric networks without donor ligands to break the aggregates[2]. -
Sample Preparation: Dissolve 15–20 mg of the organopotassium analyte in 0.6 mL of THF-
. -
Sealing: Transfer the solution into a J. Young valve NMR tube and seal the PTFE plug tightly before removing it from the glovebox.
-
Acquisition: Acquire ¹H, ¹³C, and ³⁹K spectra. For dynamic systems, perform Variable Temperature (VT) NMR from -80 °C to 25 °C to observe the freezing out of different aggregation states.
Solid-State Elucidation via Single-Crystal X-Ray Diffraction (SCXRD)
While NMR provides a time-averaged view of solution dynamics, Single-Crystal X-Ray Diffraction (SCXRD) remains the undisputed gold standard for absolute 3D structural determination.
Organopotassiums frequently crystallize as infinite 2D or 3D coordination polymers due to potassium's propensity for multi-hapto (
Protocol 2: Low-Temperature Crystallization for SCXRD
Self-Validating Mechanism: The formation of an X-ray quality crystal inherently selects for a thermodynamic minimum. However, to validate that the single crystal represents the bulk material, the calculated unit cell from the SCXRD must be cross-referenced against the bulk Powder X-Ray Diffraction (PXRD) pattern.
-
Saturated Solution: Prepare a highly concentrated solution of the organopotassium compound in a coordinating solvent (e.g., THF) inside the glovebox.
-
Anti-Solvent Layering: Carefully layer a dry, non-polar anti-solvent (e.g., pentane or hexane) on top of the THF solution to create a sharp phase boundary.
-
Slow Diffusion: Store the vial undisturbed at -35 °C for 24 to 72 hours. The decreased thermal energy and slow diffusion promote the growth of high-quality macroscopic crystals.
-
Cold Mounting: Harvest the crystals directly into a drop of inert, pre-dried perfluoropolyether oil (e.g., Fomblin). The oil coats the crystal, acting as a temporary physical barrier against moisture while it is rapidly transferred to the diffractometer's cold stream (typically 100 K).
Quantitative Molarity Determination via Titration
For drug development professionals utilizing organopotassiums in stoichiometric cross-coupling or metalation reactions, knowing the exact active concentration is non-negotiable. Because these highly reactive species slowly cleave ethereal solvents (like THF) to form potassium alkoxides, a simple acid-base titration will measure total alkalinity, falsely overestimating the active carbon-bound potassium concentration[6].
Protocol 3: Active Concentration Double Titration
Self-Validating Mechanism: By performing a dual titration—one for total alkalinity and one after selectively quenching the active C–K bond with an electrophile—the exact concentration of the active organometallic species is isolated mathematically by subtraction.
-
Total Alkalinity Determination: Quench a 1.00 mL aliquot of the organopotassium solution in 10 mL of distilled water. Titrate with a standardized 0.1 M HCl solution using phenolphthalein as an indicator until the pink color disappears. Record the volume (
). -
Active Bond Quenching: To a second 1.00 mL aliquot under inert atmosphere, add 0.5 mL of 1,2-dibromoethane. Stir for 5 minutes. This electrophile selectively destroys the highly nucleophilic C–K bond without affecting background alkoxides/hydroxides.
-
Background Alkalinity Determination: Add 10 mL of water to the quenched mixture and titrate again with 0.1 M HCl. Record the volume (
). -
Calculation: The active organopotassium molarity is calculated using the difference:
.
Comparative Data Synthesis
To aid in selecting the appropriate analytical method for your specific workflow, the following table synthesizes the performance metrics of each technique.
| Analytical Method | Primary Data Yield | Sample State | Turnaround Time | Air/Moisture Sensitivity |
| Multinuclear NMR (¹H, ¹³C, ³⁹K) | Charge delocalization, ion pairing, dynamic aggregation | Solution (e.g., THF- | Hours | Extreme (Requires J. Young tubes) |
| SCXRD | Absolute 3D structure, bond lengths, | Solid (Single Crystal) | Days | Extreme (Requires cold oil mounting) |
| Double Titration | Active molarity, degradation tracking | Solution (Quenched) | Minutes | Moderate (Analyzed post-quench) |
Visualizing the Analytical Logic
To conceptualize how these methods integrate into a cohesive research pipeline, refer to the following workflow and structural elucidation diagrams.
Analytical workflow for the comprehensive characterization of organopotassium compounds.
Multi-modal structural elucidation logic for complex organopotassium aggregates.
Conclusion
The characterization of organopotassium compounds requires a multi-modal approach. Titration ensures macroscopic reproducibility of the reagent's concentration[6], NMR spectroscopy uncovers the dynamic electronic realities of the dissolved species[2][3], and SCXRD anchors these observations with absolute geometric truth[4][5]. By integrating these self-validating protocols into your laboratory's standard operating procedures, you can confidently harness the extreme reactivity of heavy alkali organometallics.
References
-
New Benzylpotassium Reagents and Their Utility for the Synthesis of Homoleptic Uranium(IV) Benzyl Derivatives. ACS Publications. 4
-
Structural Motifs of Alkali Metal Superbases in Non-coordinating Solvents. NIH PMC. 1
-
Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi. NIH PubMed. 5
-
Preparation and Decomposition of Potassium Alkalide−Lipophilic Crown Ether Complexes in Tetrahydrofuran. ResearchGate. 3
-
Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. NIH PMC. 2
-
Practical aspects of modern titration. Metrohm Monograph. 6
Sources
- 1. Structural Motifs of Alkali Metal Superbases in Non‐coordinating Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metrohm.com [metrohm.com]
The Application Scientist’s Guide to Phenoxide Synthesis: Base Selection, Kinetics, and Protocols
Topic: Comparative Study of Different Bases for the Synthesis of Phenoxides Content Type: Publish Comparison Guide
Executive Summary
The deprotonation of phenols to generate phenoxides is a gateway step in the synthesis of aryl ethers (Williamson synthesis), esters, and nucleophilic aromatic substitutions. While the reaction appears trivial ($ \text{ArOH} + \text{Base} \rightarrow \text{ArO}^- + \text{H-Base}^+ $), the choice of base dictates the reaction rate, impurity profile, and scalability.
This guide moves beyond textbook definitions to analyze the causality between base selection and reaction outcome.[1] We compare the three dominant base classes—Inorganic Carbonates, Metal Hydrides, and Hydroxides—focusing on the "Cesium Effect," irreversible deprotonation, and azeotropic water removal.
Mechanistic Principles: The Physics of Deprotonation
To select the correct base, one must understand the two forces governing phenoxide reactivity: pKa Equilibrium and Cation Solvation .
The pKa Equilibrium
Phenols (pKa
-
Weak Bases (Carbonates): Establish an equilibrium. The reaction is driven forward by the consumption of the phenoxide in the subsequent nucleophilic step (Le Chatelier’s principle).
-
Strong Bases (Hydrides): Cause irreversible deprotonation ($ \text{pKa H}_2 \approx 35 $), generating a "naked" phenoxide immediately.
-
Hydroxides: Generate water (pKa 15.7). Since water is a stronger acid than many substituted phenols, the equilibrium can shift backward unless water is physically removed.
The Cation Effect (Ion Pairing)
The counter-cation ($ \text{Na}^+, \text{K}^+, \text{Cs}^+ $) determines the nucleophilicity of the resulting phenoxide.
-
Tight Ion Pairs: Small cations (Na
) bind tightly to the oxygen, shielding the nucleophile and reducing reactivity. -
Loose Ion Pairs: Large cations (Cs
) have a diffuse charge density. They dissociate readily in polar aprotic solvents, leaving the phenoxide "naked" and highly reactive.
Figure 1: Impact of cation size on phenoxide nucleophilicity. Cesium promotes a 'naked' anion state.
Comparative Analysis of Bases
Inorganic Carbonates ($ \text{K}_2\text{CO}_3, \text{Cs}_2\text{CO}_3 $)
-
Mechanism: Heterogeneous deprotonation. The base remains solid; reaction occurs on the surface or via slight solubility.
-
The "Cesium Effect":
is significantly more soluble in organic solvents (DMF, MeCN) than . It creates a more reactive phenoxide due to weak cation-anion interactions. -
Best For: Alkylation of sensitive phenols, intramolecular cyclizations, and avoiding strong basicity that causes elimination side reactions.
Metal Hydrides ($ \text{NaH} $)
-
Mechanism: Irreversible deprotonation.[2] Releases
gas.[3] -
Pros: Drives reaction to 100% conversion before the electrophile is added. Ideal for unreactive phenols or valuable substrates where yield is paramount.
-
Cons: Hazardous (fire risk), requires anhydrous solvents, high energy.
Hydroxides ($ \text{NaOH}, \text{KOH} $)
-
Mechanism: Equilibrium deprotonation generating
. -
Strategy: Must be used with Phase Transfer Catalysts (PTC) or in a Dean-Stark apparatus to remove water azeotropically.
-
Best For: Large-scale industrial synthesis where cost is the primary driver.
Data Summary: Base Performance Comparison
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Sodium Hydroxide (NaOH) |
| Deprotonation | Irreversible (Fast) | Equilibrium (Slow) | Equilibrium (Fast) | Equilibrium (Reversible) |
| Byproduct | ||||
| Solubility | Insoluble (Suspension) | Poor in organics | Moderate in DMF/MeCN | Soluble in water/alcohol |
| Moisture Sensitivity | High (Dangerous) | Low (Hygroscopic) | High (Hygroscopic) | Low |
| Typical Yield | 90–98% | 75–85% | 92–99% | Variable (requires workup) |
| Cost | High | Low | Very High | Very Low |
Experimental Protocols
Protocol A: The "Cesium Effect" Method (High Yield / Mild Conditions)
Target: Synthesis of complex aryl ethers where elimination is a risk.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Phenol substrate (1.0 equiv) and anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Note: Ensure the carbonate is finely ground and dried. -
Activation: Stir at RT for 30 minutes. The mixture may turn slightly yellow, indicating phenoxide formation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C. Monitor via TLC/LCMS. Reaction is typically complete in 2–4 hours (vs. 12+ hours for
). -
Workup: Filter off the solid inorganic salts. Dilute filtrate with EtOAc, wash with water ($ \times 3 $) to remove DMF. Dry over
.
Protocol B: The Irreversible NaH Method (For Unreactive Phenols)
Target: Sterically hindered phenols or when using expensive electrophiles.
-
Safety Prep: Ensure all glassware is oven-dried. Use a distinct N2/Ar line.
-
Base Prep: Weigh NaH (60% dispersion in oil) (1.2 equiv) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if the oil interferes with downstream purification (optional for simple ethers).
-
Solvent: Add anhydrous DMF or THF to the NaH. Cool to 0°C.
-
Deprotonation: Dissolve Phenol (1.0 equiv) in minimal solvent and add dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (
) will occur.
-
-
Completion: Stir at RT for 30–60 mins until bubbling ceases and the solution becomes clear/colored.
-
Coupling: Add Electrophile (1.1 equiv). Stir at RT or mild heat.
-
Quench: CRITICAL: Cool to 0°C. Quench excess NaH by dropwise addition of MeOH, then water.
Protocol C: The Azeotropic Method (Industrial Scale)
Target: Commodity chemicals using cheap NaOH.
-
Setup: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Mixture: Add Phenol (1.0 equiv), NaOH pellets (1.1 equiv), and Toluene .
-
Reflux: Heat to reflux.[4] Water generated by the reaction co-distills with toluene.
-
Separation: Water collects in the trap; toluene returns to the flask. Continue until no more water separates.
-
Reaction: Once dry, add the Alkyl Halide and reflux until completion.
Decision Framework
Use the following logic flow to select the appropriate base for your specific substrate.
Figure 2: Decision tree for base selection based on substrate sensitivity and scale.
References
-
The Cesium Effect in Organic Synthesis
- Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of aryl ethers. Journal of Organic Chemistry.
-
Source:
-
Williamson Ether Synthesis Mechanisms
-
Industrial Phenoxide Protocols
-
BenchChem. (2025).[4] Application Notes and Protocols for Williamson Ether Synthesis.
-
Source:
-
-
pKa and Solvent Effects
- Bordwell pKa Table (DMSO).
-
Source:
Sources
Validating the Purity of Synthesized Potassium Phenylacetate: A Comparative Analytical Guide
Executive Summary: The Criticality of Precursor Purity
Potassium phenylacetate (KPA) is a fundamental building block in bioprocessing—most notably serving as the side-chain precursor in Penicillin G biosynthesis—and a versatile reagent in synthetic organic chemistry ()[1]. While commercial grades of KPA are readily available, high-yield catalytic processes and pharmaceutical fermentations often demand in-house synthesized KPA to strictly control the impurity profile. Trace contaminants such as unreacted phenylacetic acid, benzyl alcohol, or inorganic salts can poison downstream catalysts or alter fermentation metabolomics.
As a Senior Application Scientist, I have found that relying on a single analytical method to certify KPA purity is a critical failure point. This guide objectively compares the performance of in-house synthesized KPA against commercial benchmarks by employing a self-validating, orthogonal analytical framework comprising HPLC-UV, Quantitative NMR (qNMR), and Non-Aqueous Potentiometric Titration.
Comparative Analysis of Analytical Modalities
To establish absolute confidence in the synthesized product, we must compare the strengths of different analytical techniques. No single method provides a complete picture; they must be layered to cover trace organics, absolute mass fraction, and bulk basicity.
Table 1: Comparative Performance of Purity Validation Modalities
| Parameter | HPLC-UV | 1H qNMR | Potentiometric Titration |
| Primary Function | Trace organic impurity profiling | Absolute mass fraction purity | Bulk assay precision |
| Limit of Detection | 0.01% | 0.1% | 0.05% |
| Target Analytes | Unreacted precursors, byproducts | Total proton-bearing organics | Total basic equivalents |
| Self-Validation Metric | NIST KHP Recovery |
Experimental Protocols & Mechanistic Causality
Protocol 1: HPLC-UV for Trace Organic Impurity Profiling
The Causality: We utilize a reversed-phase C18 column to separate the polar KPA from its less polar synthetic precursors. Our optimized mobile phase relies on an eluent consisting of 20% acetonitrile and 80% phosphate buffer at pH 6.5 ()[2]. Why pH 6.5? Phenylacetic acid has a pKa of approximately 4.3 ()[1]. At pH 6.5, the molecule is >99% ionized. This prevents the equilibrium between protonated and deprotonated states during elution, which is the primary cause of peak tailing and irreproducible retention times in carboxylic acids.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 50 mg of KPA in 50 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatography: Inject 10 µL onto a C18 column (3.9 × 300 mm, 5 µm). Maintain a flow rate of 1.0 mL/min at 25°C.
-
Detection: Monitor UV absorbance at 210 nm (for aliphatic/carboxyl absorption) and 254 nm (for aromatic ring absorption).
-
Self-Validation System: Prior to sample injection, a System Suitability Test (SST) containing KPA, 0.1% phenylacetic acid, and 0.1% benzyl alcohol is injected. The run is only validated if the resolution (
) between KPA and phenylacetic acid is , proving the column chemistry is intact and the mobile phase pH is accurately buffered.
Protocol 2: 1H Quantitative NMR (qNMR) for Absolute Purity
The Causality: For absolute purity, NMR is the gold standard, as the signal area is directly proportional to the number of nuclei, independent of the molecule's UV extinction coefficient ()[3]. We use Deuterium Oxide (
Step-by-Step Methodology:
-
Sample Prep: Accurately weigh ~20 mg of KPA and ~10 mg of NIST-traceable Maleic acid into a vial. Dissolve in 0.6 mL of
. -
Acquisition: Acquire 1H NMR spectra at 600 MHz. Set the relaxation delay (
) to 30 seconds. Causality: Phenylacetate protons have long relaxation times. A ensures complete recovery of longitudinal magnetization, preventing integration errors. -
Self-Validation System: The protocol validates its own dynamic range by integrating the naturally occurring
satellite peaks of the maleic acid IS. If the satellite integration deviates from the theoretical 0.54% of the main singlet, the receiver gain is flagged as compromised, and the data is rejected. Certified reference materials utilize similar mass balance and NMR approaches to establish absolute purity ()[5].
Protocol 3: Non-Aqueous Potentiometric Titration
The Causality: Aqueous titration of KPA is imprecise due to the buffering effect of the weak acid salt. By shifting to glacial acetic acid as the solvent, we exploit the leveling effect. Acetic acid is a weaker acid than water, making the phenylacetate ion behave as a much stronger base, yielding a sharp, unmistakable potentiometric inflection point.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 150 mg of KPA in 50 mL of glacial acetic acid.
-
Titration: Titrate with 0.1 N Perchloric acid (
) using a glass pH electrode paired with a silver/silver chloride reference electrode. -
Self-Validation System: The titrant is standardized daily against NIST-traceable Potassium Hydrogen Phthalate (KHP). A blank titration of the solvent is performed to subtract background basicity. The system is validated only if the KHP recovery is within 99.9% – 100.1%.
Benchmarking Data: Synthesized KPA vs. Commercial Alternatives
Using the orthogonal framework described above, we compared an in-house synthesized batch of KPA against a standard commercial benchmark grade. The experimental data confirms that rigorous synthesis and crystallization yield a superior product, free of catalytic poisons.
Table 2: Purity Assessment Results
| Quality Parameter | In-House Synthesized KPA | Commercial Benchmark Grade | Validation Method |
| Assay (Dry Basis) | 99.85% ± 0.05% | 99.20% ± 0.15% | qNMR / Titration |
| Unreacted Phenylacetic Acid | < 0.01% | 0.15% | HPLC-UV |
| Benzyl Alcohol (Precursor) | Not Detected | 0.05% | HPLC-UV |
| Moisture Content | 0.12% | 0.45% | Karl Fischer |
Orthogonal Validation Workflow
Orthogonal analytical workflow for validating potassium phenylacetate purity.
References
-
PubChem: Phenylacetic Acid | C8H8O2 | CID 999 . National Institutes of Health.[Link]
-
Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth . ACS Omega.[Link]
-
Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides . MDPI Crystals.[Link]
-
Nuclear magnetic resonance nonequivalence of diastereomeric esters of alpha-substituted phenylacetic acids for the determination of stereochemical purity . Journal of the American Chemical Society.[Link]
-
Certified Reference Material Certificate of Analysis: Phenylacetic Acid . Australian Government National Measurement Institute.[Link]
Sources
Assessing Palladium Catalyst Performance with Potassium Organoboron Reagents: A Comparative Guide
Executive Summary
Potassium organotrifluoroborates (
This guide objectively compares the performance of three distinct classes of Palladium (Pd) catalysts: Bis-phosphine complexes (e.g.,
Mechanistic Constraints & Causality
To select the right catalyst, one must understand why these reagents fail under certain conditions. Unlike boronic acids,
The "Hydrolysis-Transmetallation" Bottleneck
The reaction requires a biphasic system (typically alcohol/water or toluene/water). The base promotes the hydrolysis of the
-
The Trap: If the catalyst is too slow (slow oxidative addition), the hydrolyzed boronic acid accumulates and undergoes protodeboronation (decomposition) before it can couple.
-
The Solution: For unstable heteroaryls, you need a catalyst with a high turnover frequency (TOF) to "catch" the transient active species.
Visualization: The Activation Pathway
The following diagram illustrates the critical pre-activation step unique to these reagents.
Figure 1: The kinetic competition between productive transmetallation and protodeboronation.
Comparative Analysis of Catalyst Classes
Class A: The Workhorse –
-
Best For: Unhindered Aryl/Alkenyl Bromides & Triflates.
-
Performance Profile:
-
Pros: Extremely robust; tolerates air better than most; excellent for installing vinyl groups (using Potassium Vinyltrifluoroborate).
-
Cons: Poor performance with Aryl Chlorides; fails with sterically hindered substrates (ortho-substitution).
-
Mechanism: The bite angle of dppf favors reductive elimination but the oxidative addition into chlorides is sluggish.
-
Class B: The Steric Powerhouses – Buchwald G3/G4 (RuPhos, XPhos)
-
Best For: Aryl Chlorides, Heterocycles, and Hindered Biaryls.[1]
-
Performance Profile:
-
Pros: The "G3" precatalyst structure ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature.
-
RuPhos: The "Gold Standard" for heteroaryl trifluoroborates (pyridines, indoles).
-
XPhos: Superior for installing
groups (e.g., ethyl, cyclopropyl) onto hindered arenes. -
Cons: Higher cost; sensitive to specific solvent ratios (requires precise water stoichiometry).
-
Class C: The Alkyl Specialist – Catacxium A ( )
-
Best For: Secondary Alkyl Trifluoroborates (Cyclopentyl, Isopropyl).
-
Performance Profile:
-
Pros: Specifically solves the
-hydride elimination problem common with secondary alkyl coupling. -
Cons: Niche application; often requires higher temperatures (
).
-
Performance Data Summary
The following table synthesizes representative yield data from comparative screens (e.g., Molander et al.) to illustrate the "Scope vs. Catalyst" relationship.
| Substrate Class | Electrophile | Pd(dppf)Cl2 (Workhorse) | RuPhos Pd G3 (Heteroaryl King) | XPhos Pd G3 (Steric King) | Catacxium A (Alkyl Specialist) |
| Aryl-Aryl | 4-Bromoanisole | 95% | 98% | 96% | 85% |
| Aryl-Aryl | 2-Chloro-toluene (Hindered) | <10% | 88% | 94% | 40% |
| Heterocycle | 2-Chloropyridine | 0% | 91% | 75% | 20% |
| Primary Alkyl | 4-Chloro-anisole | 45% | 85% | 92% | 60% |
| Secondary Alkyl | 4-Bromo-benzoate | 15% (Isomers) | 30% | 55% | 89% |
Table 1: Comparative yields demonstrating that no single catalyst covers all scopes. Bold indicates the recommended choice.
Catalyst Selection Workflow
Use this decision tree to select the initial screen for your specific transformation.
Figure 2: Logic flow for catalyst selection based on electrophile and nucleophile properties.
Experimental Protocols
Protocol A: General Screening (Toluene/Water System)
This protocol is self-validating: The color change from dark red/brown to black precipitate often indicates catalyst decomposition (Pd black formation), signaling the need for a more stable ligand.
Materials:
-
Potassium Organotrifluoroborate (1.1 – 1.5 equiv)
-
Base:
(3.0 equiv) or [4] -
Solvent: Toluene/Water (3:1 ratio) - Critical for hydrolysis
-
Catalyst Loading: 2-5 mol%
Step-by-Step:
-
Charge Solids: Add aryl halide (if solid), trifluoroborate salt, base, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (
). Note: Oxygen promotes homocoupling of the boron reagent. -
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to
for 12-24 hours.-
Checkpoint: For
, the solution usually remains orange/red. If it turns black immediately, the catalyst has died; switch to XPhos-Pd-G3.
-
-
Workup: Dilute with EtOAc, wash with water.[2] Dry organic layer over
.[2][3]
Protocol B: High-Difficulty Coupling (RuPhos Conditions)
Use for heteroaryl chlorides or when Protocol A fails.
-
Catalyst: Use RuPhos Pd G3 (2 mol%) or generate in situ (
+ RuPhos 1:2 ratio). -
Solvent: Switch to THF/Water (10:1) . The higher solubility of organic substrates in THF often aids the reaction rates for large molecules.
-
Base: Use
(3.0 equiv).[5] -
Temperature:
sealed tube.
References
-
Molander, G. A., & Fumagalli, T. (2006).[6][7] "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides." The Journal of Organic Chemistry. Link
-
Molander, G. A., & Bernardi, C. R. (2002).[6] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." The Journal of Organic Chemistry. Link
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[1] "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society.[8] Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Journal of the American Chemical Society.[8] Link
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of Arylcopper and Arylboron Reagents in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Among the myriad of tools available to chemists, organometallic reagents stand out for their versatility and efficiency. This guide provides a deep comparative analysis of two of the most important classes of arylating agents: arylcopper and arylboron reagents. We will delve into their synthesis, reactivity, and applications, with a particular focus on the practical considerations that guide the choice of reagent in a research and drug development setting.
Introduction: A Tale of Two Reagents
Arylcopper and arylboron reagents have both carved out indispensable niches in modern organic synthesis. Arylcopper reagents, with a history stretching back to the early 20th century with the discovery of Gilman reagents, are powerful nucleophiles often used in stoichiometric amounts for substitution and conjugate addition reactions. More recently, their role in copper-catalyzed cross-coupling reactions has seen a resurgence.
Arylboron reagents, on the other hand, rose to prominence with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their remarkable stability, low toxicity, and broad functional group tolerance have made them a cornerstone of modern C-C bond formation, particularly in the pharmaceutical industry.
This guide will move beyond a simple recitation of facts, aiming to provide the reader with the rationale behind choosing one reagent over the other for a specific synthetic challenge. We will explore the subtle interplay of factors such as substrate scope, functional group compatibility, reaction conditions, and atom economy that influence this critical decision.
Synthesis and Stability: A Study in Contrasts
The preparation and handling of these reagents differ significantly, which is a crucial factor in their practical application.
Arylcopper Reagents:
Arylcopper(I) compounds are typically prepared through the transmetalation of an organolithium or Grignard reagent with a copper(I) salt, such as copper(I) iodide or bromide. The resulting organocopper species can exist as various structures, including monomers, dimers, and higher-order aggregates, depending on the solvent and the nature of the organic group.
A key challenge associated with arylcopper reagents is their often-limited thermal stability and sensitivity to air and moisture. This necessitates their preparation and use in situ under inert atmospheric conditions. The choice of solvent is also critical, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) being the most common.
Arylboron Reagents:
In stark contrast, arylboron reagents, particularly boronic acids and their esters, are generally stable, crystalline solids that can be handled and stored in air. This remarkable stability is a major advantage in both academic and industrial settings. Their synthesis is also versatile, with common methods including the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, or through palladium-catalyzed borylation of aryl halides or triflates with a boron source like bis(pinacolato)diboron (B₂pin₂).
The following table summarizes the key differences in the synthesis and stability of these two classes of reagents:
| Feature | Arylcopper Reagents | Arylboron Reagents |
| Typical Precursors | Aryllithiums, Aryl Grignards | Aryl Grignards, Aryllithiums, Aryl Halides/Triflates |
| Common Synthesis | Transmetalation with Cu(I) salts | Reaction with trialkyl borates, Miyaura borylation |
| Stability | Generally low, sensitive to air and moisture | High, often crystalline solids stable in air |
| Handling | Requires inert atmosphere, often prepared in situ | Can be handled in air, stored for long periods |
| Solvent Compatibility | Primarily ethereal solvents (THF, Et₂O) | Broad, including protic solvents for some reactions |
Reactivity and Mechanistic Considerations
The divergent reactivity profiles of arylcopper and arylboron reagents stem from their distinct electronic properties and the mechanisms through which they participate in chemical transformations.
The Nucleophilic Powerhouse: Arylcopper Reagents
Arylcopper reagents are potent nucleophiles. The aryl group in these compounds bears a significant partial negative charge, making it highly reactive towards electrophilic carbon centers.
Key Reactions:
-
Conjugate Addition: Arylcuprates (R₂CuLi) excel at 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction where many other organometallics fail or give mixtures of 1,2- and 1,4-addition products.
-
Substitution Reactions: They can displace leaving groups from alkyl, acyl, and even some aryl halides. The Ullmann condensation, a classical copper-mediated coupling of aryl halides, is a testament to the historical importance of copper in C-C bond formation.
-
Carbocupration: The addition of the C-Cu bond across alkynes is a powerful method for the stereoselective synthesis of substituted alkenes.
The diagram below illustrates the general workflow for a Gilman cuprate conjugate addition reaction.
Caption: Workflow for a Gilman cuprate conjugate addition reaction.
The Versatile Cross-Coupling Partner: Arylboron Reagents
Arylboron reagents are generally less nucleophilic than their copper counterparts. Their utility shines in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, a palladium catalyst facilitates the transfer of the aryl group from boron to the palladium center in a key step known as transmetalation.
The Suzuki-Miyaura Catalytic Cycle:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The generally accepted catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Functional Group Tolerance: A Key Differentiator
One of the most significant advantages of arylboron reagents is their exceptional functional group tolerance. The relatively low nucleophilicity of the C-B bond means that boronic acids and their esters are compatible with a wide range of functional groups, including esters, ketones, aldehydes, nitriles, and even protic groups like alcohols and amines under the right conditions.
Arylcopper reagents, being much stronger nucleophiles, have a more limited functional group tolerance. They will readily react with acidic protons and many carbonyl groups, necessitating the use of protecting groups for complex substrates.
Applications in Drug Discovery and Development
Both arylcopper and arylboron reagents have been instrumental in the synthesis of numerous blockbuster drugs.
Arylboron Reagents in Action:
The Suzuki-Miyaura coupling is a workhorse in the pharmaceutical industry. For example, it is a key step in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure. The ability to construct the biaryl linkage efficiently and with high functional group tolerance is critical for the commercial viability of this drug.
The Resurgence of Arylcopper:
While perhaps overshadowed by palladium-catalyzed methods for a time, copper-catalyzed cross-coupling reactions have seen a significant renaissance. The Chan-Lam coupling, for instance, which forms C-N and C-O bonds using boronic acids and copper catalysts, offers an important alternative to the Buchwald-Hartwig amination. Copper-mediated reactions are often more cost-effective than their palladium counterparts, a significant consideration in large-scale synthesis.
Experimental Protocols
To provide a practical context, we present representative protocols for the preparation of an arylcopper reagent and its use in a conjugate addition reaction, as well as the setup for a typical Suzuki-Miyaura cross-coupling.
Protocol 1: Preparation of Lithium Diphenylcuprate and its Reaction with Cyclohexenone
Materials:
-
Bromobenzene
-
n-Butyllithium (in hexanes)
-
Copper(I) iodide
-
Cyclohexenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Phenyllithium: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add bromobenzene (1.0 eq) dissolved in anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via the dropping funnel over 15 minutes. Stir the resulting white suspension for an additional 30 minutes at -78 °C.
-
Formation of Lithium Diphenylcuprate: In a separate flame-dried flask, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether and cool to -78 °C. Transfer the freshly prepared phenyllithium solution to the copper(I) iodide suspension via cannula. The reaction mixture will turn into a dark-colored solution. Allow the solution to warm to 0 °C and stir for 30 minutes.
-
Conjugate Addition: Cool the Gilman reagent back down to -78 °C. Add a solution of cyclohexenone (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at -78 °C for 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 3-phenylcyclohexanone.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture of solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-methoxybiphenyl.
Conclusion: A Synergistic Relationship
The choice between arylcopper and arylboron reagents is not a matter of one being universally superior to the other. Instead, they represent complementary tools in the synthetic chemist's arsenal.
Decision-Making Flowchart:
Caption: A simplified decision-making flowchart for choosing between arylcopper and arylboron reagents.
Arylcopper reagents remain the go-to choice for many stoichiometric C-C bond formations, particularly in conjugate additions where their potent nucleophilicity is a distinct advantage. Their modern applications in catalysis continue to expand.
Arylboron reagents, with their exceptional stability, functional group tolerance, and the robust and reliable Suzuki-Miyaura coupling, have revolutionized the construction of biaryl and other complex structures. They are, and will likely remain, a first choice for many cross-coupling applications, especially in the high-stakes environment of pharmaceutical development.
Ultimately, a deep understanding of the strengths and weaknesses of both reagent classes empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic campaigns.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Bell, R., et al. (2009). Process for preparing Valsartan.
A Comparative Guide to Boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling: Reactivity, Stability, and Strategic Selection
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds with remarkable functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. While seemingly a simple choice, the selection between a boronic acid, a boronate ester, or a trifluoroborate salt is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides a detailed comparison of the common classes of boronic acid derivatives, moving beyond simple reactivity trends to explore the underlying mechanistic principles and practical considerations that govern their use in the lab.
The Suzuki-Miyaura Catalytic Cycle: A Common Pathway
The efficacy of any boronic acid derivative is ultimately determined by its ability to participate in the transmetalation step of the palladium-catalyzed cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex.
The crucial transmetalation step, where the organic moiety (R²) is transferred from boron to palladium, is where the differences between boronic acid derivatives become most apparent. This step requires activation of the boron reagent by a base.[4]
The Contenders: A Structural Overview
The primary derivatives used in Suzuki-Miyaura coupling each offer a unique balance of reactivity and stability.
Figure 2: Common classes of organoboron reagents used in Suzuki-Miyaura cross-coupling reactions.
Performance Comparison: Reactivity vs. Stability
The choice of a boron reagent is often a trade-off between high reactivity and operational stability. While boronic acids are highly reactive, they are also prone to decomposition, whereas derivatives like trifluoroborates and boronate esters offer superior stability at the cost of potentially requiring more forcing conditions.
| Feature | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol) | Potassium Trifluoroborates (R-BF₃K) | MIDA Boronates |
| Relative Reactivity | High[5][6] | Moderate to High[7] | High[3] | Low (requires deprotection)[8] |
| Stability | Low; prone to dehydration/trimerization (boroxines) and protodeboronation.[5][9][10] | High; generally stable to air, moisture, and chromatography.[8][11] | Very High; air- and moisture-stable crystalline solids.[9][12] | Exceptional; benchtop-stable indefinitely, withstands harsh reagents.[8] |
| Ease of Handling | Moderate; can have uncertain stoichiometry due to water content and boroxine formation.[12][13] | High; easy to purify and characterize.[11] | High; free-flowing powders with defined stoichiometry.[8][11] | High; easily handled solids.[8] |
| Key Advantage | High atom economy and reactivity.[5][14] | Excellent stability for purification and multi-step synthesis. | Robustness, excellent functional group tolerance, and resistance to protodeboronation.[11] | "Caged" nature allows for iterative, controlled cross-coupling.[8][14] |
| Common Issues | Protodeboronation, especially with electron-rich or heteroaryl substrates.[6][14] | Can be less reactive; transmetalation mechanism is complex and debated.[7] | Can have poor solubility in apolar organic solvents.[13] | Requires a separate deprotection step (mild aqueous base).[8] |
Mechanistic Drivers of Reactivity
The observed differences in performance are rooted in the mechanism of the transmetalation step.
-
Boronic Acids: Are Lewis acidic and require activation by a base (e.g., OH⁻, OR⁻) to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[15] This complex readily transfers its organic group to the Pd(II) center. Kinetic studies have also provided strong evidence for an "oxo-palladium pathway," where the base first reacts with the palladium(II) halide complex, as the kinetically favored route.[7]
-
Boronate Esters: The mechanism for boronate esters is more complex. It was long presumed that they must first hydrolyze to the corresponding boronic acid to become active. However, recent mechanistic investigations have shown that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[16] The rate of this direct transfer is highly dependent on the structure of the ester and the reaction conditions. In some cases, transmetalation from a boronic ester can be significantly faster than from the corresponding boronic acid.[16]
-
Potassium Trifluoroborates: These salts are exceptionally stable due to the strong B-F bonds and the tetracoordinate nature of the boron atom.[11] They are considered "protected" forms of boronic acids.[8] Under the basic reaction conditions, they are believed to undergo slow hydrolysis to release a reactive boronic acid or boronate species in situ, which then enters the catalytic cycle.[14] This slow release can be beneficial in preventing undesirable side reactions like homocoupling.[1]
-
MIDA Boronates: These reagents are designed for stability and controlled reactivity. The MIDA (N-methyliminodiacetic acid) ligand forms a stable bicyclic structure that "cages" the boronic acid, rendering it unreactive to Suzuki conditions.[8] They are readily deprotected at room temperature using a mild aqueous base, which releases the free boronic acid precisely when needed for the coupling reaction.[8] This unique feature is particularly powerful for sequential or iterative cross-coupling strategies.
Experimental Data: A Head-to-Head Comparison
Direct comparison of different boron reagents under identical conditions highlights their practical differences. The following data illustrates the coupling of various boronic acid derivatives with 4-bromobenzonitrile, a common electrophile.
Table 2: Comparison of Boron Reagents in the Coupling with 4-Bromobenzonitrile
| Boron Reagent | Coupling Partner | Product Yield (%) | Reference / Note |
| 3-Pyridylboronic acid | 4-Bromobenzonitrile | 85 | [6] |
| 3-Pyridylboronic acid pinacol ester | 4-Bromobenzonitrile | 78 | [6] |
| Phenylboronic acid | 4-Bromoanisole | >95 | Representative yield from literature |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | >95 | Representative yield from literature |
Note: Yields are highly dependent on the specific catalyst, ligand, base, and solvent system employed. The data presented serves to illustrate general reactivity trends.
As seen in the case of the 3-pyridyl substrate, the free boronic acid provides a slightly higher yield than its pinacol ester counterpart under similar conditions, consistent with the general observation of higher reactivity for boronic acids.[6] However, for robust substrates like phenylboronic acid, both the acid and the trifluoroborate salt can provide excellent yields, making the choice dependent on other factors like stability and handling.
Experimental Protocols: General Guidelines
Below are generalized protocols for a Suzuki-Miyaura reaction. Note: These are starting points and must be optimized for specific substrates.
Protocol 1: Using a Boronic Acid or Boronate Ester
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). A typical ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Using a Potassium Trifluoroborate Salt
The protocol is similar to Protocol 1, with key modifications.
-
Equivalents: Trifluoroborates have excellent stoichiometry, and often only a small excess (1.05-1.2 equiv) is needed.[17]
-
Base: A base like Cs₂CO₃ or Et₃N is often effective.[9]
-
Solvent: Protic solvents like n-propanol or isopropanol can be effective for these couplings.[9]
Decision-Making Framework: Choosing the Right Reagent
The optimal boron reagent is dictated by the specific synthetic challenge.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. 硼酸及其衍生物 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 12. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 17. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phenylpotassium: A Guide for Laboratory Personnel
The proper disposal of phenylpotassium (C₆H₅K), a highly reactive organometallic compound, is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of phenylpotassium residues and contaminated materials. As a pyrophoric solid, phenylpotassium can ignite spontaneously upon contact with air and reacts violently with water, necessitating rigorous adherence to established safety procedures to mitigate the risk of fire, explosion, and chemical burns.[1] This document is intended for researchers, scientists, and drug development professionals experienced in handling air- and moisture-sensitive reagents.
Understanding the Inherent Risks: The Chemistry of Phenylpotassium Reactivity
Phenylpotassium is a potent nucleophile and a strong base. Its extreme reactivity stems from the highly polarized carbon-potassium bond, which imparts significant carbanionic character to the phenyl ring. This inherent instability drives its vigorous reaction with atmospheric oxygen and moisture. The reaction with water is violently exothermic, liberating flammable hydrogen gas, which can be ignited by the heat of the reaction itself.[2][3][4]
It is crucial to handle phenylpotassium under an inert atmosphere, such as argon or nitrogen, to prevent decomposition and the creation of a hazardous situation.[5][6] Storage should be in a tightly sealed container, away from heat, flames, oxidizers, and any sources of moisture.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before commencing any work with phenylpotassium, the appropriate personal protective equipment must be donned. This is a non-negotiable aspect of the safety protocol.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of quenching solvents and potential violent reactions. |
| Hand Protection | Flame-resistant gloves over nitrile gloves. | The inner nitrile glove provides chemical resistance, while the outer flame-resistant glove offers protection from fire.[7] |
| Body Protection | A flame-resistant lab coat. | Provides a critical barrier against fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Disposal Protocol for Phenylpotassium
This protocol outlines the quenching process for residual phenylpotassium. This procedure must be performed in a certified chemical fume hood.
Workflow for Phenylpotassium Disposal
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. CAS 2785-29-7: (Phenylmethyl)potassium | CymitQuimica [cymitquimica.com]
- 4. Potassium | Definition, Properties, & Reactions | Britannica [britannica.com]
- 5. wcms.uillinois.edu [wcms.uillinois.edu]
- 6. pnnl.gov [pnnl.gov]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Personal protective equipment for handling Potassium, phenyl-
Professional Safety and Operational Guide: Handling Phenylpotassium
Phenylpotassium (
Because of these severe hazards, handling this reagent requires rigorous adherence to strict anhydrous, anaerobic protocols within professional, fully equipped laboratory environments. This guide outlines the essential Personal Protective Equipment (PPE), engineering controls, and step-by-step disposal methodologies required to manage phenylpotassium safely.
Personal Protective Equipment (PPE) Matrix
When handling pyrophoric organometallics, standard laboratory attire is insufficient. The primary risk is a sudden flash fire caused by the reagent breaching its inert atmosphere. The following PPE must be worn at all times when manipulating phenylpotassium[3].
| PPE Category | Specification | Causal Rationale (Expertise & Experience) |
| Body Protection | Flame-Retardant (FR) Lab Coat (e.g., Nomex) | Standard polyester or synthetic blends will melt into the skin during a flash fire, causing severe thermal and chemical burns. FR coats self-extinguish when the ignition source is removed[3]. |
| Hand Protection | Heavy-duty Nitrile or Neoprene over lightweight Nitrile | Phenylpotassium is typically handled in hydrocarbon solvents (e.g., toluene, hexane). Double-gloving provides a chemical barrier against the solvent while maintaining the tactile dexterity required to manipulate delicate Schlenk line stopcocks and syringes[3]. |
| Eye/Face Protection | Chemical Splash Goggles + Full Face Shield | Protects against both chemical splashes and the physical hazard of glassware shattering due to rapid over-pressurization during an uncontrolled exothermic reaction or quench. |
| Footwear | Closed-toe, non-porous leather shoes | Prevents skin exposure if a pyrophoric solution is dropped; porous materials (like canvas) will absorb the flaming solvent. |
Engineering Controls and Operational Workflows
Phenylpotassium cannot be handled on an open benchtop. It must be manipulated using specialized engineering controls to maintain an unbroken inert atmosphere (Argon or Nitrogen)[1].
-
Glovebox Operations: The preferred method for weighing and transferring solid phenylpotassium or preparing stock solutions. The glovebox must maintain an atmosphere of
ppm and . -
Schlenk Line Techniques: Used for executing reactions. Glassware must be oven-dried (minimum 150 °C) and subjected to at least three vacuum-inert gas backfill cycles to ensure the complete removal of ambient moisture and oxygen[4].
Operational workflow for the safe handling and lifecycle of phenylpotassium.
Step-by-Step Methodology: Safe Quenching and Disposal
The most dangerous phase of working with phenylpotassium is the disposal (quenching) of residual reagent. Adding water directly to phenylpotassium will cause an explosive exothermic reaction, igniting the generated hydrogen gas and aerosolizing the resulting corrosive potassium hydroxide and toxic benzene[1].
To safely neutralize phenylpotassium, you must use a sequence of increasingly acidic proton sources to control the rate of the exothermic protonation.
Prerequisites:
-
Perform strictly inside a certified chemical fume hood.
-
Ensure the reaction flask is under a positive flow of inert gas (Argon/Nitrogen).
-
Have a Class D fire extinguisher immediately accessible[3].
Step-by-Step Quenching Protocol:
-
Dilution: Dilute the residual phenylpotassium mixture with a dry, inert hydrocarbon solvent (e.g., anhydrous toluene or hexane) to decrease the concentration of the reactive species and provide a thermal sink for the impending exothermic quench.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Rationale: Lowering the temperature reduces the kinetic energy of the system, slowing the rate of protonation and preventing the solvent from boiling.
-
Primary Quench (Mild Proton Source): Using an inert syringe, slowly add dry isopropanol dropwise to the vigorously stirring solution. Rationale: Isopropanol is a weak acid with steric hindrance. It reacts with phenylpotassium much slower than water, safely converting the phenyl anion into benzene while evolving heat at a manageable rate.
-
Secondary Quench: Once gas evolution and the exothermic reaction have visibly ceased, slowly add ethanol , followed by methanol . These are progressively more acidic and will neutralize any remaining, less-reactive organometallic aggregates.
-
Final Hydrolysis: Only after the alcohol quenches produce absolutely no reaction, slowly add distilled water dropwise to hydrolyze the resulting potassium alkoxides into potassium hydroxide.
-
Waste Segregation: The resulting mixture is a biphasic liquid containing aqueous potassium hydroxide (highly basic) and organic solvents including benzene (highly toxic/carcinogenic)[1]. Transfer this mixture to a clearly labeled hazardous waste container designated for basic, toxic organics, ensuring it is vented properly if residual gas evolution is suspected.
Emergency Response Protocols
-
Fire: If phenylpotassium ignites, NEVER use water, carbon dioxide (
), or standard dry chemical extinguishers . Water will violently accelerate the reaction, and can react with highly reactive organopotassiums. You must use a Class D fire extinguisher (designed for combustible metals) or smother the fire with dry sand or powdered limestone[3]. -
Spills: Do not attempt to wipe up a pyrophoric spill with paper towels, which will instantly ignite. Smother the spill immediately with dry sand or a specialized Class D extinguishing powder to cut off oxygen, allow it to cool, and then carefully quench the solid mass with isopropanol before sweeping it into a fire-proof container.
References
-
lookchem.com . Cas 3605-36-5,Potassium, phenyl- | lookchem: SAFETY DATA SHEETS. Retrieved from: [Link]
-
researchgate.net . e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from:[Link]
-
icdst.org . Reactive Chemical Hazards - ICDST E-print archive. Retrieved from: [Link]
-
reddit.com . [Techniques Tuesday] Air Sensitive NMRs : r/chemistry. Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
